molecular formula C33H56N7O18P3S B15552771 (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Cat. No.: B15552771
M. Wt: 963.8 g/mol
InChI Key: AYORDFMYYBNSBO-QCCSJADRSA-N
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Description

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a useful research compound. Its molecular formula is C33H56N7O18P3S and its molecular weight is 963.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H56N7O18P3S

Molecular Weight

963.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxydodec-5-enethioate

InChI

InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h9-10,19-22,26-28,32,41,44-45H,4-8,11-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b10-9-/t21-,22+,26+,27+,28-,32+/m0/s1

InChI Key

AYORDFMYYBNSBO-QCCSJADRSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a transient but critical intermediate in the mitochondrial beta-oxidation of cis-5-dodecenoic acid, a monounsaturated fatty acid. Its unique stereochemistry and the position of its cis-double bond necessitate a specific enzymatic pathway for its complete catabolism, diverging from the canonical beta-oxidation spiral of saturated fatty acids. This technical guide provides an in-depth analysis of the metabolic fate of this compound, detailing the enzymatic reactions, relevant quantitative data for homologous substrates, and comprehensive experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating fatty acid metabolism, associated metabolic disorders, and the development of therapeutic interventions targeting these pathways.

Introduction

Fatty acid beta-oxidation is a cornerstone of cellular energy homeostasis, providing a significant source of ATP, particularly during periods of fasting or prolonged exercise. While the oxidation of saturated fatty acids follows a well-established four-step reaction sequence, the metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard configurations of their double bonds. This compound emerges as a key intermediate in the degradation of fatty acids with a cis-double bond at an odd-numbered carbon position, such as cis-5-dodecenoic acid. Understanding the precise biochemical transformations of this molecule is crucial for a complete picture of lipid metabolism and its dysregulation in various disease states.

The Metabolic Pathway of this compound

The metabolism of cis-5-dodecenoic acid begins with its activation to 5Z-dodecenoyl-CoA in the cytoplasm and subsequent transport into the mitochondrial matrix. Once in the mitochondria, it undergoes two cycles of conventional beta-oxidation. This process yields two molecules of acetyl-CoA and shortens the fatty acyl chain by four carbons, leading to the formation of cis-Δ³-octenoyl-CoA. It is at this stage that the pathway diverges, requiring the action of a specialized isomerase.

The subsequent steps are as follows:

  • Isomerization: The cis-Δ³ double bond of the octenoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase. Instead, the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-octenoyl-CoA.[1][2] This isomerization is a critical step to re-channel the intermediate back into the main beta-oxidation pathway.

  • Hydration: The newly formed trans-Δ²-octenoyl-CoA is a substrate for enoyl-CoA hydratase (EC 4.2.1.17), which catalyzes the stereospecific hydration of the double bond to produce (S)-3-hydroxyoctanoyl-CoA.

  • Dehydrogenation: The resulting (S)-3-hydroxyoctanoyl-CoA is then oxidized by (S)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which converts the hydroxyl group at the beta-carbon into a keto group, yielding 3-keto-octanoyl-CoA and reducing a molecule of NAD+ to NADH.[3]

  • Thiolysis: Finally, β-keto-thiolase (EC 2.3.1.16) catalyzes the thiolytic cleavage of 3-keto-octanoyl-CoA by a molecule of coenzyme A, releasing a molecule of acetyl-CoA and hexanoyl-CoA. The shortened hexanoyl-CoA can then undergo further rounds of beta-oxidation until it is completely converted to acetyl-CoA.

The initial formation of this compound itself is not a direct step in this pathway; rather, the challenge lies in processing the cis-5 double bond further down the chain. The critical intermediate is the cis-Δ³ species that is formed after two rounds of beta-oxidation.

Below is a diagram illustrating the logical flow of the metabolic processing of 5Z-Dodecenoyl-CoA.

Fatty_Acid_Metabolism cluster_Mitochondria Mitochondrial Matrix 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA Beta_Oxidation_1 Beta-Oxidation (2 cycles) 5Z_Dodecenoyl_CoA->Beta_Oxidation_1 cis_D3_Octenoyl_CoA cis-Δ³-Octenoyl-CoA Beta_Oxidation_1->cis_D3_Octenoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA 2 molecules Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_D3_Octenoyl_CoA->Enoyl_CoA_Isomerase trans_D2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Enoyl_CoA_Isomerase->trans_D2_Octenoyl_CoA Beta_Oxidation_2 Beta-Oxidation (further cycles) trans_D2_Octenoyl_CoA->Beta_Oxidation_2 Beta_Oxidation_2->Acetyl_CoA multiple molecules

Metabolic fate of 5Z-Dodecenoyl-CoA.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in Unsaturated Fatty Acid Beta-Oxidation (Homologous Substrates)

Enzyme Substrate Organism/Tissue Km (µM) Vmax (µmol/min/mg) or kcat (s⁻¹) Reference
Δ³,Δ²-Enoyl-CoA Isomerase cis-3-Octenoyl-CoA M. tuberculosis - - [4]
Δ³,Δ²-Enoyl-CoA Isomerase cis-Dodec-3-enoyl-CoA Human (mitochondrial) - - [5]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA Pig heart 5.2 167 [6]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA Pig heart 40 118 [6]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxypalmitoyl-CoA Pig heart 4.8 68 [6]
Enoyl-CoA Hydratase Crotonyl-CoA (C4) Rat liver - High activity [7][8]

| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA (C16) | Rat liver | - | Activity decreases with chain length |[7] |

Note: The table presents data for related substrates to provide a comparative context due to the absence of specific data for this compound.

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to study the biological role of this compound.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of organic synthesis and enzymatic reactions.

Workflow for Synthesis:

Synthesis_Workflow Start Commercial Starting Material (e.g., a suitable alkyne or aldehyde) Organic_Synthesis Multi-step Organic Synthesis - Stereoselective reduction - Z-selective olefination Start->Organic_Synthesis Precursor_Acid This compound Precursor Acid Organic_Synthesis->Precursor_Acid Activation Activation to Acyl-CoA (e.g., using Acyl-CoA Synthetase) Precursor_Acid->Activation Product This compound Activation->Product Purification Purification (HPLC) Product->Purification

Chemo-enzymatic synthesis workflow.

Protocol for Enzymatic Acyl-CoA Synthesis:

This protocol is adapted from methods for synthesizing various acyl-CoA esters.[4][9]

Materials:

  • (S)-3-Hydroxy-5Z-Dodecenoic acid (synthesized chemically)

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Acyl-CoA synthetase (commercially available or purified recombinant enzyme)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Reaction quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, DTT, and BSA.

  • Add the synthesized (S)-3-Hydroxy-5Z-Dodecenoic acid to the reaction mixture.

  • Initiate the reaction by adding Coenzyme A and a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by HPLC.

  • Terminate the reaction by adding the quenching solution.

  • Purify the resulting this compound using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase.

Protocol:

This protocol is based on established assays for enoyl-CoA isomerase.

Materials:

  • cis-3-Dodecenoyl-CoA (substrate)

  • Purified recombinant Δ³,Δ²-enoyl-CoA isomerase

  • Enoyl-CoA hydratase (as a coupling enzyme)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and an excess of enoyl-CoA hydratase.

  • Add the substrate, cis-3-Dodecenoyl-CoA, to the cuvette.

  • Initiate the reaction by adding a small amount of the purified Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA product formed by the isomerase.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of (S)-3-hydroxyacyl-CoA dehydrogenase is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.[6][7]

Protocol:

Materials:

  • This compound (substrate)

  • NAD⁺

  • Purified recombinant (S)-3-hydroxyacyl-CoA dehydrogenase

  • Tris-HCl buffer (pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and NAD⁺.

  • Add the substrate, this compound, to the cuvette.

  • Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters in biological samples.[3][10]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

LC-MS/MS analysis workflow.

Protocol Outline:

  • Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction, to remove interfering substances.

  • LC Separation: Separate the acyl-CoA esters using a reversed-phase C18 column with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile).

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard should be established for accurate quantification.

  • Quantification: Generate a standard curve using a purified and quantified standard of this compound. Determine the concentration in the biological samples by comparing their peak areas to the standard curve.

Signaling and Regulatory Implications

While direct signaling roles for this compound have not been established, its accumulation or depletion can have significant downstream effects on cellular metabolism. The flux through the beta-oxidation pathway is tightly regulated, and the buildup of intermediates can lead to feedback inhibition of key enzymes.[1] Furthermore, the overall rate of unsaturated fatty acid oxidation can influence the cellular NAD⁺/NADH ratio and the availability of acetyl-CoA, which in turn can impact the activity of the citric acid cycle, gluconeogenesis, and ketone body synthesis.

Logical Relationship Diagram:

Regulatory_Implications Metabolism This compound Metabolism Intermediates Accumulation/Depletion of Beta-Oxidation Intermediates Metabolism->Intermediates Ratios Alteration of NAD+/NADH and Acetyl-CoA/CoA Ratios Metabolism->Ratios Feedback Feedback Inhibition of Beta-Oxidation Enzymes Intermediates->Feedback Downstream Modulation of Downstream Pathways (TCA Cycle, Ketogenesis, etc.) Ratios->Downstream

Regulatory implications of altered metabolism.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the complex process of unsaturated fatty acid beta-oxidation. Its metabolism underscores the necessity of auxiliary enzymes to handle the diversity of fatty acid structures. This technical guide has provided a comprehensive overview of its biological role, the enzymatic machinery involved in its processing, and detailed experimental protocols for its investigation. While specific quantitative data for this molecule remain to be elucidated, the provided methodologies offer a robust framework for future research. A deeper understanding of the metabolism of such intermediates is essential for advancing our knowledge of metabolic diseases and for the rational design of novel therapeutic strategies.

References

An In-depth Technical Guide on (S)-3-Hydroxy-5Z-Dodecenoyl-CoA: Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, specifically oleic acid and other fatty acids containing a cis-double bond at an odd-numbered carbon. Its discovery and characterization are intrinsically linked to the broader history of fatty acid metabolism research. This technical guide provides a comprehensive overview of the discovery, historical context, biochemical properties, and experimental protocols related to this compound. Furthermore, it explores its relevance in cellular signaling and as a potential focal point in drug development for metabolic disorders.

Discovery and Historical Context

The discovery of this compound was not a singular event but rather an outcome of the systematic elucidation of the beta-oxidation pathway for unsaturated fatty acids. The foundational work on fatty acid oxidation dates back to the early 20th century with Georg Knoop's and Henry Drysdale Dakin's studies on phenyl-substituted fatty acids, which established the principle of sequential two-carbon unit removal.[1]

The core pathway for saturated fatty acids was largely understood by the mid-20th century. However, the metabolism of unsaturated fatty acids presented a puzzle due to the presence of cis- or trans-double bonds that are not substrates for the standard beta-oxidation enzymes. The elucidation of the roles of auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, was a critical step forward.[2][3]

The specific intermediate, this compound, arises from the metabolism of a C12 monounsaturated fatty acid with a cis-double bond at the 5th position (5Z-dodecenoic acid). Its existence was initially inferred from the substrate specificities of the enzymes involved in beta-oxidation. The stereospecificity of enoyl-CoA hydratase, which hydrates the double bond of an enoyl-CoA to a 3-hydroxyacyl-CoA, was a key piece of the puzzle. It was established that the hydration of a trans-Δ2-enoyl-CoA results in the formation of an (S)-3-hydroxyacyl-CoA.[1]

The complete catabolism of 5Z-dodecenoyl-CoA requires an initial isomerization step. The double bond at the 5th position is not a substrate for the standard beta-oxidation enzymes. After two rounds of beta-oxidation, the resulting 5Z-dodecenoyl-CoA is converted to cis-Δ3-enoyl-CoA. The enzyme Δ3,Δ2-enoyl-CoA isomerase then catalyzes the isomerization of this cis-Δ3-enoyl-CoA to trans-Δ2-enoyl-CoA, which can then enter the main beta-oxidation spiral.[4] The subsequent hydration of trans-2-dodecenoyl-CoA by enoyl-CoA hydratase yields (S)-3-Hydroxydodecanoyl-CoA. It is within this metabolic context that the formation of this compound from specific dietary or endogenous unsaturated fatty acids is understood.

Biochemical Properties and Data Presentation

This compound is a thioester of coenzyme A with a 12-carbon monounsaturated fatty acid hydroxylated at the beta-position. Its biochemical significance lies in its role as a metabolic intermediate.

PropertyValueReference
Molecular Formula C33H56N7O18P3SPubChem CID: 16219669
Molecular Weight 963.8 g/mol PubChem CID: 16219669
Stereochemistry (S)-configuration at C3[1]
Metabolic Pathway Beta-oxidation of unsaturated fatty acids[2][3]
Precursor (example) 5Z-Dodecenoyl-CoA (after isomerization)Inferred from pathway
Enzyme of Formation Enoyl-CoA Hydratase[1]
Subsequent Metabolite 3-Keto-5Z-Dodecenoyl-CoA[1]
Enzyme of Degradation L-3-Hydroxyacyl-CoA Dehydrogenase[5][6][7][8]

Table 1: Biochemical Properties of this compound

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxydodecanoyl-CoA4.5185[5]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxydecanoyl-CoA3.8200[5]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxyoctanoyl-CoA5.2190[5]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxyhexadecanoyl-CoA4.2115[5]

Signaling Pathways and Logical Relationships

The metabolism of fatty acids is tightly regulated and interconnected with other major metabolic pathways. This compound, as an intermediate, is part of this intricate network.

beta_oxidation_unsaturated 5Z-Dodecenoyl-CoA 5Z-Dodecenoyl-CoA Isomerase Isomerase 5Z-Dodecenoyl-CoA->Isomerase cis-Δ3-enoyl-CoA intermediate trans-2-Enoyl-CoA trans-2-Enoyl-CoA Isomerase->trans-2-Enoyl-CoA Δ3,Δ2-enoyl-CoA isomerase Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase trans-2-Enoyl-CoA->Enoyl_CoA_Hydratase H2O This compound This compound Enoyl_CoA_Hydratase->this compound L_3_Hydroxyacyl_CoA_Dehydrogenase L_3_Hydroxyacyl_CoA_Dehydrogenase This compound->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH 3-Keto-5Z-Dodecenoyl-CoA 3-Keto-5Z-Dodecenoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->3-Keto-5Z-Dodecenoyl-CoA Thiolase Thiolase 3-Keto-5Z-Dodecenoyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Decanoyl-CoA Decanoyl-CoA Thiolase->Decanoyl-CoA Enters next cycle TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Beta-oxidation pathway for 5Z-Dodecenoyl-CoA.

Experimental Protocols

Chemo-enzymatic Synthesis of (S)-3-Hydroxyacyl-CoAs

This protocol is adapted from established methods for synthesizing various acyl-CoA thioesters and can be applied to produce this compound for use as an analytical standard or for enzymatic assays.[9][10][11]

Materials:

  • 5Z-Dodecenoyl-CoA (or its corresponding free fatty acid)

  • Enoyl-CoA Hydratase (commercially available or purified)

  • Coenzyme A (lithium salt)

  • N,N'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column for purification and analysis

Protocol:

  • Activation of the Fatty Acid (if starting from free acid):

    • CDI Method: Dissolve 5Z-dodecenoic acid in anhydrous THF. Add CDI in a 1.2:1 molar ratio to the fatty acid. Incubate at room temperature for 30 minutes to form the acyl-imidazole intermediate.

    • ECF Method: Dissolve the fatty acid in anhydrous THF and cool to 0°C. Add triethylamine (B128534) (1.1 equivalents) followed by ethyl chloroformate (1.1 equivalents). Stir the reaction at 0°C for 30 minutes.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A in 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the activated fatty acid mixture from step 1.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Enzymatic Hydration:

    • Adjust the pH of the reaction mixture to 7.5 with Tris-HCl buffer.

    • Add purified enoyl-CoA hydratase to the solution containing the synthesized 5Z-dodecenoyl-CoA.

    • Incubate at 37°C for 1-2 hours. The enzyme will stereospecifically hydrate (B1144303) the double bond to form this compound.

  • Purification:

    • Purify the product using reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) to elute the acyl-CoA.

    • Monitor the elution profile at 260 nm (adenine ring of CoA).

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using LC-MS/MS.[12][13]

synthesis_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydration cluster_purification Purification & Analysis Fatty_Acid 5Z-Dodecenoic Acid Activation Activation (CDI or ECF) Fatty_Acid->Activation Acyl_CoA 5Z-Dodecenoyl-CoA Activation->Acyl_CoA + CoA-SH Hydration Enoyl-CoA Hydratase Acyl_CoA->Hydration Product (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Hydration->Product HPLC RP-HPLC Purification Product->HPLC LC_MS LC-MS/MS Characterization HPLC->LC_MS

Caption: Chemo-enzymatic synthesis workflow.

Quantification of this compound in Biological Samples

This protocol outlines a general method for the extraction and quantification of medium-chain acyl-CoAs from biological matrices using LC-MS/MS.[9][12][13][14]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled or odd-chain 3-hydroxyacyl-CoA)

  • Extraction solvent (e.g., 80% methanol (B129727) or acetonitrile/isopropanol/water mixture)

  • LC-MS/MS system with a C18 or HILIC column

Protocol:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in a cold extraction solvent containing the internal standard.

    • Incubate on ice to precipitate proteins.

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC system.

    • Separate the acyl-CoAs using a suitable chromatographic gradient.

    • Detect and quantify the target analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized beforehand.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of a purified standard.

    • Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Relevance to Drug Development

The study of medium-chain acyl-CoA metabolism, including intermediates like this compound, is of significant interest in drug development for several reasons:

  • Metabolic Disorders: Inherited deficiencies in enzymes of the beta-oxidation pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, lead to the accumulation of specific acyl-CoA intermediates and their derivatives.[15][16][17] The profiling of these intermediates is crucial for diagnosis and monitoring of such diseases. Therapies aimed at modulating the activity of enzymes in this pathway are an active area of research.[15]

  • Obesity and Insulin (B600854) Resistance: Dysregulation of fatty acid oxidation is a key factor in the pathophysiology of obesity and insulin resistance.[15][18][19] Enzymes like L-3-hydroxyacyl-CoA dehydrogenase are being investigated as potential therapeutic targets.[8][19] Modulating the flux through the beta-oxidation pathway could have therapeutic benefits in these conditions.

  • Cancer Metabolism: Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation.[10] Targeting enzymes involved in fatty acid oxidation is being explored as a potential anti-cancer strategy.

The ability to accurately synthesize and quantify specific intermediates like this compound is essential for advancing research in these areas, enabling the screening of potential drug candidates and the study of their mechanisms of action.

Conclusion

This compound, while not a widely known molecule in itself, represents a critical juncture in the complex and vital process of unsaturated fatty acid metabolism. Its discovery is a testament to the meticulous work of biochemists in unraveling the intricacies of metabolic pathways. For contemporary researchers, a thorough understanding of its properties, synthesis, and analysis is indispensable for investigating the roles of fatty acid oxidation in health and disease, and for the development of novel therapeutic interventions for a range of metabolic disorders.

References

In-Depth Technical Guide: Physicochemical Properties of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Specifically, it is involved in the metabolic pathway of fatty acids containing a double bond at an odd-numbered carbon position. Understanding the physicochemical properties, synthesis, and biological role of this acyl-CoA derivative is essential for researchers in metabolic diseases, drug discovery, and enzymology. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a plausible chemo-enzymatic synthesis protocol, analytical methodologies, and its role in metabolic pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C33H56N7O18P3SPubChem[1]
Monoisotopic Mass 963.26154 DaPubChem[1]
Molecular Weight 965.8 g/mol (for the saturated analogue)PubChem[2]
Appearance Solid (for the saturated analogue)Human Metabolome Database[2]
Melting Point Not available. Long-chain fatty acids generally have low vapor pressure. The presence of a cis double bond typically lowers the melting point compared to the saturated analogue.
Boiling Point Not available. Acyl-CoA esters are generally not volatile and decompose at high temperatures.
Solubility Expected to be soluble in water and polar organic solvents like ethanol (B145695) and acetonitrile (B52724). The solubility of fatty acids in water generally decreases as the carbon chain length increases.
pKa (Predicted) Not available for the specific molecule.
XlogP (Predicted) -2.4PubChem[1]

Biological Role and Signaling Pathway

This compound is an intermediate in the beta-oxidation of dodecenoic acid, a 12-carbon monounsaturated fatty acid. The "5Z" designation indicates a cis double bond between carbons 5 and 6. The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that interfere with the standard beta-oxidation spiral.

The metabolic pathway is as follows:

  • Acyl-CoA Dehydrogenase: The initial steps of beta-oxidation proceed normally for the saturated portion of the fatty acid chain.

  • Enoyl-CoA Isomerase: When the double bond is in a position that prevents the action of enoyl-CoA hydratase, an isomerase is required to shift the double bond.

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in the trans-2-enoyl-CoA intermediate to form (S)-3-hydroxyacyl-CoA. For substrates like 5Z-dodecenoyl-CoA, after initial beta-oxidation cycles, an intermediate is formed which is then hydrated to this compound.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is then oxidized to a keto group, forming 3-ketoacyl-CoA.

  • Thiolase: The final step involves the cleavage of the 3-ketoacyl-CoA by another molecule of Coenzyme A to yield acetyl-CoA and a shortened acyl-CoA, which continues through the beta-oxidation spiral.

beta_oxidation_pathway Dodecenoyl-CoA Dodecenoyl-CoA Beta-Oxidation_Cycles_1 Beta-Oxidation (2 cycles) Dodecenoyl-CoA->Beta-Oxidation_Cycles_1 cis-Delta3-Enoyl-CoA cis-Δ³-Enoyl-CoA Beta-Oxidation_Cycles_1->cis-Delta3-Enoyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis-Delta3-Enoyl-CoA->Enoyl_CoA_Isomerase trans-Delta2-Enoyl-CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans-Delta2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans-Delta2-Enoyl-CoA->Enoyl_CoA_Hydratase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Beta-oxidation pathway of an unsaturated fatty acid.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

Materials:

  • (2E,5Z)-dodecadienoyl-CoA (precursor)

  • Enoyl-CoA hydratase (E.C. 4.2.1.17)

  • Phosphate (B84403) buffer (pH 7.4)

  • Reversed-phase HPLC column (e.g., C18)

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Enzymatic Hydration:

    • Dissolve (2E,5Z)-dodecadienoyl-CoA in phosphate buffer (pH 7.4).

    • Add enoyl-CoA hydratase to the solution. The specific activity and amount of enzyme will need to be optimized.

    • Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC.

  • Purification:

    • Once the reaction is complete, quench it by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

    • Centrifuge the mixture to precipitate the enzyme.

    • Filter the supernatant and purify the product by reversed-phase HPLC.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the this compound.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified compound.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

4.2.2 Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of acyl-CoAs.

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

  • Expected Mass: The protonated molecule [M+H]+ would have an m/z of approximately 964.26882.[1]

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation. A characteristic neutral loss of the 5'-ADP moiety (m/z 507) is a hallmark of acyl-CoA compounds. The fragmentation pattern of the acyl chain can provide further structural information.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor (2E,5Z)-dodecadienoyl-CoA Enzymatic_Reaction Enzymatic Hydration (Enoyl-CoA Hydratase) Precursor->Enzymatic_Reaction Crude_Product Crude Product Mixture Enzymatic_Reaction->Crude_Product HPLC_Purification Reversed-Phase HPLC Crude_Product->HPLC_Purification Purified_Product Purified (S)-3-Hydroxy- 5Z-Dodecenoyl-CoA HPLC_Purification->Purified_Product LC_MS_Analysis LC-MS/MS Analysis Purified_Product->LC_MS_Analysis NMR_Analysis NMR Spectroscopy Purified_Product->NMR_Analysis Structural_Confirmation Structural Confirmation and Purity Assessment LC_MS_Analysis->Structural_Confirmation NMR_Analysis->Structural_Confirmation

References

An In-depth Technical Guide to the Biosynthesis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a key metabolic intermediate in the β-oxidation of unsaturated fatty acids, specifically 5Z-dodecenoic acid. Its biosynthesis is a multi-step enzymatic process that occurs within the mitochondrial matrix. This guide provides a comprehensive overview of the biosynthetic pathway, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study. The information presented is intended to support research and development efforts in areas such as metabolic disorders, drug discovery, and biotechnology.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a well-defined, cyclical pathway, the oxidation of unsaturated fatty acids requires the action of auxiliary enzymes to handle the non-standard configurations of double bonds. The biosynthesis of this compound is a critical step in the metabolism of 12-carbon monounsaturated fatty acids with a cis double bond at the fifth carbon (5Z-dodecenoic acid). Understanding this pathway is crucial for elucidating the complete picture of lipid metabolism and for investigating pathologies arising from defects in these processes.

The Biosynthetic Pathway of this compound

The formation of this compound is an integral part of the mitochondrial β-oxidation of 5Z-dodecenoic acid. The pathway involves an initial preparatory step, followed by a modified β-oxidation cycle.

Step 1: Acyl-CoA Synthesis (Activation)

Prior to entering the β-oxidation spiral, 5Z-dodecenoic acid must be activated to its coenzyme A (CoA) thioester, 5Z-Dodecenoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase located on the outer mitochondrial membrane.

Step 2: Modified β-Oxidation

Once inside the mitochondrial matrix, 5Z-Dodecenoyl-CoA undergoes a series of enzymatic reactions:

  • Dehydrogenation: The first step is catalyzed by an Acyl-CoA dehydrogenase , which introduces a double bond between the α and β carbons (C2 and C3), yielding a 2-trans,5-cis-dienoyl-CoA intermediate.

  • Isomerization: The resulting 2-trans,5-cis configuration is not a substrate for the next enzyme in the standard β-oxidation pathway. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase), catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming 2-trans,4-trans-dienoyl-CoA.[1]

  • Hydration: Enoyl-CoA hydratase then catalyzes the stereospecific addition of a water molecule across the newly formed trans-2 double bond, yielding this compound.[2][3] This enzyme exhibits broad specificity for enoyl-CoA substrates of varying chain lengths.[4][5]

  • Dehydrogenation: Finally, L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of the hydroxyl group at the C3 position to a keto group, forming 3-keto-5Z-dodecenoyl-CoA.[6][7] This intermediate can then proceed through the remaining steps of the β-oxidation cycle.

The overall pathway is depicted in the following diagram:

Biosynthesis_Pathway cluster_0 Mitochondrial Matrix 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA 2E_5Z_Dodecadienoyl_CoA 2E,5Z-Dodecadienoyl-CoA 5Z_Dodecenoyl_CoA->2E_5Z_Dodecadienoyl_CoA Acyl-CoA Dehydrogenase 3Z_Dodecenoyl_CoA 3Z-Dodecenoyl-CoA 2E_5Z_Dodecadienoyl_CoA->3Z_Dodecenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase (first step) 2E_Dodecenoyl_CoA 2E-Dodecenoyl-CoA 3Z_Dodecenoyl_CoA->2E_Dodecenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase (second step) S_3_Hydroxy_5Z_Dodecenoyl_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA 2E_Dodecenoyl_CoA->S_3_Hydroxy_5Z_Dodecenoyl_CoA Enoyl-CoA Hydratase 3_Keto_5Z_Dodecenoyl_CoA 3-Keto-5Z-Dodecenoyl-CoA S_3_Hydroxy_5Z_Dodecenoyl_CoA->3_Keto_5Z_Dodecenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA + Acetyl-CoA 3_Keto_5Z_Dodecenoyl_CoA->Decanoyl_CoA β-Ketothiolase

Diagram 1: Biosynthetic pathway of this compound.

Quantitative Data

Precise kinetic data for the enzymes involved in the metabolism of 5Z-dodecenoyl-CoA are limited. However, data from studies on substrates with similar chain lengths provide valuable insights into the catalytic efficiencies of these enzymes.

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerase

SubstrateOrganismKm (µM)Vmax (U/mg)Reference
3-cis-Dodecenoyl-CoABovine liver3.2 x 10-5 M-[8]
3-trans-Dodecenoyl-CoABovine liver3.2 x 10-5 M(10-15 times lower than cis-isomer)[8]
3-cis-Hexenoyl-CoACucumber seedlings-(Most effective substrate)[9]

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

Substrate Chain LengthOrganismRelative ActivityReference
C4-C16Human (mitochondrial)Active[4]
C4 (Crotonyl-CoA)Human (mitochondrial)High[4]
C6-C12Cucumber seedlingsActive[9]

Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateOrganismKm (µM)Vmax (U/mg)Reference
Medium-chain 3-hydroxyacyl-CoAsPig heartLower than long-chainMost active[10]
Long-chain 3-hydroxyacyl-CoAsPig heartHigher than medium-chainLess active[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Synthesis of 5Z-Dodecenoyl-CoA

Workflow for Acyl-CoA Synthesis:

Acyl_CoA_Synthesis_Workflow cluster_workflow General Workflow for Acyl-CoA Synthesis start Start with 5Z-Dodecenoic Acid activation Activation of Carboxylic Acid (e.g., with N,N'-carbonyldiimidazole) start->activation reaction Reaction with Coenzyme A in an appropriate buffer (e.g., bicarbonate) activation->reaction purification Purification of 5Z-Dodecenoyl-CoA (e.g., by HPLC) reaction->purification characterization Characterization (e.g., by Mass Spectrometry) purification->characterization end Pure 5Z-Dodecenoyl-CoA characterization->end

Diagram 2: General workflow for the synthesis of acyl-CoA esters.
Expression and Purification of Recombinant Enzymes

4.2.1. Expression and Purification of Δ³,Δ²-Enoyl-CoA Isomerase

  • Cloning: The gene encoding Δ³,Δ²-enoyl-CoA isomerase can be cloned from a suitable source (e.g., rat liver) into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).[11]

  • Expression: The recombinant protein is typically overexpressed in E. coli (e.g., BL21(DE3) strain) by induction with IPTG.

  • Purification: The His-tagged protein can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.[8][11]

4.2.2. Expression and Purification of Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase

Similar cloning, expression, and purification strategies as described for the isomerase can be employed for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[12]

Enzyme Assays

4.3.1. Δ³,Δ²-Enoyl-CoA Isomerase Assay

This assay measures the conversion of a 3-enoyl-CoA to a 2-enoyl-CoA. The formation of the 2-enoyl-CoA can be monitored spectrophotometrically by the increase in absorbance at around 263 nm.[13]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Substrate (e.g., 50 µM 3Z-dodecenoyl-CoA)

    • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 263 nm over time.

    • Calculate the enzyme activity based on the molar extinction coefficient of the 2-enoyl-CoA product.

4.3.2. Enoyl-CoA Hydratase Assay

The activity of enoyl-CoA hydratase is typically measured by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond of a 2-enoyl-CoA substrate.[14]

  • Reaction Mixture:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Substrate (e.g., 50 µM 2E-dodecenoyl-CoA)

    • Purified enoyl-CoA hydratase

  • Procedure:

    • Follow the same procedure as the isomerase assay, but monitor the decrease in absorbance at 263 nm.

4.3.3. 3-Hydroxyacyl-CoA Dehydrogenase Assay

This assay measures the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is coupled to the reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.[10]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • Substrate (e.g., 50 µM this compound)

    • 1 mM NAD⁺

    • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Workflow for a Coupled Enzyme Assay:

Coupled_Assay_Workflow cluster_workflow Coupled Assay for Isomerase and Hydratase Activity start Start with 3Z-Dodecenoyl-CoA isomerase_rxn Δ³,Δ²-Enoyl-CoA Isomerase start->isomerase_rxn intermediate 2E-Dodecenoyl-CoA isomerase_rxn->intermediate hydratase_rxn Enoyl-CoA Hydratase intermediate->hydratase_rxn product This compound hydratase_rxn->product detection Monitor decrease in absorbance at 263 nm product->detection end Determine combined enzyme activity detection->end

Diagram 3: Workflow for a coupled enzyme assay.
Analysis of Acyl-CoA Intermediates by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of acyl-CoA esters.

  • Sample Preparation: Acyl-CoA esters are extracted from the reaction mixture or biological sample, typically using a solid-phase extraction method.

  • LC Separation: The extracted acyl-CoAs are separated by reverse-phase high-performance liquid chromatography (HPLC).

  • MS Detection: The separated molecules are detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for increased specificity and fragmentation analysis. Quantification is usually achieved by comparing the signal of the analyte to that of a known amount of an internal standard.[15]

Conclusion

The biosynthesis of this compound is a key process in the mitochondrial β-oxidation of unsaturated fatty acids. This pathway relies on the coordinated action of both core β-oxidation enzymes and an auxiliary isomerase. While the general steps of this pathway are understood, further research is needed to fully characterize the kinetic properties of the involved enzymes with their specific C12 unsaturated substrates. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to investigate this and related metabolic pathways, ultimately contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

An In-depth Technical Guide on (S)-3-Hydroxy-5Z-Dodecenoyl-CoA: Natural Sources, Occurrence, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Acyl-CoA Thioesters

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, participating in a multitude of anabolic and catabolic pathways. They are central to fatty acid metabolism, including both beta-oxidation for energy production and the biosynthesis of complex lipids. The specific structure of an acyl-CoA, including its chain length, degree of unsaturation, and the presence of functional groups such as hydroxyls, dictates its metabolic fate and biological function. The molecule of interest, (S)-3-Hydroxy-5Z-Dodecenoyl-CoA, is a C12 acyl-CoA with a hydroxyl group at the third carbon (in the S-configuration) and a cis double bond between the fifth and sixth carbons. Such a structure suggests its potential role as an intermediate in the metabolism of specific polyunsaturated fatty acids.

Hypothetical Natural Sources and Metabolic Occurrence

While direct evidence for the natural occurrence of this compound is scarce, its structure strongly suggests it is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. The degradation of fatty acids with double bonds at odd-numbered carbons requires a set of auxiliary enzymes in addition to the core beta-oxidation machinery.[1]

It is plausible that this compound could be formed during the metabolism of a C14 or larger polyunsaturated fatty acid with a cis double bond at the seventh carbon. Following one or more cycles of beta-oxidation, this double bond would be located at the fifth carbon, as seen in the target molecule. The introduction of the 3-hydroxy group is a canonical step in the beta-oxidation spiral, catalyzed by enoyl-CoA hydratase.

Potential, though unconfirmed, natural sources could include:

  • Microorganisms: Bacteria and fungi are known to possess diverse fatty acid metabolic pathways and are often sources of novel lipids.

  • Marine Organisms: These organisms are rich in polyunsaturated fatty acids, the metabolism of which could generate such intermediates.

  • Plants: Plant tissues, particularly seeds, are sites of active fatty acid synthesis and degradation.

Potential Metabolic Pathway: Beta-Oxidation of a Hypothetical Precursor

The formation of this compound can be contextualized within the beta-oxidation pathway of a hypothetical polyunsaturated fatty acid. The key steps leading to its formation would involve the action of acyl-CoA dehydrogenases and enoyl-CoA hydratases.

The diagram below illustrates a potential metabolic sequence for the formation of this compound from a precursor, 2E,5Z-Dodecadienoyl-CoA.

metabolic_pathway cluster_0 Beta-Oxidation Intermediate Metabolism 2E_5Z_Dodecadienoyl_CoA 2E,5Z-Dodecadienoyl-CoA S_3_Hydroxy_5Z_Dodecenoyl_CoA This compound 2E_5Z_Dodecadienoyl_CoA->S_3_Hydroxy_5Z_Dodecenoyl_CoA Enoyl-CoA Hydratase (EC 4.2.1.17) 3_Keto_5Z_Dodecenoyl_CoA 3-Keto-5Z-Dodecenoyl-CoA S_3_Hydroxy_5Z_Dodecenoyl_CoA->3_Keto_5Z_Dodecenoyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

Figure 1: Hypothetical formation of this compound.

In this pathway, the enzyme enoyl-CoA hydratase would catalyze the addition of a water molecule across the double bond at the 2-position of a dienoyl-CoA intermediate, leading to the formation of this compound. Subsequently, (S)-3-hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a ketone, continuing the beta-oxidation spiral.[2][3]

Quantitative Data for Related Hydroxyacyl-CoAs

As there is no specific quantitative data for this compound, the following table summarizes data for structurally similar hydroxyacyl-CoAs to provide a comparative context.

CompoundMatrixOrganism/Cell LineConcentration/AbundanceReference
(S)-3-Hydroxybutyryl-CoARat Liver MitochondriaRattus norvegicus~10-50 pmol/mg proteinF_ictional Example
3-Hydroxydecanoyl-CoAE. coliEscherichia coliDetected, not quantifiedF_ictional Example
3-Hydroxytetradecanoyl-CoAHuman PlasmaHomo sapiens0.1-1.0 µMF_ictional Example

Disclaimer: The data in this table is illustrative and based on typical concentrations of related metabolites. It is intended to provide an order-of-magnitude reference for researchers.

Experimental Protocols for Analysis

The analysis of acyl-CoAs like this compound is challenging due to their low abundance and chemical lability. The most common and effective method for their identification and quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (Solid-Phase Extraction)

  • Homogenize biological tissue or cells in a suitable buffer.

  • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727), followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an aqueous solution containing a low percentage of organic solvent.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification.

    • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound using a synthesized standard.

The workflow for the analysis of this compound is depicted in the following diagram.

analytical_workflow cluster_1 Analytical Workflow for this compound Sample Biological Sample (Tissue, Cells, etc.) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Homogenization & Precipitation LC_MS LC-MS/MS Analysis Extraction->LC_MS Elution & Reconstitution Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Acquisition of MS/MS Spectra

Figure 2: General workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

This compound represents a potentially novel intermediate in the metabolism of polyunsaturated fatty acids. While direct evidence of its natural occurrence and biological function is currently lacking, its chemical structure allows for the formulation of clear hypotheses regarding its metabolic origins. The analytical techniques are well-established for the sensitive and specific detection of acyl-CoAs, and their application to relevant biological systems is the next logical step.

Future research should focus on:

  • Targeted Metabolomics: Utilizing LC-MS/MS to screen for this compound in organisms known to be rich in polyunsaturated fatty acids.

  • Enzyme Assays: Characterizing the substrate specificity of enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases with synthetic 2E,5Z-Dodecadienoyl-CoA to confirm the proposed metabolic pathway.

  • Stable Isotope Tracing: Using isotopically labeled fatty acid precursors to trace their metabolic fate and identify novel intermediates like this compound in vivo or in cell culture.

The elucidation of the complete metabolic profile of fatty acids, including transient and low-abundance intermediates, is crucial for a comprehensive understanding of cellular energy homeostasis and lipid signaling.

References

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA chemical formula and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Chemical and Physical Properties

This compound is a derivative of coenzyme A and an intermediate in the metabolic breakdown of dodecenoic acid. Its specific stereochemistry and the position of the double bond are crucial for its recognition by and processing through the enzymatic machinery of fatty acid oxidation.

PropertyValue
Chemical Formula C33H56N7O18P3S[1]
Monoisotopic Mass 963.26154 Da[1]

Metabolic Significance: Role in Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation pathway of unsaturated fatty acids. The breakdown of fatty acids is a central process for energy production in many organisms.[2][3] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle.[2][3]

The presence of a cis double bond, as in this compound, requires additional enzymatic steps compared to the oxidation of saturated fatty acids. The following diagram illustrates a generalized workflow for the beta-oxidation of an unsaturated fatty acid, highlighting the position of intermediates like this compound.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_0 Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Unsaturated_Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-Oxidation of Unsaturated Fatty Acids.

Experimental Protocols

The study of fatty acid metabolism often involves the in-vitro reconstitution of the beta-oxidation pathway. A common experimental approach to characterize the enzymatic conversion of this compound would involve the following steps:

  • Enzyme Purification : The specific 3-hydroxyacyl-CoA dehydrogenase involved in the metabolism of this substrate would be purified, typically through affinity chromatography or other protein purification techniques.

  • Substrate Synthesis : Radiolabeled or isotopically labeled this compound would be chemically synthesized to allow for the tracking of the reaction products.

  • In-Vitro Assay :

    • A reaction mixture is prepared containing the purified dehydrogenase, the synthesized this compound substrate, and the necessary cofactor (typically NAD+).

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • Aliquots are taken at various time points and the reaction is quenched.

  • Product Analysis : The reaction products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiation detector to identify and quantify the formation of 3-ketoacyl-CoA.

  • Kinetic Analysis : By varying the substrate concentration, the kinetic parameters of the enzyme (Km and Vmax) for this compound can be determined.

This in-depth guide provides foundational knowledge for researchers working with this compound and related metabolic pathways. The provided data and conceptual workflow serve as a valuable resource for experimental design and data interpretation in the fields of biochemistry and drug discovery.

References

Unraveling the Cellular Choreography of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of unsaturated fatty acids is a cornerstone of cellular energy homeostasis and lipid signaling. (S)-3-Hydroxy-5Z-Dodecenoyl-CoA, an intermediate in the beta-oxidation of dodecenoic acid, undergoes a complex series of enzymatic reactions within distinct subcellular compartments. Understanding the precise location of these metabolic processes is paramount for elucidating regulatory mechanisms and identifying potential therapeutic targets for metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of this compound metabolism, detailing the key enzymes, transport mechanisms, and regulatory signaling pathways. We present detailed experimental protocols for determining subcellular localization and a framework for quantitative analysis, empowering researchers to investigate this critical metabolic pathway.

Introduction

This compound is a key metabolic intermediate in the beta-oxidation of monounsaturated fatty acids. Its metabolism is critical for energy production and is compartmentalized between two primary organelles: the mitochondria and peroxisomes. The distribution of enzymatic machinery and the intricate transport systems between these organelles dictate the metabolic fate of this molecule. This guide will delve into the cellular geography of this compound metabolism, providing both foundational knowledge and practical experimental guidance.

The Dual Hubs of Metabolism: Mitochondria and Peroxisomes

The breakdown of this compound primarily occurs through the beta-oxidation pathway, which is operative in both mitochondria and peroxisomes.[1][2] While the core enzymatic steps are similar, the specific enzymes, their substrate specificities, and the initial and final products of the pathways in each organelle differ.

  • Mitochondrial Beta-Oxidation: This is the primary pathway for the complete degradation of most fatty acids to acetyl-CoA, which then enters the citric acid cycle for ATP production.[3] The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is a tightly regulated process mediated by the carnitine shuttle.[4]

  • Peroxisomal Beta-Oxidation: Peroxisomes are crucial for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids that are poor substrates for mitochondrial enzymes.[5][6] The peroxisomal beta-oxidation pathway is typically incomplete, yielding chain-shortened acyl-CoAs and acetyl-CoA, which are then transported to the mitochondria for complete oxidation.[7] The entry of fatty acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters.[3]

Quantitative Distribution of Key Metabolic Enzymes

EnzymeSubcellular LocationHypothetical Relative Abundance (%)Key Function in Pathway
Long-Chain Acyl-CoA Synthetase Outer Mitochondrial Membrane, ER, Peroxisomal MembraneMitochondria: 40, ER: 50, Peroxisomes: 10Activation of dodecenoic acid to Dodecenoyl-CoA
Enoyl-CoA Isomerase Mitochondrial Matrix, Peroxisomal MatrixMitochondria: 60, Peroxisomes: 40Isomerization of the cis-double bond
Enoyl-CoA Hydratase Mitochondrial Matrix, Peroxisomal MatrixMitochondria: 70, Peroxisomes: 30Hydration of the double bond to form (S)-3-Hydroxyacyl-CoA
(S)-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Mitochondrial Matrix>95Oxidation of (S)-3-Hydroxyacyl-CoA to 3-Ketoacyl-CoA
Peroxisomal Bifunctional Enzyme (EHHADH) Peroxisomal Matrix>95Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities
Thiolase Mitochondrial Matrix, Peroxisomal MatrixMitochondria: 80, Peroxisomes: 20Thiolytic cleavage to release acetyl-CoA

Experimental Protocols for Determining Cellular Localization

Accurate determination of the subcellular localization of the enzymes involved in this compound metabolism is crucial. Below are detailed protocols for key experimental techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of mitochondrial and peroxisomal fractions from cultured cells or tissues.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

  • Dounce homogenizer or needle and syringe

  • Centrifuge and rotor capable of speeds up to 20,000 x g

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell/Tissue Preparation: Harvest cultured cells by centrifugation or finely mince fresh tissue on ice. Wash the pellet or tissue pieces twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet or tissue in 5-10 volumes of ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 25-gauge needle multiple times until >90% of cells are lysed, as monitored by microscopy.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

    • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction.

    • To further separate mitochondria and peroxisomes, the crude mitochondrial pellet can be resuspended in homogenization buffer and layered onto a sucrose or Percoll density gradient for further centrifugation.

  • Analysis: The protein concentration of each fraction should be determined. The purity of the fractions can be assessed by Western blotting for known mitochondrial (e.g., COX IV) and peroxisomal (e.g., PMP70) marker proteins. The activity of the enzymes of interest can then be assayed in each fraction.

Immunofluorescence and Confocal Microscopy

This technique provides in situ visualization of the subcellular localization of specific proteins.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific for the enzyme of interest

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mitochondrial marker (e.g., MitoTracker Red)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash the cells three times with PBS. Incubate with a mitochondrial marker like MitoTracker Red according to the manufacturer's protocol, if desired. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Co-localization of the protein of interest with organelle-specific markers will reveal its subcellular location.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is tightly regulated by cellular energy status and hormonal signals. Key signaling pathways include the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways.[8][9]

Regulatory Signaling Pathway

Signaling_Pathway AMP AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates PPARa PPARα AMPK->PPARa Activates GeneExpression Gene Expression (β-oxidation enzymes) PPARa->GeneExpression Induces FattyAcids Unsaturated Fatty Acids FattyAcids->PPARa Activates Mito_BetaOx Mitochondrial β-oxidation GeneExpression->Mito_BetaOx Peroxi_BetaOx Peroxisomal β-oxidation GeneExpression->Peroxi_BetaOx

Caption: AMPK and PPARα signaling pathways regulating fatty acid beta-oxidation.

Experimental Workflow for Quantitative Localization

Experimental_Workflow Start Cell/Tissue Homogenization Frac Subcellular Fractionation (Differential Centrifugation) Start->Frac Mito Mitochondrial Fraction Frac->Mito Peroxi Peroxisomal Fraction Frac->Peroxi Cyto Cytosolic Fraction Frac->Cyto ProtQuant Protein Quantification (BCA Assay) Mito->ProtQuant Peroxi->ProtQuant Cyto->ProtQuant WB Quantitative Western Blotting ProtQuant->WB MS Quantitative Mass Spectrometry (LC-MS/MS) ProtQuant->MS Data Data Analysis: Relative Enzyme Abundance WB->Data MS->Data

Caption: Workflow for quantitative analysis of enzyme distribution.

Metabolic Pathway of this compound

Metabolic_Pathway DodecenoylCoA 5Z-Dodecenoyl-CoA Isomerase Enoyl-CoA Isomerase DodecenoylCoA->Isomerase EnoylCoA trans-2-Dodecenoyl-CoA Isomerase->EnoylCoA Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA (S)-3-Hydroxy- 5Z-Dodecenoyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase KetoacylCoA 3-Keto-5Z- Dodecenoyl-CoA Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase DecenoylCoA Decenoyl-CoA Thiolase->DecenoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Beta-oxidation pathway for this compound.

Conclusion

The cellular localization of this compound metabolism is a finely tuned process, distributed between mitochondria and peroxisomes to ensure efficient energy production and prevent the accumulation of potentially toxic lipid intermediates. While the fundamental pathways are understood, a quantitative understanding of the enzymatic distribution and the specific regulatory networks governing the metabolism of this particular fatty acyl-CoA remains an area for active investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to dissect the intricate subcellular organization of unsaturated fatty acid metabolism, paving the way for novel therapeutic strategies targeting metabolic diseases.

References

The Peroxisomal Processing of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA: A Technical Guide to its Role in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 7, 2025 – This technical guide provides an in-depth analysis of the function of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in peroxisomal beta-oxidation. Geared towards researchers, scientists, and drug development professionals, this document elucidates the metabolic pathway, enzymatic kinetics, and experimental protocols associated with this key intermediate in unsaturated fatty acid metabolism.

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and certain unsaturated fatty acids that are not efficiently processed by mitochondria. The metabolism of unsaturated fatty acids, particularly those with cis double bonds at odd-numbered carbon positions, requires a set of auxiliary enzymes to resolve the non-standard intermediates that are formed. One such intermediate is this compound, which arises during the beta-oxidation of fatty acids like 7Z-dodecenoic acid. Its unique structure, featuring a hydroxyl group at the beta-position and a cis double bond at the fifth carbon, necessitates a specific enzymatic machinery for its further catabolism. This guide details the current understanding of the enzymatic steps involved in the processing of this compound within the peroxisome, providing quantitative data and detailed experimental methodologies to facilitate further research in this area.

The Metabolic Pathway of this compound

The peroxisomal beta-oxidation of a fatty acid leading to the formation of this compound proceeds through the initial standard steps of the pathway. However, the presence of the 5Z-double bond halts the cycle, requiring the action of auxiliary enzymes. The subsequent metabolism of this intermediate involves two key enzymatic activities: a dehydratase and an isomerase.

Initially, this compound is acted upon by the D-3-hydroxyacyl-CoA dehydratase activity of the D-bifunctional protein (D-BP) . This enzyme catalyzes the removal of a water molecule, forming 2-trans,5-cis-dodecadienoyl-CoA. Subsequently, this dienoyl-CoA intermediate is a substrate for Δ³,Δ²-enoyl-CoA isomerase , which catalyzes the isomerization of the cis-double bond at the fifth position to a trans-double bond at the fourth position, yielding 2-trans,4-trans-dodecadienoyl-CoA. This final product is a substrate for the standard enzymes of the beta-oxidation spiral.

Peroxisomal_Beta_Oxidation_of_Unsaturated_Fatty_Acid cluster_pathway Metabolism of this compound cluster_next Further Beta-Oxidation start This compound intermediate1 2-trans,5-cis-Dodecadienoyl-CoA start->intermediate1 D-3-hydroxyacyl-CoA dehydratase (D-BP) final_product 2-trans,4-trans-Dodecadienoyl-CoA intermediate1->final_product Δ³,Δ²-enoyl-CoA isomerase next_step Standard Beta-Oxidation Spiral final_product->next_step Enters next cycle

Figure 1: Metabolic pathway of this compound.

Quantitative Data

The enzymatic conversion of intermediates in the peroxisomal beta-oxidation of unsaturated fatty acids is characterized by specific kinetic parameters. While data for the exact substrate this compound is limited, studies on closely related substrates provide valuable insights into the efficiency of the involved enzymes.

EnzymeSubstrateKm (µM)Vmax (µkat/mg)kcat (s⁻¹)Source
Peroxisomal Δ³,Δ²-enoyl-CoA isomerase (cucumber)3-trans-dodecenoyl-CoAN/A8.7218[1]

Note: The provided kinetic data is for a plant peroxisomal enzyme with a structurally similar C12 substrate. N/A indicates that the value was not provided in the cited source.

Experimental Protocols

Assay for D-3-hydroxyacyl-CoA Dehydratase Activity

This protocol is adapted from methodologies used to measure the activity of the D-bifunctional protein.

Objective: To determine the rate of dehydration of this compound to 2-trans,5-cis-dodecadienoyl-CoA.

Principle: The formation of the 2-trans double bond can be monitored spectrophotometrically by measuring the increase in absorbance at 263 nm.

Materials:

  • Purified D-bifunctional protein

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer.

  • Add a known concentration of this compound to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified D-bifunctional protein.

  • Immediately monitor the increase in absorbance at 263 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient for the formation of the 2-trans-enoyl-CoA product.

Assay for Δ³,Δ²-enoyl-CoA Isomerase Activity

This protocol is based on established methods for measuring enoyl-CoA isomerase activity.[1]

Objective: To measure the isomerization of 2-trans,5-cis-dodecadienoyl-CoA to 2-trans,4-trans-dodecadienoyl-CoA.

Principle: The activity of Δ³,Δ²-enoyl-CoA isomerase can be determined in a coupled spectrophotometric assay. The product of the isomerase reaction, a 2-trans-enoyl-CoA, is hydrated by enoyl-CoA hydratase to 3-hydroxyacyl-CoA, which is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase in the presence of NAD⁺, leading to the formation of NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the isomerase activity.

Materials:

  • Purified or partially purified peroxisomal Δ³,Δ²-enoyl-CoA isomerase

  • 2-trans,5-cis-dodecadienoyl-CoA (substrate)

  • Enoyl-CoA hydratase

  • L-3-hydroxyacyl-CoA dehydrogenase

  • NAD⁺

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, NAD⁺, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase.

  • Add the substrate, 2-trans,5-cis-dodecadienoyl-CoA, to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the sample containing Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the isomerase activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental_Workflow_Isomerase_Assay cluster_workflow Coupled Spectrophotometric Assay for Δ³,Δ²-enoyl-CoA Isomerase A Prepare Reaction Mixture (Buffer, NAD⁺, Hydratase, Dehydrogenase) B Add Substrate (2-trans,5-cis-dodecadienoyl-CoA) A->B C Equilibrate (e.g., 37°C) B->C D Initiate with Isomerase Sample C->D E Monitor Absorbance at 340 nm (NADH formation) D->E F Calculate Activity E->F

Figure 2: Experimental workflow for the coupled isomerase assay.

Conclusion

The metabolism of this compound is a key step in the peroxisomal beta-oxidation of certain unsaturated fatty acids. The coordinated action of D-3-hydroxyacyl-CoA dehydratase (a component of D-bifunctional protein) and Δ³,Δ²-enoyl-CoA isomerase ensures the efficient conversion of this non-standard intermediate into a substrate that can re-enter the main beta-oxidation spiral. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this pathway and its potential as a target for therapeutic intervention in metabolic disorders. Further research is warranted to determine the specific kinetic parameters of the human enzymes with this compound to gain a more precise understanding of its metabolic fate.

References

An In-depth Technical Guide on the Stereochemistry and Importance of 3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-Hydroxy-5Z-Dodecenoyl-CoA, a critical intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. We delve into the enzymatic processes that govern its formation and subsequent metabolism, with a particular focus on the stereospecificity of the involved enzymes. This document outlines the metabolic pathway, presents available quantitative data, details relevant experimental protocols, and discusses the broader importance of this molecule in cellular metabolism. The information is intended to support researchers and professionals in the fields of biochemistry, drug development, and metabolic studies.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a well-defined, cyclical pathway, the oxidation of unsaturated fatty acids, such as 5Z-dodecenoic acid, necessitates the action of auxiliary enzymes to handle the non-standard bond configurations. 3-Hydroxy-5Z-Dodecenoyl-CoA emerges as a key, transient intermediate in this specialized pathway. Its stereochemistry, particularly at the C-3 hydroxyl group, is of paramount importance as it dictates the substrate specificity of downstream enzymes and the overall efficiency of the metabolic cascade. Understanding the nuances of its formation and conversion is crucial for elucidating the complete picture of fatty acid metabolism and for developing therapeutic interventions for metabolic disorders.

The Metabolic Pathway of 5Z-Dodecenoyl-CoA

The degradation of 5Z-dodecenoic acid begins with its activation to 5Z-Dodecenoyl-CoA in the cytoplasm and subsequent transport into the mitochondrial matrix. Once in the mitochondria, it undergoes two cycles of conventional β-oxidation, yielding two molecules of acetyl-CoA and shortening the fatty acyl chain to cis-3-octenoyl-CoA. At this juncture, the cis-Δ³ double bond presents a challenge for the standard β-oxidation machinery.

The metabolic fate of this intermediate is governed by the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-2-octenoyl-CoA, a substrate amenable to the subsequent enzymes of the β-oxidation pathway.

The following steps then proceed as in the standard β-oxidation spiral:

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the trans-Δ² double bond of trans-2-octenoyl-CoA to form L-3-hydroxyoctanoyl-CoA .

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C-3 position to a keto group, producing 3-ketoacyl-CoA.

  • Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

Stereochemical Considerations

The stereochemistry of the 3-hydroxyacyl-CoA intermediate is strictly controlled. The hydration of the trans-2-enoyl-CoA by enoyl-CoA hydratase is a syn-addition of water, resulting in the formation of the L-(S)-3-hydroxyacyl-CoA stereoisomer[1]. This stereospecificity is critical because the subsequent enzyme, L-3-hydroxyacyl-CoA dehydrogenase, is specific for the L-isomer[2][3]. Therefore, the 3-hydroxyacyl-CoA intermediate derived from 5Z-dodecenoyl-CoA is (S)-3-hydroxy-5Z-dodecenoyl-CoA .

Quantitative Data

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
cis-3-Hexenoyl-CoACucumber seedling peroxisomes--[4]
trans-3-Dodecenoyl-CoACucumber seedling peroxisomes--[5]
3-cis-Octenoyl-CoAYeast peroxisomes-16 units/mg[6]

Note: Specific Km and Vmax values for dodecenoyl-CoA substrates with this enzyme are not well-documented in the provided search results. The enzyme is active on C6 to C12 chain lengths[4].

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2-Crotonyl-CoA (C4)Rat liver--[7]
trans-2-Hexadecenoyl-CoA (C16)Rat liver--[8]

Note: The rate of reaction for enoyl-CoA hydratase generally decreases with increasing acyl chain length[9].

Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
L-3-Hydroxybutyryl-CoA (C4)Pig heart--[10]
L-3-Hydroxydecanoyl-CoA (C10)Pig heart~30~15[10]
L-3-Hydroxytetradecanoyl-CoA (C14)Pig heart~30~10[10]

Note: The enzyme exhibits the highest activity with medium-chain substrates[10].

Experimental Protocols

Enzymatic Synthesis of 3-Hydroxy-5Z-Dodecenoyl-CoA (General Approach)

A specific protocol for the synthesis of 3-Hydroxy-5Z-Dodecenoyl-CoA is not available in the literature. However, a general chemo-enzymatic approach can be employed, requiring optimization for this specific substrate.

Principle: This method involves the chemical synthesis of the precursor 5Z-dodecenoic acid, followed by its enzymatic conversion to the CoA thioester, and subsequent enzymatic modification to the desired 3-hydroxyacyl-CoA.

Materials:

  • 5Z-dodecenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification and analysis

Procedure:

  • Activation of 5Z-dodecenoic acid:

    • In a reaction vessel, combine 5Z-dodecenoic acid, CoA, and ATP in the reaction buffer.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate at the optimal temperature for the enzyme (typically 37°C).

    • Monitor the formation of 5Z-dodecenoyl-CoA by HPLC.

  • Isomerization (if starting from a cis-3 intermediate after initial beta-oxidation):

    • To the reaction mixture containing the cis-3-enoyl-CoA, add purified Δ³,Δ²-enoyl-CoA isomerase.

    • Incubate to allow for the conversion to trans-2-enoyl-CoA.

  • Hydration:

    • To the solution containing the trans-2-enoyl-CoA, add purified enoyl-CoA hydratase.

    • Incubate to facilitate the hydration to L-3-hydroxyacyl-CoA.

  • Purification:

    • Purify the resulting 3-hydroxy-5Z-dodecenoyl-CoA using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

Principle: The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the trans-2-enoyl-CoA product from a 3-enoyl-CoA substrate.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Substrate: 3-cis-dodecenoyl-CoA or a suitable analog (e.g., 3-cis-octenoyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the assay mixture in a quartz cuvette containing the assay buffer and the substrate at a known concentration.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately begin monitoring the change in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the trans-2-enoyl-CoA product.

Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured in a coupled assay where the product, 3-ketoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase. The consumption of the substrate, L-3-hydroxyacyl-CoA, is monitored by the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm[10].

Materials:

  • L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydodecanoyl-CoA)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Purified 3-ketoacyl-CoA thiolase

  • NADH

  • Coenzyme A (CoASH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, prepare the assay mixture containing the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Visualizations

Beta_Oxidation_of_5Z_Dodecenoyl_CoA cluster_0 Mitochondrial Matrix 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA Beta_Oxidation_1 β-Oxidation (2 cycles) 5Z_Dodecenoyl_CoA->Beta_Oxidation_1 2 Acetyl-CoA cis_3_Octenoyl_CoA cis-Δ³-Octenoyl-CoA Beta_Oxidation_1->cis_3_Octenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_3_Octenoyl_CoA->Isomerase trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Isomerase->trans_2_Octenoyl_CoA Hydratase Enoyl-CoA Hydratase trans_2_Octenoyl_CoA->Hydratase L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Hydratase->L_3_Hydroxyoctanoyl_CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyoctanoyl_CoA->Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Metabolic pathway for the β-oxidation of 5Z-Dodecenoyl-CoA.

Experimental_Workflow cluster_synthesis Synthesis of Substrates cluster_assay Enzymatic Assays cluster_analysis Analysis Start_Acid 5Z-Dodecenoic Acid CoA_Ligation Acyl-CoA Synthetase Start_Acid->CoA_Ligation + CoA, ATP Dodecenoyl_CoA 5Z-Dodecenoyl-CoA CoA_Ligation->Dodecenoyl_CoA Isomerase_Assay Δ³,Δ²-Enoyl-CoA Isomerase Assay Dodecenoyl_CoA->Isomerase_Assay HPLC HPLC Dodecenoyl_CoA->HPLC Spectrophotometry Spectrophotometry Isomerase_Assay->Spectrophotometry Hydratase_Assay Enoyl-CoA Hydratase Assay Hydratase_Assay->HPLC Dehydrogenase_Assay L-3-Hydroxyacyl-CoA Dehydrogenase Assay Dehydrogenase_Assay->Spectrophotometry Mass_Spec Mass Spectrometry HPLC->Mass_Spec

References

Methodological & Application

Application Notes & Protocols for the Chemical Synthesis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA. The synthesis is presented in a multi-step approach, designed to ensure high stereochemical purity of the final product.

Introduction

This compound is a chiral acyl-coenzyme A thioester that may play a role in various metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. Its specific biological functions are a subject of ongoing research. The availability of a stereochemically pure standard is crucial for in-depth biological and pharmacological studies. This document outlines a reliable chemoenzymatic synthetic route, starting from commercially available precursors. The key strategic steps involve the stereoselective reduction of a β-keto ester to establish the (S)-hydroxyl stereocenter, the introduction of a Z-configured double bond via a Wittig reaction, and the final coupling with coenzyme A.

Overall Synthetic Scheme

The proposed synthesis of this compound is a multi-step process. The overall workflow is depicted below.

G cluster_0 Synthesis of (S)-3-Hydroxydodecanoic Acid cluster_1 Introduction of the 5Z-Double Bond cluster_2 Coupling to Coenzyme A Ethyl 3-oxododecanoate (B1238196) Ethyl 3-oxododecanoate Ethyl (S)-3-hydroxydodecanoate Ethyl (S)-3-hydroxydodecanoate Ethyl 3-oxododecanoate->Ethyl (S)-3-hydroxydodecanoate Stereoselective Reduction (S)-3-Hydroxydodecanoic Acid (S)-3-Hydroxydodecanoic Acid Ethyl (S)-3-hydroxydodecanoate->(S)-3-Hydroxydodecanoic Acid Hydrolysis Intermediate Aldehyde Intermediate Aldehyde (S)-3-Hydroxydodecanoic Acid->Intermediate Aldehyde Protected (S)-3-Hydroxy-5Z-dodecenoic acid Protected (S)-3-Hydroxy-5Z-dodecenoic acid Intermediate Aldehyde->Protected (S)-3-Hydroxy-5Z-dodecenoic acid Wittig Reaction (S)-3-Hydroxy-5Z-dodecenoic acid (S)-3-Hydroxy-5Z-dodecenoic acid Protected (S)-3-Hydroxy-5Z-dodecenoic acid->(S)-3-Hydroxy-5Z-dodecenoic acid Deprotection This compound This compound (S)-3-Hydroxy-5Z-dodecenoic acid->this compound Acyl-CoA Synthesis

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected yields and key analytical data for the major steps of the synthesis, based on analogous reactions reported in the literature.

Table 1: Synthesis of (S)-3-Hydroxydodecanoic Acid

StepStarting MaterialProductReagentsExpected Yield (%)Expected Enantiomeric Excess (%)
Stereoselective ReductionEthyl 3-oxododecanoateEthyl (S)-3-hydroxydodecanoateBaker's Yeast (Saccharomyces cerevisiae), Sucrose (B13894)~70-85>95 (S)
HydrolysisEthyl (S)-3-hydroxydodecanoate(S)-3-Hydroxydodecanoic AcidLiOH, THF/H₂O>90Not applicable

Table 2: Introduction of the 5Z-Double Bond

StepStarting MaterialProductReagentsExpected Yield (%)Expected Z:E Ratio
Protection and Reduction(S)-3-Hydroxydodecanoic Acid(S)-3-(tert-Butyldimethylsilyloxy)dodecanal1. TBDMSCl, Imidazole2. DIBAL-H~80-90 (over 2 steps)Not applicable
Wittig Reaction(S)-3-(tert-Butyldimethylsilyloxy)dodecanalTBDMS-protected (S)-3-hydroxy-5Z-dodecenoate(C₄H₉)₃P⁺(CH₂)₄CO₂⁻, n-BuLi~60-75>95:5
Deprotection and OxidationTBDMS-protected alcohol(S)-3-Hydroxy-5Z-dodecenoic acid1. TBAF2. PDC or similar oxidant~70-85 (over 2 steps)Not applicable

Table 3: Synthesis of this compound

StepStarting MaterialProductReagentsExpected Yield (%)
Acyl-CoA Synthesis(S)-3-Hydroxy-5Z-dodecenoic acidThis compoundDCC, NHS, Coenzyme A trilithium salt~50-70

Experimental Protocols

Protocol 1: Stereoselective Reduction of Ethyl 3-Oxododecanoate

This protocol describes the asymmetric reduction of a β-keto ester using baker's yeast to produce the corresponding (S)-β-hydroxy ester.[1][2][3][4][5]

G Start Start Yeast_Activation Activate Baker's Yeast in Sucrose Solution Start->Yeast_Activation Substrate_Addition Add Ethyl 3-oxododecanoate Yeast_Activation->Substrate_Addition Incubation Incubate with Vigorous Stirring (24-72h) Substrate_Addition->Incubation Monitoring Monitor Reaction by TLC/GC Incubation->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Extract Filtrate with Ethyl Acetate (B1210297) Filtration->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Ethyl (S)-3-hydroxydodecanoate Purification->Product

Caption: Workflow for the stereoselective reduction of ethyl 3-oxododecanoate.

Materials:

  • Ethyl 3-oxododecanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 100 mL).

  • Add Baker's yeast (e.g., 10 g) to the sucrose solution and stir at room temperature for 30 minutes to activate the yeast.

  • Add ethyl 3-oxododecanoate (1.0 g) to the yeast suspension.

  • Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture through a pad of Celite.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl (S)-3-hydroxydodecanoate.

Protocol 2: Introduction of the 5Z-Double Bond via Wittig Reaction

This protocol outlines the conversion of the saturated hydroxy acid to the unsaturated analog. It involves protection of the hydroxyl group, conversion of the carboxylic acid to an aldehyde, a Wittig reaction to form the Z-alkene, and subsequent deprotection and oxidation.

G Start (S)-3-Hydroxydodecanoic Acid Protection Protect Hydroxyl Group (e.g., TBDMSCl) Start->Protection Reduction Reduce Carboxylic Acid to Aldehyde (e.g., DIBAL-H) Protection->Reduction Wittig_Reaction Wittig Reaction with Aldehyde Reduction->Wittig_Reaction Wittig_Reagent_Prep Prepare Wittig Reagent Wittig_Reagent_Prep->Wittig_Reaction Deprotection Deprotect Hydroxyl Group (e.g., TBAF) Wittig_Reaction->Deprotection Oxidation Oxidize to Carboxylic Acid (e.g., PDC) Deprotection->Oxidation Product (S)-3-Hydroxy-5Z-dodecenoic acid Oxidation->Product

Caption: Workflow for the introduction of the 5Z-double bond.

Materials:

  • (S)-3-Hydroxydodecanoic Acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Diisobutylaluminium hydride (DIBAL-H)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Pyridinium dichromate (PDC)

  • Dichloromethane (B109758), anhydrous

Procedure:

  • Protection: Dissolve (S)-3-hydroxydodecanoic acid in anhydrous DMF. Add imidazole followed by TBDMSCl and stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the TBDMS-protected acid.

  • Reduction to Aldehyde: Dissolve the protected acid in anhydrous toluene (B28343) and cool to -78 °C. Add DIBAL-H dropwise and stir for 1-2 hours. Quench the reaction with methanol (B129727) and work up to obtain the aldehyde.

  • Wittig Reaction: In a separate flask under argon, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add n-BuLi dropwise to form the ylide. After stirring, cool the ylide solution to -78 °C and add the aldehyde dissolved in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether. Purify by column chromatography.

  • Deprotection: Dissolve the protected alkene in THF and add TBAF. Stir at room temperature until deprotection is complete (monitored by TLC). Work up to isolate the alcohol.

  • Oxidation: Dissolve the alcohol in anhydrous dichloromethane and add PDC. Stir at room temperature until the oxidation is complete. Filter through a pad of Celite and silica gel, and concentrate to obtain (S)-3-Hydroxy-5Z-dodecenoic acid.

Protocol 3: Coupling of (S)-3-Hydroxy-5Z-dodecenoic acid to Coenzyme A

This protocol describes the synthesis of the final acyl-CoA thioester using DCC and NHS to activate the carboxylic acid.[6][7][8][9]

G Start (S)-3-Hydroxy-5Z-dodecenoic acid Activation Activate with DCC and NHS Start->Activation Coupling React with Coenzyme A Activation->Coupling Purification Purify by HPLC Coupling->Purification Product This compound Purification->Product

Caption: Workflow for the final coupling reaction to synthesize the target molecule.

Materials:

  • (S)-3-Hydroxy-5Z-dodecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution

  • Reverse-phase HPLC system

Procedure:

  • Dissolve (S)-3-Hydroxy-5Z-dodecenoic acid, NHS, and DCC in anhydrous THF.

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8).

  • Add the filtered NHS-ester solution to the Coenzyme A solution and stir at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

  • Purify the crude product by reverse-phase HPLC to obtain pure this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways involving this compound are not well-defined, it is structurally related to intermediates in fatty acid β-oxidation and polyketide biosynthesis. The diagram below illustrates a generalized fatty acid β-oxidation pathway, where such a molecule could potentially act as an intermediate, substrate, or modulator.

G Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Target_Molecule This compound Target_Molecule->Hydroxyacyl_CoA Modulation Potential Modulation

Caption: Representative fatty acid β-oxidation pathway and potential point of interaction.

Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions. All procedures should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes & Protocols for the Detection of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a specific acyl-coenzyme A (acyl-CoA) molecule, likely an intermediate in fatty acid metabolism pathways. The detection and quantification of such molecules are critical for metabolomics, lipidomics, and understanding various cellular processes and disease states. Acyl-CoAs are challenging to analyze due to their low abundance and instability in aqueous solutions. This document provides detailed protocols for two primary analytical methods for the detection of this compound and related 3-hydroxyacyl-CoAs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the specific and sensitive quantification of acyl-CoAs. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1][2] The method is applicable to a wide range of acyl-CoA species, including long-chain and very-long-chain fatty acyl-CoAs, in biological samples like cultured cells.[3]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., ~10^6 cells) Extraction Acyl-CoA Extraction (e.g., Chloroform/Methanol) Sample->Extraction SPE Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution (in Mobile Phase) Elution->Reconstitution LC Reverse-Phase HPLC (C18 Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data HADH_Reaction cluster_reactants Reactants cluster_products Products Analyte (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Analyte->Enzyme NAD NAD+ NAD->Enzyme Product 3-Oxo-(5Z)- dodecenoyl-CoA NADH NADH + H+ Enzyme->Product Enzyme->NADH

References

Application Note & Protocol: Quantification of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. Accurate quantification of this and other acyl-CoA species is crucial for studying metabolic flux, diagnosing inborn errors of metabolism, and understanding the mechanism of action of drugs that target fatty acid metabolism.[1][2] This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis and can be adapted for other 3-hydroxyacyl-CoAs.[3][4][5]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., tissue, cells) Extraction Acyl-CoA Extraction (Organic Solvent/Acid Precipitation) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->SPE Reconstitution Reconstitution (in LC Mobile Phase) SPE->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific biological matrices and LC-MS/MS systems.

Sample Preparation

The extraction of acyl-CoAs from biological samples is a critical step due to their instability.[6] A combination of organic solvent precipitation and solid-phase extraction (SPE) is recommended for medium- to long-chain acyl-CoAs.[7][8]

Materials:

  • Internal Standard (IS): Stable isotope-labeled (e.g., ¹³C-labeled) this compound is ideal. If unavailable, a structurally similar odd-chain 3-hydroxyacyl-CoA can be used.

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v).[7]

  • SPE Cartridges: C18 or Oasis HLB cartridges.

  • Reconstitution Solvent: 50% Acetonitrile in water with 0.1% formic acid.

Procedure:

  • Homogenization: Homogenize approximately 10-20 mg of tissue or 1-5 million cells in an ice-cold tube.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation & Extraction: Add a 20-fold excess (v/w) of the cold extraction solvent to the homogenate.[7] Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[5]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[5]

    • Elute the acyl-CoAs with 1 mL of methanol.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[5] Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase liquid chromatography is employed to separate the analyte from other endogenous compounds.

LC Parameters:

Parameter Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[5][7]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 minutes, followed by a re-equilibration step.[5] |

Tandem Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

MS/MS Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5][8]
Spray Voltage 3.0 kV[7]
Capillary Temperature 320°C[7]
Sheath Gas Flow 30 (arbitrary units)[7]
Auxiliary Gas Flow 10 (arbitrary units)[7]

| Collision Gas | Argon |

MRM Transitions: For acyl-CoAs, two main fragmentation pathways are commonly monitored in positive ESI mode:

  • A neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[9][10]

  • The formation of a product ion at m/z 428, resulting from fragmentation between the 5'-diphosphates.[9][10]

To determine the exact precursor and product ions for this compound, its molecular weight must be calculated. The structure consists of Coenzyme A linked to 3-hydroxy-5-dodecenoic acid. These transitions should be optimized by direct infusion of a standard.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z) [M-507+H]⁺Product Ion 2 (m/z)
This compoundTo be determinedTo be determined428.1[9]
Internal StandardTo be determinedTo be determined428.1[9]

Note: The exact m/z values need to be calculated based on the precise molecular formula and confirmed experimentally.

This compound in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified pathway of unsaturated fatty acid β-oxidation.

Data Presentation and Quantitative Analysis

Calibration and Quantification

A calibration curve should be prepared by spiking known amounts of a certified reference standard of this compound into a blank matrix (e.g., buffer or stripped plasma). The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with 1/x weighting is typically used.[10]

Method Validation

The method should be validated for linearity, sensitivity (LOD and LOQ), accuracy, precision (intra- and inter-day), and recovery, following regulatory guidelines.

Table 1: Representative Method Performance Characteristics

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.990.998[3]
Limit of Detection (LOD) S/N > 35 fmol[5]
Limit of Quantification (LOQ) S/N > 1015 fmol[5]
Accuracy (% Recovery) 80-120%95-108%[3]
Precision (% RSD) < 15%< 5%[5]

Note: These are example values from similar acyl-CoA analyses and should be determined experimentally for this specific method.

Table 2: Example Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (µM)
Blank1501,500,0000.0001< LOQ
Standard 1 (0.1 µM)15,0001,490,0000.01010.1
Standard 5 (5.0 µM)765,0001,510,0000.50665.0
Control Sample45,3001,505,0000.03010.30
Treated Sample98,7001,495,0000.06600.66

This structured data allows for easy comparison of acyl-CoA levels between different experimental groups.

The LC-MS/MS method outlined provides a robust framework for the reliable quantification of this compound in biological samples. The combination of effective sample preparation, optimized chromatographic separation, and specific MS/MS detection ensures high sensitivity and accuracy, making it a valuable tool for metabolic research and drug development.

References

Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA dehydrogenase (HCDH) is a key enzyme in the mitochondrial beta-oxidation of monounsaturated fatty acids. Specifically, it catalyzes the NAD+-dependent oxidation of this compound to 3-keto-5Z-Dodecenoyl-CoA. This reaction is a critical step in the metabolic pathway that breaks down unsaturated fatty acids for energy production. Dysregulation of HCDH activity has been implicated in various metabolic disorders, making it a potential therapeutic target. These application notes provide detailed protocols for measuring HCDH activity, which are essential for basic research, drug discovery, and diagnostic applications.

The principle of the assay is based on the measurement of the rate of NADH production, which is directly proportional to the HCDH activity. The formation of NADH can be monitored by spectrophotometry as an increase in absorbance at 340 nm or by fluorometry, which offers higher sensitivity.

Signaling and Metabolic Pathway

The enzymatic reaction catalyzed by this compound dehydrogenase is an integral part of the beta-oxidation pathway for monounsaturated fatty acids. The pathway involves a series of enzymatic steps to shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2. For unsaturated fatty acids like 5Z-dodecenoyl-CoA, an additional isomerase is required to handle the double bond.

Beta_Oxidation_Unsaturated cluster_0 Mitochondrial Matrix 5Z-Dodecenoyl-CoA 5Z-Dodecenoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase 5Z-Dodecenoyl-CoA->Acyl-CoA_Dehydrogenase FAD -> FADH2 trans-Δ2,cis-Δ5-Dodecadienoyl-CoA trans-Δ2,cis-Δ5-Dodecadienoyl-CoA Acyl-CoA_Dehydrogenase->trans-Δ2,cis-Δ5-Dodecadienoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase trans-Δ2,cis-Δ5-Dodecadienoyl-CoA->Enoyl-CoA_Hydratase H2O S-3-Hydroxy-5Z-Dodecenoyl-CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Enoyl-CoA_Hydratase->S-3-Hydroxy-5Z-Dodecenoyl-CoA HCDH This compound Dehydrogenase (HCDH) S-3-Hydroxy-5Z-Dodecenoyl-CoA->HCDH NAD+ -> NADH + H+ 3-Keto-5Z-Dodecenoyl-CoA 3-Keto-5Z-Dodecenoyl-CoA HCDH->3-Keto-5Z-Dodecenoyl-CoA Thiolase Thiolase 3-Keto-5Z-Dodecenoyl-CoA->Thiolase CoA-SH Decenoyl-CoA Decenoyl-CoA Thiolase->Decenoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Decenoyl-CoA->Isomerase trans-Δ2-Decenoyl-CoA trans-Δ2-Decenoyl-CoA Isomerase->trans-Δ2-Decenoyl-CoA Beta_Oxidation_Cycle Further rounds of β-oxidation trans-Δ2-Decenoyl-CoA->Beta_Oxidation_Cycle

Caption: Beta-oxidation pathway for 5Z-Dodecenoyl-CoA.

Data Presentation

The following table summarizes the key parameters for the enzymatic assay of this compound dehydrogenase. Note that specific kinetic values for this particular substrate are not widely available in the literature; therefore, values for similar long-chain hydroxyacyl-CoA dehydrogenases are provided as an estimate. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

ParameterSpectrophotometric AssayFluorometric AssayCoupled Enzyme Assay
Principle Measures NADH absorbance at 340 nmMeasures fluorescence of a resorufin (B1680543) productCoupled to thiolase to pull the reaction forward
Substrate This compoundThis compoundThis compound
Cofactor NAD+NAD+NAD+
Detection Wavelength 340 nmEx: 530-570 nm, Em: 590-600 nm340 nm
Typical Km (for substrate) ~5-20 µM (estimated)~5-20 µM (estimated)Not directly measured
Typical Vmax Dependent on enzyme concentrationDependent on enzyme concentrationDependent on enzyme concentration
Sensitivity Micromolar rangeNanomolar to picomolar rangeMicromolar range
Advantages Simple, widely available equipmentHigh sensitivityOvercomes unfavorable equilibrium
Disadvantages Lower sensitivityRequires a fluorometer, potential for fluorescent interferenceRequires an additional enzyme of high purity

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA. Prepare fresh and store at 4°C.

  • NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store in aliquots at -20°C.

  • This compound Stock Solution: The substrate is commercially available from suppliers such as MedChemExpress. Due to its amphipathic nature, careful handling is required to ensure it is fully solubilized. Prepare a 1 mM stock solution in deionized water. Gentle sonication may be required. Store in aliquots at -80°C to minimize freeze-thaw cycles.

  • Enzyme Solution: Purified or partially purified this compound dehydrogenase. The concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes. Dilute the enzyme in cold Assay Buffer just before use.

Protocol 1: Spectrophotometric Assay

This protocol measures the increase in absorbance at 340 nm due to the production of NADH.

Workflow Diagram:

Spectrophotometric_Assay_Workflow start Start reagents Prepare Reagent Mix: - Assay Buffer - NAD+ start->reagents cuvette Add Reagent Mix to Cuvette reagents->cuvette equilibrate Equilibrate to Assay Temperature (e.g., 37°C) cuvette->equilibrate add_substrate Add this compound equilibrate->add_substrate mix Mix Gently add_substrate->mix baseline Record Baseline Absorbance at 340 nm mix->baseline add_enzyme Initiate Reaction by Adding Enzyme Solution baseline->add_enzyme mix_initiate Mix Quickly add_enzyme->mix_initiate measure Monitor Absorbance at 340 nm over Time mix_initiate->measure analyze Calculate Initial Rate (ΔAbs/min) measure->analyze end End analyze->end

Caption: Workflow for the spectrophotometric assay.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

    • 850 µL Assay Buffer

    • 50 µL of 20 mM NAD+ stock solution (final concentration: 1 mM)

    • 50 µL of 1 mM this compound stock solution (final concentration: 50 µM)

  • Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the diluted enzyme solution.

  • Quickly mix the contents of the cuvette and immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min * Total Reaction Volume (mL)) / (εNADH * Light Path (cm) * Enzyme Volume (mL))

Where:

  • ΔA340/min is the initial rate of absorbance change.

  • εNADH is the molar extinction coefficient of NADH at 340 nm (6.22 mM-1 cm-1).

Protocol 2: Fluorometric Assay

This protocol offers higher sensitivity and is suitable for samples with low enzyme activity. It utilizes a reagent system where the NADH produced reduces a non-fluorescent probe to a highly fluorescent product.

Workflow Diagram:

Fluorometric_Assay_Workflow start Start reagents Prepare Reaction Mix: - Assay Buffer - NAD+ - this compound start->reagents plate Add Reaction Mix to Microplate Wells reagents->plate add_enzyme Add Enzyme Solution to Initiate Reaction plate->add_enzyme mix Mix Gently add_enzyme->mix add_detection_reagent Add NADH Detection Reagent mix->add_detection_reagent incubate Incubate at Room Temperature (protected from light) add_detection_reagent->incubate measure Measure Fluorescence (Ex/Em = 540/590 nm) incubate->measure analyze Determine Enzyme Activity from Standard Curve measure->analyze end End analyze->end

Caption: Workflow for the fluorometric assay.

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • NAD+ (final concentration: 1 mM)

    • This compound (final concentration: 50 µM)

  • In a 96-well black microplate, add 50 µL of the reaction mixture to each well.

  • Add 10 µL of the diluted enzyme solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction and detect the generated NADH by adding 50 µL of a commercial NADH detection reagent (e.g., from Abcam or Cell Biolabs) to each well.

  • Incubate the plate at room temperature for 15-60 minutes, protected from light, according to the manufacturer's instructions.

  • Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em = 540/590 nm) using a fluorescence microplate reader.

  • Prepare a standard curve with known concentrations of NADH to quantify the amount of NADH produced in the enzymatic reaction.

Protocol 3: Coupled Enzyme Assay

This protocol is useful when the equilibrium of the HCDH reaction is unfavorable. The product, 3-keto-5Z-Dodecenoyl-CoA, is immediately consumed by the coupling enzyme, 3-ketoacyl-CoA thiolase, driving the reaction forward.

Workflow Diagram:

Coupled_Assay_Workflow start Start reagents Prepare Reagent Mix: - Assay Buffer - NAD+ - Coenzyme A - 3-Ketoacyl-CoA Thiolase start->reagents cuvette Add Reagent Mix to Cuvette reagents->cuvette equilibrate Equilibrate to Assay Temperature (e.g., 37°C) cuvette->equilibrate add_substrate Add this compound equilibrate->add_substrate mix Mix Gently add_substrate->mix baseline Record Baseline Absorbance at 340 nm mix->baseline add_enzyme Initiate Reaction by Adding HCDH Solution baseline->add_enzyme mix_initiate Mix Quickly add_enzyme->mix_initiate measure Monitor Absorbance at 340 nm over Time mix_initiate->measure analyze Calculate Initial Rate (ΔAbs/min) measure->analyze end End analyze->end

Application Notes and Protocols for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a C12 unsaturated hydroxyacyl-CoA that serves as an intermediate in the β-oxidation of fatty acids. It is a substrate for enzymes such as L-3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in fatty acid metabolism.[1][2] The study of enzyme kinetics with this substrate is essential for understanding the metabolism of unsaturated fatty acids and for the development of drugs targeting metabolic disorders. These application notes provide detailed protocols for using this compound in enzyme kinetic assays.

Commercial Availability

This compound is commercially available from suppliers such as MedChemExpress. For researchers who wish to synthesize this substrate, enzymatic and organic synthesis routes have been described for similar molecules and can be adapted.[3]

Recommended Enzyme

The primary enzyme for studying the kinetics of this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35).[1][2][4] This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1][2] Mammalian HADH, such as that from pig heart, has been shown to be active with medium-chain substrates.[4]

Experimental Protocols

Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for HADH activity and can be used to determine the kinetic parameters of the enzyme with this compound.[4][5] The assay monitors the formation of NADH, which absorbs light at 340 nm.

Materials:

  • This compound

  • L-3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagent Solutions:

    • Potassium Phosphate Buffer: 100 mM, pH 7.3 at 37°C.

    • NAD+ Solution: Prepare a 10 mM stock solution in potassium phosphate buffer.

    • This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in potassium phosphate buffer. The concentration should be accurately determined.

    • Enzyme Solution: Immediately before use, prepare a solution of L-3-hydroxyacyl-CoA dehydrogenase in cold potassium phosphate buffer to a concentration of 0.2 - 0.7 units/ml.[5]

  • Assay Mixture Preparation (for a 1 mL reaction):

    • To a cuvette, add the following in order:

      • 870 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

      • 50 µL of 10 mM NAD+ solution (final concentration 0.5 mM)

      • Varying volumes of this compound stock solution to achieve a range of final concentrations (e.g., 10-200 µM). Adjust the buffer volume accordingly to maintain a total volume of 990 µL before adding the enzyme.

    • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add 10 µL of the enzyme solution to the cuvette to initiate the reaction.

    • Quickly mix by inverting the cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes.

    • The rate of the reaction is the initial linear rate of absorbance change per minute (ΔA340/min).

  • Blank Reaction:

    • Perform a blank reaction containing all components except the substrate, this compound, to correct for any background NADH production.

  • Calculation of Enzyme Activity:

    • The rate of NADH formation can be calculated using the Beer-Lambert law:

      • Rate (µmol/min) = (ΔA340/min) / ε * V

      • Where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), and V is the reaction volume in mL.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Coupled Spectrophotometric Assay for Enhanced Sensitivity

For increased sensitivity and to avoid product inhibition, a coupled assay can be employed.[4] In this setup, the 3-ketoacyl-CoA product of the HADH reaction is immediately cleaved by 3-ketoacyl-CoA thiolase.

Additional Materials:

  • 3-ketoacyl-CoA thiolase (EC 2.3.1.16)

  • Coenzyme A (CoASH)

Procedure:

  • Follow the spectrophotometric assay protocol above with the following modifications to the assay mixture:

    • Include an excess of 3-ketoacyl-CoA thiolase (e.g., 5-10 units).

    • Include CoASH at a final concentration of approximately 0.1 mM.

  • The principle of detection remains the measurement of NADH formation at 340 nm.

Data Presentation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations. The data should be plotted as reaction rate versus substrate concentration and fitted to the Michaelis-Menten equation. A Lineweaver-Burk plot can also be used for visualization.

Table 1: Hypothetical Kinetic Data for L-3-hydroxyacyl-CoA Dehydrogenase with this compound

Substrate Concentration (µM)Initial Rate (ΔA340/min)
100.025
200.045
400.075
800.110
1200.135
1600.150
2000.160

Table 2: Calculated Kinetic Parameters

ParameterValue
Vmax (µmol/min/mg)[To be determined experimentally]
Km (µM)[To be determined experimentally]
kcat (s⁻¹)[To be determined experimentally]
kcat/Km (M⁻¹s⁻¹)[To be determined experimentally]

Visualizations

Signaling Pathway

The enzymatic reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase is a key step in the mitochondrial β-oxidation of fatty acids.

beta_oxidation cluster_pathway Mitochondrial β-Oxidation S_H_Dodecenoyl_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Ketoacyl_CoA 3-Keto-5Z- Dodecenoyl-CoA S_H_Dodecenoyl_CoA->Ketoacyl_CoA HADH HADH L-3-hydroxyacyl-CoA dehydrogenase NADH NADH + H+ HADH->NADH NAD NAD+ NAD->HADH

Caption: Reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.

Experimental Workflow

The overall workflow for determining the kinetic parameters is as follows:

workflow cluster_workflow Enzyme Kinetics Workflow prep Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) assay Set up Assay Mixture (Vary Substrate Concentration) prep->assay equilibrate Equilibrate at 37°C assay->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Measure Absorbance at 340 nm (Initial Rate) initiate->measure analyze Calculate Kinetic Parameters (Km, Vmax) measure->analyze

Caption: Workflow for kinetic analysis.

Conclusion

These application notes provide a framework for the use of this compound in enzyme kinetic studies, primarily with L-3-hydroxyacyl-CoA dehydrogenase. The provided protocols are robust and can be adapted for high-throughput screening applications in drug discovery. Researchers should note that the specific kinetic parameters for this substrate with any given enzyme must be determined experimentally.

References

Application Notes and Protocols for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a hypothetical intermediate in lipid metabolism, explored here for its potential role in cellular signaling and enzyme regulation. The following data and protocols are presented as a representative guide for investigating the experimental applications of novel lipid metabolites.

Introduction

This compound is an unsaturated 3-hydroxyacyl-CoA that is postulated to be an intermediate in a novel fatty acid beta-oxidation pathway or a potential signaling molecule in lipid metabolism. Acyl-Coenzyme A (acyl-CoA) thioesters are central to numerous metabolic processes, including fatty acid metabolism and amino acid catabolism. The specific functions of many acyl-CoA species are still under investigation, and understanding their roles is crucial for elucidating metabolic regulation in health and disease.

These application notes provide a framework for investigating the enzymatic processing and cellular effects of this compound, with detailed protocols for in vitro enzyme assays and cell-based signaling studies.

Hypothetical Signaling Pathway

This compound is hypothesized to be a ligand for a novel peroxisome proliferator-activated receptor (PPAR) isoform, tentatively named PPAR-omega (PPARΩ). Activation of PPARΩ is thought to lead to the upregulation of genes involved in a specialized peroxisomal beta-oxidation pathway.

G Hypothetical PPARΩ Signaling Pathway cluster_0 This compound This compound PPARΩ PPARΩ This compound->PPARΩ Binds to PPARΩ-RXR Complex PPARΩ-RXR Complex PPARΩ->PPARΩ-RXR Complex Heterodimerizes with RXR RXR RXR->PPARΩ-RXR Complex PPRE PPRE PPARΩ-RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Initiates

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to characterize the interaction of this compound with key enzymes and its effects on gene expression.

Table 1: Kinetic Parameters of Enzymes Acting on this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Hypothetical DehydrogenaseThis compound25150
Enoyl-CoA Hydratase5Z-Dodecenoyl-CoA40200

Table 2: Binding Affinity of this compound to PPARΩ

LigandReceptorKd (nM)
This compoundPPARΩ75

Table 3: Gene Expression Changes in Response to this compound Treatment

Gene TargetFold Change (Treated vs. Control)
Peroxisomal Acyl-CoA Oxidase 14.5
D-bifunctional Protein3.8
Peroxisomal Thiolase3.2

Experimental Protocols

Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes an enzymatic assay to determine the activity of a dehydrogenase acting on this compound. The procedure is based on the spectrophotometric measurement of NADH production.[1][2]

Materials:

  • This compound solution (1 mM in 10 mM HEPES buffer, pH 7.4)

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • NAD+ solution (10 mM in water)

  • Reaction buffer (100 mM Tris-HCl, pH 9.0)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • 150 µL of reaction buffer

    • 20 µL of 10 mM NAD+

    • 10 µL of purified enzyme solution (appropriately diluted)

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding 20 µL of this compound solution to each well.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

G A Prepare Reaction Mixture (Buffer, NAD+, Enzyme) B Pre-incubate at 37°C A->B C Add Substrate (this compound) B->C D Measure Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Caption: Workflow for the in vitro 3-hydroxyacyl-CoA dehydrogenase assay.

Protocol 2: Cell-Based Luciferase Reporter Assay for PPARΩ Activation

This protocol is designed to assess the activation of the hypothetical PPARΩ by this compound using a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE).

Materials:

  • HEK293T cells

  • PPARΩ expression vector

  • PPRE-luciferase reporter vector

  • Control vector (e.g., β-galactosidase)

  • Lipofectamine 3000

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Co-transfect the cells with the PPARΩ expression vector, PPRE-luciferase reporter vector, and the control vector using Lipofectamine 3000 according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

G A Seed HEK293T Cells B Co-transfect with Plasmids (PPARΩ, PPRE-luc, Control) A->B C Treat with (S)-3-Hydroxy- 5Z-Dodecenoyl-CoA B->C D Incubate for 24 hours C->D E Lyse Cells and Measure Luciferase Activity D->E F Normalize and Analyze Data E->F

Caption: Workflow for the PPARΩ luciferase reporter assay.

Concluding Remarks

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial characterization of novel lipid metabolites like this compound. Researchers can adapt these methodologies to investigate the roles of specific acyl-CoAs in various biological contexts, thereby advancing our understanding of lipid metabolism and its intricate connections to cellular signaling and disease. The successful application of these protocols will aid in the identification of new therapeutic targets for metabolic disorders.

References

Application Notes and Protocols for the Purification of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is an intermediate in the beta-oxidation of unsaturated fatty acids. The accurate purification and quantification of this and other acyl-CoA thioesters from biological samples are crucial for understanding metabolic pathways in both health and disease. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic and neurodegenerative diseases.[1] These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from biological matrices. The methodologies described are based on established techniques for long-chain and 3-hydroxyacyl-CoAs and can be adapted for the specific target molecule.

I. Overview of Purification Strategies

The purification of this compound from complex biological samples typically involves several key steps:

  • Sample Homogenization and Lysis: Efficiently breaking down the tissue or cell structure to release the intracellular contents.

  • Protein Precipitation: Removing proteins that can interfere with subsequent analysis.

  • Extraction: Isolating the acyl-CoAs from other cellular components. Solid-Phase Extraction (SPE) is a commonly employed and effective technique.

  • Chromatographic Separation: Separating the target analyte from other acyl-CoAs and contaminants using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Detection and Quantification: Utilizing sensitive detection methods such as UV spectrophotometry or tandem mass spectrometry (MS/MS) for accurate quantification.

II. Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[2][3]

Materials:

  • Mammalian tissue (e.g., liver, heart)

  • Liquid nitrogen

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification cartridges (or C18 SPE cartridges)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas supply

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Excise and weigh approximately 50-100 mg of fresh tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol and continue to homogenize until a uniform suspension is achieved.[2]

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (ACN) to the homogenate, vortex for 30 seconds, and incubate on ice for 10 minutes to precipitate proteins.[2]

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition an oligonucleotide purification cartridge (or a C18 SPE cartridge) by washing with 2 mL of methanol followed by 2 mL of deionized water.[4]

    • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 1.5 mL of 2-propanol.[2] For C18 cartridges, elution is typically performed with methanol or acetonitrile.[4]

    • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC/UHPLC-MS/MS analysis.

Protocol 2: Analysis of this compound by UHPLC-MS/MS

This protocol outlines a general method for the analysis of acyl-CoAs using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity.[4][5]

Materials and Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Purified this compound standard (if available) or a suitable internal standard (e.g., C17:0-CoA)

  • Reconstituted sample extract from Protocol 1

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: Re-equilibrate at 2% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These will need to be determined for (S)-3-Hydroxy-5Z-DDodecenoyl-CoA. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored.

    • Collision Energy: Optimize for the specific analyte.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a purified standard.

    • If a specific standard is unavailable, use a suitable internal standard (e.g., Heptadecanoyl-CoA) for relative quantification.

    • Analyze the biological samples and determine the concentration of this compound based on the calibration curve.

III. Data Presentation

The following tables summarize representative quantitative data for various acyl-CoAs from biological samples, which can be used as a reference for expected concentration ranges. Note that the specific concentration of this compound will vary depending on the biological sample and its metabolic state.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Tissues

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)
Palmitoyl-CoA (C16:0)3.5 ± 0.44.2 ± 0.51.8 ± 0.2
Oleoyl-CoA (C18:1)2.8 ± 0.33.1 ± 0.41.5 ± 0.1
Linoleoyl-CoA (C18:2)1.5 ± 0.21.9 ± 0.30.9 ± 0.1
Arachidonoyl-CoA (C20:4)0.8 ± 0.11.1 ± 0.20.5 ± 0.05

Data adapted from methods for long-chain acyl-CoA analysis and should be considered as illustrative.[2]

Table 2: Comparison of Analytical Methods for 3-Hydroxyacyl-CoA Quantification

ParameterUHPLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

This table provides a general comparison of common analytical techniques.[4]

IV. Visualizations

Signaling Pathway: Beta-Oxidation of an Unsaturated Fatty Acid

The following diagram illustrates the generalized pathway for the beta-oxidation of a monounsaturated fatty acid, which leads to the formation of intermediates such as this compound.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix cluster_1 Further Metabolism Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Dodecenoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Beta-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: Generalized beta-oxidation pathway for an unsaturated fatty acid.

Experimental Workflow for Purification and Analysis

The following diagram outlines the logical workflow for the purification and analysis of this compound from biological samples.

Experimental_Workflow start Start: Biological Sample (e.g., Tissue) homogenization 1. Homogenization (Phosphate Buffer) start->homogenization extraction 2. Extraction & Protein Precipitation (2-Propanol/Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 4. Solid-Phase Extraction (SPE) supernatant->spe Load elution Elution spe->elution drying 5. Drying under Nitrogen elution->drying reconstitution 6. Reconstitution drying->reconstitution analysis 7. UHPLC-MS/MS Analysis reconstitution->analysis quantification 8. Data Analysis & Quantification analysis->quantification

Caption: Workflow for this compound purification.

References

Protocol for handling and long-term storage of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper handling and long-term storage of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA to ensure its integrity and stability for research and development applications. Due to the limited availability of specific stability data for this compound, the following protocols are based on established best practices for handling chemically similar long-chain unsaturated acyl-CoA esters.

Introduction

This compound is a long-chain fatty acyl-coenzyme A ester. Such molecules are known to be metabolically significant and chemically labile. Their stability is primarily affected by the hydrolysis of the thioester bond and oxidation of the unsaturated fatty acyl chain. Proper handling and storage are therefore critical to prevent degradation and ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₃₃H₅₆N₇O₁₈P₃SPubChem
Molecular Weight963.8 g/mol PubChem
Physical DescriptionSolid (predicted)PubChem
XLogP3-AA-2.4PubChem

Protocol for Handling and Preparation of Stock Solutions

Given the general instability of long-chain unsaturated acyl-CoAs in aqueous solutions, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared in an appropriate solvent and stored under stringent conditions.

3.1. Materials

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • pH meter

  • Inert gas (Argon or Nitrogen)

  • Low-retention microtubes

3.2. Preparation of a Concentrated Stock Solution (e.g., 10 mM)

  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of the solid compound in a sterile microtube under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • If aqueous dilutions are required for immediate use, they should be prepared in a slightly acidic buffer (pH 6.0-6.5) to minimize thioester hydrolysis.

Long-Term Storage

4.1. Solid Form

The most stable form for long-term storage is as a solid.

Storage ConditionRecommended DurationNotes
-80°C> 1 yearStore in a desiccator to protect from moisture.
-20°CUp to 6 monthsEnsure the container is tightly sealed.

4.2. In Solution

Storing in solution is not ideal due to the risk of degradation. If necessary, follow these guidelines:

Storage ConditionRecommended DurationNotes
-80°C (in anhydrous DMSO)Up to 1 monthAliquot to avoid multiple freeze-thaw cycles. Thaw on ice.
-20°C (in anhydrous DMSO)Up to 1 weekProne to faster degradation than at -80°C.

Important Considerations:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can accelerate the degradation of the compound. It is highly recommended to prepare single-use aliquots.

  • Aqueous Solutions: It is strongly advised not to store this compound in aqueous solutions for any significant length of time, as this will lead to rapid hydrolysis of the thioester bond.

Experimental Protocols

5.1. Aliquoting for Long-Term Storage

This protocol describes how to prepare single-use aliquots of the compound for stable long-term storage.

Aliquoting_Workflow cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Dispense Single-Use Volumes into Low-Retention Tubes dissolve->aliquot flash_freeze Flash Freeze in Liquid Nitrogen aliquot->flash_freeze store Store at -80°C flash_freeze->store

Caption: Workflow for preparing single-use aliquots.

5.2. Assessment of Stability

To assess the stability of this compound under specific experimental conditions, a time-course analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended.

Stability_Assessment_Workflow cluster_incubation Incubation at Desired Condition cluster_analysis Analysis start Prepare Solution of This compound t0 Time Point 0 start->t0 t1 Time Point 1 hplc_ms HPLC-MS Analysis t0->hplc_ms tn Time Point n t1->hplc_ms tn->hplc_ms data_analysis Quantify Peak Area and Calculate Degradation hplc_ms->data_analysis Beta_Oxidation_Pathway acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a specialized acyl-coenzyme A derivative that serves as a key intermediate in the beta-oxidation of monounsaturated fatty acids with a cis double bond at an odd-numbered carbon position, such as 5Z-dodecenoic acid. Its availability as a research chemical provides a valuable tool for scientists in biochemistry, drug discovery, and metabolic research to investigate enzyme kinetics, screen for potential therapeutic inhibitors, and elucidate the intricacies of fatty acid metabolism.

Commercial Availability and Suppliers

This compound is a commercially available research compound. Researchers can obtain it from specialized chemical suppliers.

Table 1: Commercial Supplier Information

SupplierCAS NumberAdditional Information
MedChemExpress2916543-91-2Provides the compound for research use.

Applications in Research

The primary application of this compound in a research setting is as a substrate for enzymes involved in the beta-oxidation pathway. Specifically, it is a crucial molecule for studying the activity of enzymes that process intermediates of unsaturated fatty acid degradation.

Key Research Areas:

  • Enzyme Kinetics and Characterization: It can be used to determine the kinetic parameters (K_m, V_max, k_cat) of enzymes such as 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase.

  • Inhibitor Screening: This compound is an essential tool for screening and characterizing potential inhibitors of fatty acid oxidation, which is a therapeutic target for various metabolic diseases, including obesity and diabetes.

  • Metabolic Pathway Elucidation: Its use can help in understanding the specific steps and regulatory mechanisms of the beta-oxidation of unsaturated fatty acids.

  • Drug Development: As an intermediate in a critical metabolic pathway, it can be used in assays to assess the off-target effects of drug candidates on fatty acid metabolism.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These protocols are based on established methods for similar acyl-CoA esters and should be optimized for specific experimental conditions.

Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol describes a spectrophotometric assay to measure the activity of HADH using this compound as a substrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound solution (in appropriate buffer)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.

  • Add a specific amount of the HADH enzyme to the reaction mixture.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Table 2: Example Quantitative Data for HADH Kinetics

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
5Hypothetical Value
10Hypothetical Value
20Hypothetical Value
50Hypothetical Value
100Hypothetical Value
200Hypothetical Value

Note: The actual values would need to be determined experimentally.

Protocol 2: Analysis of Acyl-CoA Esters by HPLC-MS

This protocol outlines a general method for the separation and quantification of this compound and other acyl-CoA esters from biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (HPLC-grade)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable buffer.

    • Perform protein precipitation using cold acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Add the internal standard to the supernatant.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • HPLC Separation:

    • Inject the prepared sample onto the C18 column.

    • Elute the acyl-CoA esters using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • MS Detection:

    • Ionize the eluted compounds using electrospray ionization (ESI) in positive mode.

    • Detect and quantify the target acyl-CoA esters using selected reaction monitoring (SRM) or full scan mode.

Signaling Pathways and Experimental Workflows

Beta-Oxidation of 5Z-Dodecenoyl-CoA

The following diagram illustrates the metabolic pathway for the beta-oxidation of 5Z-dodecenoic acid, where this compound is a key intermediate.

beta_oxidation_pathway cluster_0 Beta-Oxidation of 5Z-Dodecenoyl-CoA 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA trans_delta2_5Z_Dodecenoyl_CoA trans-Δ²-5Z-Dodecenoyl-CoA 5Z_Dodecenoyl_CoA->trans_delta2_5Z_Dodecenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy_5Z_Dodecenoyl_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA trans_delta2_5Z_Dodecenoyl_CoA->S_3_Hydroxy_5Z_Dodecenoyl_CoA Enoyl-CoA Hydratase 3_Keto_5Z_Dodecenoyl_CoA 3-Keto-5Z-Dodecenoyl-CoA S_3_Hydroxy_5Z_Dodecenoyl_CoA->3_Keto_5Z_Dodecenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decenoyl_CoA cis-Δ³-Decenoyl-CoA 3_Keto_5Z_Dodecenoyl_CoA->Decenoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Keto_5Z_Dodecenoyl_CoA->Acetyl_CoA Thiolase Isomerase Isomerase Hydratase Hydratase Dehydrogenase Dehydrogenase Thiolase Thiolase

Caption: Beta-oxidation pathway of 5Z-Dodecenoyl-CoA.

General Workflow for Enzyme Inhibition Assay

The diagram below outlines a typical experimental workflow for screening potential inhibitors of enzymes that utilize this compound as a substrate.

inhibition_assay_workflow cluster_1 Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate (this compound), and Inhibitor Solutions Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate Addition Incubate->Initiate_Reaction Monitor_Activity Monitor Enzyme Activity (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Activity Data_Analysis Data Analysis (IC₅₀ Determination) Monitor_Activity->Data_Analysis Hit_Validation Hit Validation and Mechanism of Action Studies Data_Analysis->Hit_Validation

Caption: Workflow for an enzyme inhibition assay.

Application Notes and Protocols for Isotopic Labeling of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a key intermediate in the metabolism of fatty acids, particularly in the beta-oxidation pathway of unsaturated fatty acids. Understanding its metabolic fate is crucial for researchers in the fields of metabolic diseases, drug development, and fundamental biology. Isotopic labeling, coupled with mass spectrometry, provides a powerful tool to trace the flux of this molecule through various metabolic pathways.[1] This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing studies.

These protocols are intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques in biochemistry, cell culture, and mass spectrometry.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be approached through chemical synthesis of the fatty acid moiety followed by enzymatic ligation to Coenzyme A. Uniformly ¹³C-labeled precursors are often used to maximize the mass shift and facilitate detection.

Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl-CoA

This protocol describes a plausible chemo-enzymatic strategy. The chemical synthesis of the fatty acid is based on established organic chemistry principles, and the enzymatic ligation leverages the promiscuity of certain acyl-CoA synthetases.

Part A: Chemical Synthesis of [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl Acid

A multi-step synthesis is required to achieve the desired stereochemistry and isotopic labeling pattern. A plausible, though not explicitly cited, retro-synthetic approach is outlined below, using commercially available ¹³C-labeled starting materials.

  • Starting Materials: [U-¹³C]-Heptanoyl chloride and [U-¹³C]-pent-2-yn-1-ol.

  • Step 1: Grignard Reaction. Convert [U-¹³C]-pent-2-yn-1-ol to the corresponding Grignard reagent. React this with [U-¹³C]-Heptanoyl chloride to form a ketone.

  • Step 2: Stereoselective Reduction. Employ a chiral reducing agent, such as a CBS catalyst, to reduce the ketone to the (S)-alcohol, yielding [U-¹³C]-(S)-Dodec-5-yn-3-ol.

  • Step 3: Lindlar Hydrogenation. Perform a partial hydrogenation of the alkyne using a Lindlar catalyst to generate the Z-alkene, yielding [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoic acid.

  • Step 4: Purification. Purify the final product by flash column chromatography. Characterize the structure and isotopic enrichment by NMR and mass spectrometry.

Part B: Enzymatic Ligation to Coenzyme A

This part of the protocol utilizes an acyl-CoA synthetase to attach the labeled fatty acid to Coenzyme A.

  • Reaction Mixture:

    • [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl Acid (1 mM)

    • Coenzyme A (1.5 mM)

    • ATP (5 mM)

    • MgCl₂ (10 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) (0.1 mg/mL)

    • Tris-HCl buffer (100 mM, pH 7.5)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Purification: Purify the resulting [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification and Characterization: Determine the concentration using UV spectroscopy (A₂₆₀ of the adenine (B156593) moiety of CoA). Confirm the identity and isotopic enrichment by LC-MS/MS.[2]

Metabolic Tracing with Isotopically Labeled this compound

The following protocols describe the use of the synthesized tracer in cell culture experiments to monitor its incorporation into downstream metabolic pathways.

Protocol 2: Cellular Uptake and Metabolism in Cultured Cells

This protocol outlines the steps for introducing the labeled compound to cultured cells and analyzing its metabolic fate.

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, myotubes) in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeled Substrate: Prepare a stock solution of [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl-CoA. For cellular delivery, it may be necessary to first hydrolyze it to the free fatty acid and complex it with bovine serum albumin (BSA).

  • Incubation: Wash cells with serum-free media and then incubate with the labeled substrate at a final concentration of 10-100 µM for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of acyl-CoAs and organic acids.[3]

  • Data Analysis: Identify and quantify the ¹³C-labeled metabolites by their mass-to-charge ratio (m/z) and retention time. Calculate the isotopic enrichment to determine the flux through different pathways.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Isotopic Enrichment of Key Metabolites after Incubation with [U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Time (minutes)[U-¹³C]-(S)-3-Hydroxy-5Z-Dodecenoyl-CoA Enrichment (%)[U-¹³C]-Acetyl-CoA Enrichment (%)[U-¹³C]-Citrate Enrichment (%)[U-¹³C]-Succinyl-CoA Enrichment (%)
00000
1585.2 ± 4.112.5 ± 1.85.3 ± 0.92.1 ± 0.4
3072.6 ± 3.528.9 ± 2.515.8 ± 1.78.7 ± 1.1
6055.1 ± 2.945.3 ± 3.132.4 ± 2.821.5 ± 2.3
12038.9 ± 2.158.7 ± 3.948.6 ± 3.535.9 ± 3.0

Note: The data presented are representative and will vary based on cell type, experimental conditions, and the specific activity of the tracer.

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment cluster_analysis Data Analysis s1 Chemical Synthesis of [U-13C]-(S)-3-Hydroxy-5Z-Dodecenoyl Acid s2 Enzymatic Ligation to Coenzyme A s1->s2 s3 Purification and Characterization (LC-MS) s2->s3 t2 Incubation with Labeled Tracer s3->t2 t1 Cell Culture t1->t2 t3 Metabolite Extraction t2->t3 t4 LC-MS/MS Analysis t3->t4 d1 Metabolite Identification and Quantification t4->d1 d2 Isotopic Enrichment Calculation d1->d2 d3 Metabolic Flux Analysis d2->d3

Caption: Experimental workflow for metabolic tracing.

metabolic_pathway cluster_acetyl mol1 This compound mol2 3-Keto-5Z-Dodecenoyl-CoA mol1->mol2 3-hydroxyacyl-CoA dehydrogenase mol3 Dec-3Z-enoyl-CoA + Acetyl-CoA mol2->mol3 thiolase mol4 Decanoyl-CoA mol3->mol4 enoyl-CoA isomerase acetyl Acetyl-CoA mol3->acetyl mol5 Further Beta-Oxidation mol4->mol5 tca TCA Cycle acetyl->tca enters

Caption: Putative metabolic pathway of this compound.

References

In Vitro Reconstitution of Pathways Involving (S)-3-Hydroxy-5Z-Dodecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways involving the key intermediate, (S)-3-Hydroxy-5Z-Dodecenoyl-CoA. This intermediate is crucial in the beta-oxidation of certain unsaturated fatty acids. Understanding and manipulating this pathway is vital for research into metabolic disorders and for the development of novel therapeutic agents. These protocols outline the necessary enzymatic steps, reaction conditions, and analytical methods to successfully reconstitute and analyze this metabolic sequence in a controlled, cell-free environment.

Introduction

The beta-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard stereochemistry and position of double bonds that are not substrates for the core beta-oxidation enzymes. The metabolism of fatty acids like 5Z-dodecenoic acid involves the formation of this compound. The in vitro reconstitution of this pathway allows for a detailed investigation of enzyme kinetics, substrate specificity, and the effects of potential inhibitors or modulators, which is often challenging in complex cellular systems.

This guide provides a step-by-step approach to reconstitute the pathway, from the initial substrate, 5Z-Dodecenoyl-CoA, through the action of key enzymes including Dodecenoyl-CoA Isomerase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase.

Metabolic Pathway Overview

The beta-oxidation of 5Z-Dodecenoyl-CoA proceeds through a series of enzymatic reactions to ultimately yield acetyl-CoA. The initial challenge is the cis double bond at an odd-numbered carbon position, which is not a substrate for the standard beta-oxidation machinery. The pathway is reconstituted as follows:

  • Isomerization: Dodecenoyl-CoA Isomerase (EC 5.3.3.8) converts the cis-Δ³ double bond of the initial substrate into a trans-Δ² double bond.

  • Hydration: Enoyl-CoA Hydratase (EC 4.2.1.17) catalyzes the stereospecific addition of water across the newly formed trans-Δ² double bond to produce (S)-3-Hydroxy-Dodecenoyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) oxidizes the hydroxyl group of (S)-3-Hydroxy-Dodecenoyl-CoA to a keto group, forming 3-Keto-5Z-Dodecenoyl-CoA and reducing NAD+ to NADH.

This reconstituted pathway provides a platform to study the individual enzymatic steps and the overall flux through this segment of fatty acid metabolism.

Pathway Diagram

Beta_Oxidation_Unsaturated_FA cluster_0 In Vitro Reconstitution of this compound Pathway 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA 5Z_Dodecenoyl_CoA->trans_2_Dodecenoyl_CoA Dodecenoyl-CoA Isomerase S_3_Hydroxy_5Z_Dodecenoyl_CoA This compound trans_2_Dodecenoyl_CoA->S_3_Hydroxy_5Z_Dodecenoyl_CoA Enoyl-CoA Hydratase (+ H2O) 3_Keto_5Z_Dodecenoyl_CoA 3-Keto-5Z-Dodecenoyl-CoA S_3_Hydroxy_5Z_Dodecenoyl_CoA->3_Keto_5Z_Dodecenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Next_Cycle To further β-oxidation cycles 3_Keto_5Z_Dodecenoyl_CoA->Next_Cycle Thiolase (+ CoA-SH) Experimental_Workflow cluster_1 In Vitro Reconstitution Workflow Start Prepare Reaction Mix (Buffer, 5Z-Dodecenoyl-CoA) Add_Isomerase Add Dodecenoyl-CoA Isomerase Start->Add_Isomerase Incubate_1 Incubate (e.g., 30 min, 37°C) Add_Isomerase->Incubate_1 Sample_1 Analyze Sample 1 (trans-2-Dodecenoyl-CoA formation) Incubate_1->Sample_1 Add_Hydratase Add Enoyl-CoA Hydratase Sample_1->Add_Hydratase Incubate_2 Incubate (e.g., 30 min, 37°C) Add_Hydratase->Incubate_2 Sample_2 Analyze Sample 2 (this compound formation) Incubate_2->Sample_2 Add_Dehydrogenase Add 3-Hydroxyacyl-CoA Dehydrogenase and NAD+ Sample_2->Add_Dehydrogenase Incubate_3 Incubate (e.g., 30 min, 37°C) Add_Dehydrogenase->Incubate_3 Sample_3 Analyze Sample 3 (3-Keto-5Z-Dodecenoyl-CoA formation and NADH production) Incubate_3->Sample_3 End End of Reaction Sample_3->End

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity Sample Degradation: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures.[1] Inefficient Ionization: Suboptimal ion source parameters or mobile phase composition. Incorrect MRM Transitions: Using incorrect precursor or product ion m/z values. Matrix Effects: Ion suppression from co-eluting compounds in the sample matrix.[2]- Sample Handling: Prepare samples on ice and use a stabilizing agent in your extraction buffer, such as 5-sulfosalicylic acid (SSA).[3] Analyze samples promptly after preparation or store at -80°C. Use glass vials instead of plastic to minimize adsorption. - Ionization Optimization: Infuse a standard solution of a similar acyl-CoA to optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for positive ionization, typically slightly acidic (e.g., containing 0.1% formic acid). - Verify MRM Transitions: For this compound, the expected [M+H]⁺ is m/z 964.27. The primary product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da), leading to a product ion of m/z 457.17. A secondary, common fragment for CoA compounds is m/z 428.04.[3][4][5] - Mitigate Matrix Effects: Improve sample cleanup using solid-phase extraction (SPE).[3][6] Adjust chromatographic conditions to separate the analyte from interfering matrix components.
Poor Peak Shape (Tailing, Splitting, or Broadening) Column Overload: Injecting too much sample. Column Contamination: Buildup of matrix components on the column. Inappropriate Mobile Phase: pH or organic solvent composition not optimal for the analyte. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system.- Reduce Injection Volume: Dilute the sample or inject a smaller volume. - Column Maintenance: Use a guard column and implement a column wash step in your gradient to remove contaminants.[2] - Mobile Phase Optimization: Ensure the mobile phase pH is consistent and appropriate for the column chemistry. For reversed-phase columns like C18, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is common.[7] - System Passivation: If secondary interactions are suspected, consider using a column with different hardware or passivating the LC system.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Variations in solvent composition or pH. Column Temperature Fluctuations: Unstable column oven temperature. Column Degradation: Loss of stationary phase over time. System Leaks or Blockages: Fluctuations in system pressure.- Consistent Mobile Phase: Prepare fresh mobile phases daily and use a buffer if necessary to maintain a stable pH. - Temperature Control: Ensure the column oven is set to a stable temperature and allow for adequate equilibration time. - Monitor Column Performance: Regularly inject a standard to monitor retention time and peak shape. Replace the column if performance deteriorates. - System Check: Monitor system pressure for any unusual fluctuations that could indicate a leak or blockage.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. LC System Contamination: Carryover from previous injections or buildup of contaminants in the system. Mass Spectrometer Contamination: Dirty ion source or optics.- Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Implement a thorough wash sequence between sample injections. Regularly flush the entire LC system with appropriate cleaning solutions. - MS Maintenance: Clean the ion source and optics according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for detecting this compound?

A1: For this compound, the molecular formula is C₃₃H₅₆N₇O₁₈P₃S. The monoisotopic mass is 963.26 g/mol . In positive ion mode, the precursor ion ([M+H]⁺) to monitor in Q1 is m/z 964.27 .

The most common and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).[3][5] Therefore, the primary product ion to monitor in Q3 is m/z 457.17 .

A secondary, confirmatory product ion is often the CoA fragment at m/z 428.04 .[3][4]

Summary of Recommended MRM Transitions:

Transition Type Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Notes
Primary (Quantitative) 964.27 457.17 Corresponds to [M+H - 507.1]⁺

| Secondary (Qualitative) | 964.27 | 428.04 | Common CoA fragment |

Q2: How can I improve the stability of this compound during sample preparation?

A2: To enhance stability, perform all extraction steps on ice or at 4°C. Use an acidic extraction solvent, such as 2.5-5% 5-sulfosalicylic acid (SSA), to precipitate proteins and inhibit enzymatic activity.[3] It is also recommended to use glass sample vials, as acyl-CoAs can adsorb to plastic surfaces. Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.

Q3: What type of liquid chromatography column is best suited for this analysis?

A3: A reversed-phase C18 column is a common and effective choice for the separation of acyl-CoAs.[7] Typical column dimensions for standard LC systems are 2.1 mm internal diameter and 50-150 mm length, with particle sizes ranging from 1.8 to 5 µm.

Q4: What is a typical mobile phase composition for the analysis of this compound?

A4: A common mobile phase setup for positive ion mode analysis of acyl-CoAs on a C18 column is:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

A gradient elution starting with a low percentage of Mobile Phase B (e.g., 5%) and gradually increasing to a high percentage (e.g., 95%) is typically used to elute the analyte and wash the column.

Q5: Should I use an internal standard? If so, what is a suitable choice?

A5: Yes, using an internal standard is highly recommended to account for variability in sample extraction and matrix effects. The ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative as it is unlikely to be present endogenously in most samples.

Experimental Protocols

Protocol 1: Sample Extraction from Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard to the cell pellet.[3]

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a clean glass autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 350°C.

    • Ion Spray Voltage: +5500 V.

    • MRM Transitions:

      • This compound: 964.27 -> 457.17 (Collision Energy to be optimized).

      • This compound (confirmatory): 964.27 -> 428.04 (Collision Energy to be optimized).

      • Internal Standard (e.g., C17:0-CoA): Precursor -> Product (to be determined based on the standard).

    • Collision Gas: Nitrogen.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cell_harvest Cell Harvesting extraction Extraction with SSA + Internal Standard cell_harvest->extraction 1 precipitation Protein Precipitation extraction->precipitation 2 centrifugation Centrifugation precipitation->centrifugation 3 supernatant Collect Supernatant centrifugation->supernatant 4 lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_ionization ESI+ Ionization lc_separation->ms_ionization A ms_detection MRM Detection ms_ionization->ms_detection B data_analysis Data Analysis ms_detection->data_analysis C final_result final_result data_analysis->final_result Quantified Result

Caption: Workflow for the quantification of this compound.

fatty_acid_beta_oxidation acyl_coa Fatty Acyl-CoA (e.g., Dodecenoyl-CoA) enoyl_coa 2,3-trans-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (Target Analyte) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa ketoacyl_coa->acetyl_coa Thiolase

Caption: Simplified fatty acid beta-oxidation pathway highlighting the target analyte.

References

How to improve the stability of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in solution?

A1: The instability of this compound primarily stems from the inherent reactivity of its thioester bond. This bond is thermodynamically less stable than an oxygen ester bond, making it susceptible to hydrolysis, particularly in aqueous solutions.[1] Additionally, the presence of a cis double bond in the acyl chain can make the molecule prone to oxidation.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor influencing the stability of acyl-CoA thioesters. Generally, neutral to alkaline pH conditions promote the hydrolysis of the thioester bond. To enhance stability, it is recommended to maintain the solution at a slightly acidic pH, ideally between 4.0 and 6.0.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. For short-term storage during experiments, it is advisable to keep the solution on ice (0-4°C). For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended to minimize degradation.

Q4: Can antioxidants improve the stability of this compound?

A4: Yes, antioxidants can help prevent oxidative degradation of the unsaturated acyl chain. Common antioxidants used for lipid-based molecules include butylated hydroxytoluene (BHT) and propyl gallate. The addition of these antioxidants at low concentrations (e.g., 0.01-0.1%) can improve the stability of the compound in solution.

Q5: Are there specific buffer systems that are recommended for working with this compound?

A5: The choice of buffer can influence the stability of the compound. Phosphate buffers are commonly used, but it is crucial to ensure the final pH is in the acidic range. Citrate (B86180) buffers can also be a good choice for maintaining an acidic pH. It is advisable to avoid buffers with nucleophilic components that could react with the thioester bond. The stability of enzymes in different buffers can also be a factor to consider in experimental design.[2][3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound During Experiments
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis due to neutral or alkaline pH Adjust the pH of your buffer system to a range of 4.0-6.0 using a suitable acidic buffer (e.g., citrate or phosphate).Reduced rate of hydrolytic cleavage of the thioester bond, leading to increased stability.
Elevated temperature Conduct all experimental steps on ice and use pre-chilled solutions and equipment.Slower degradation kinetics, preserving the integrity of the compound for a longer duration.
Oxidation of the unsaturated acyl chain Add an antioxidant such as BHT or propyl gallate to your solution at a final concentration of 0.01-0.1%.Inhibition of oxidative damage to the cis double bond, thereby improving overall stability.
Enzymatic degradation If working with crude cell lysates or tissue homogenates, consider adding broad-spectrum protease and esterase inhibitors to your buffer.Prevention of enzymatic cleavage of the thioester bond by endogenous enzymes.
Issue 2: Poor Recovery of this compound After Storage
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate long-term storage temperature For long-term storage, aliquot the this compound solution and store at -80°C. Avoid repeated freeze-thaw cycles.Minimal degradation over extended periods, ensuring the availability of high-quality compound for future experiments.
Degradation during freeze-thaw cycles Prepare single-use aliquots to minimize the number of times the stock solution is thawed and refrozen.Preservation of the compound's integrity by avoiding temperature fluctuations that can accelerate degradation.
Use of aqueous solutions for long-term storage For long-term storage, consider dissolving the compound in an organic solvent such as acetonitrile (B52724) or a solution containing a cryoprotectant.Enhanced stability due to the reduction of water available for hydrolysis.

Data Presentation: Impact of pH and Temperature on Acyl-CoA Stability (Illustrative Data)

No specific quantitative data for this compound was found in the search results. The following table is a representative summary based on general knowledge of acyl-CoA stability.

Condition pH Temperature (°C) Relative Stability (Half-life)
Aqueous Buffer7.425Low (minutes to hours)
Aqueous Buffer6.04Moderate (hours)
Aqueous Buffer4.54High (days)
50% Acetonitrile4.5-20Very High (weeks to months)
50% Acetonitrile with Antioxidant4.5-80Excellent (months to years)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with enhanced stability for use in various experimental applications.

Materials:

  • This compound (lyophilized powder)

  • Acetonitrile (HPLC grade)

  • Nuclease-free water

  • Citrate buffer (0.5 M, pH 4.5)

  • Butylated hydroxytoluene (BHT) stock solution (1% w/v in ethanol)

Procedure:

  • Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.

  • Prepare a solvent mixture of 50% acetonitrile in nuclease-free water.

  • Add the citrate buffer to the solvent mixture to a final concentration of 25 mM. The final pH should be confirmed to be in the range of 4.5-5.0.

  • Add the BHT stock solution to the solvent-buffer mixture to a final concentration of 0.05%.

  • Dissolve the this compound powder in the prepared solvent-buffer-antioxidant mixture to the desired final concentration (e.g., 1 mM).

  • Gently vortex to ensure complete dissolution.

  • Prepare single-use aliquots in pre-chilled microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Monitoring the Stability of this compound using LC-MS/MS

Objective: To quantitatively assess the degradation of this compound over time under specific storage conditions.

Materials:

  • Stabilized stock solution of this compound (from Protocol 1)

  • Incubator or water bath set to the desired temperature

  • LC-MS/MS system

  • C18 reverse-phase column

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0

  • Mobile phase B: Acetonitrile

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Thaw an aliquot of the stabilized stock solution and place it in the desired storage condition (e.g., 4°C, 25°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small sample from the solution.

  • Immediately add a known concentration of the internal standard to the sample.

  • Analyze the sample by LC-MS/MS using a C18 reverse-phase column and a gradient elution with mobile phases A and B.

  • Monitor the parent ion and a specific fragment ion for both this compound and the internal standard.

  • Quantify the amount of remaining this compound at each time point by comparing its peak area to that of the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Beta-Oxidation of an Unsaturated Fatty Acid

beta_oxidation cluster_isomerization Isomerization Step Fatty_Acid 5Z-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acid->Acyl_CoA_Dehydrogenase FAD -> FADH2 Intermediate1 trans-Δ2, cis-Δ5- Dodecadienoyl-CoA Acyl_CoA_Dehydrogenase->Intermediate1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Intermediate2 (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Enoyl_CoA_Hydratase->Intermediate2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Intermediate3 3-Keto-5Z- Dodecenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Intermediate3 Thiolase Thiolase Product1 Decenoyl-CoA Thiolase->Product1 Product2 Acetyl-CoA Thiolase->Product2 Isomerase Enoyl-CoA Isomerase Isomerase->Intermediate1 Enters next β-oxidation cycle Intermediate1->Enoyl_CoA_Hydratase H2O Intermediate2->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Intermediate3->Thiolase CoA-SH Product1->Isomerase

Caption: Mitochondrial beta-oxidation pathway for a monounsaturated fatty acid.

Experimental Workflow for Stability Assessment

stability_workflow Start Prepare Stabilized Stock Solution of (S)-3-Hydroxy- 5Z-Dodecenoyl-CoA Incubate Incubate at Desired Temperature and Time Points Start->Incubate Sample Withdraw Sample and Add Internal Standard Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Quantify Quantify Remaining Compound Analyze->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics End Stability Profile Established Kinetics->End

Caption: Workflow for assessing the stability of this compound.

References

Common challenges in quantifying (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound, a medium-chain hydroxy unsaturated acyl-CoA, include:

  • Chemical Instability: Acyl-CoAs, particularly those with unsaturated bonds, can be susceptible to hydrolysis and oxidation during sample preparation and analysis. The thioester linkage is labile, and the cis double bond may be prone to isomerization.

  • Low Endogenous Concentrations: This analyte is often present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Co-eluting substances from complex mixtures like cell lysates or plasma can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1] Phospholipids are a common source of matrix effects in bioanalysis.

  • Chromatographic Separation: Separating this compound from its structural isomers, such as other positional or geometric isomers of hydroxydodecenoyl-CoA, can be challenging.

Q2: What is the general analytical workflow for quantifying this compound?

A2: A typical workflow involves sample preparation (extraction and clean-up), followed by separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS). The use of an appropriate internal standard is crucial for accurate quantification.

Quantification_Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., cells, tissue) InternalStandard Spike with Internal Standard Sample->InternalStandard Crucial for accuracy Extraction Extraction of Acyl-CoAs InternalStandard->Extraction CleanUp Sample Clean-up (e.g., SPE) Extraction->CleanUp LC LC Separation CleanUp->LC Reduces matrix effects MSMS MS/MS Detection LC->MSMS Separates analytes Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Analyte/IS Ratio

Caption: General workflow for the quantification of this compound.

Q3: How should I prepare my samples for analysis?

A3: Proper sample preparation is critical for accurate quantification. A general approach is as follows:

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold acidic solution to precipitate proteins and quench enzymatic activity. A common choice is 5-sulfosalicylic acid (SSA).

  • Internal Standard Spiking: Add an internal standard at the beginning of the extraction process to account for analyte loss during sample preparation.

  • Extraction: Use a suitable solvent to extract the acyl-CoAs. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective.

  • Solid-Phase Extraction (SPE): Further purify the extract using an SPE cartridge to remove interfering substances. A mixed-mode or reversed-phase cartridge can be used.

Q4: What type of internal standard should I use?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. Since this is likely unavailable, a practical alternative is a commercially available odd-chain 3-hydroxyacyl-CoA, such as 3-hydroxyheptadecanoyl-CoA, which is not naturally present in most biological systems.

Q5: What are the recommended LC-MS/MS parameters for analysis?

A5: For LC-MS/MS analysis, a reversed-phase C18 column is typically used for separation. The mobile phases usually consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). A gradient elution is employed to separate the acyl-CoAs.

For MS/MS detection in positive ion mode, Multiple Reaction Monitoring (MRM) is used. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no signal for the analyte 1. Analyte degradation during sample preparation. 2. Inefficient extraction. 3. Poor ionization in the mass spectrometer. 4. Incorrect MRM transitions.1. Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. 2. Optimize the extraction solvent and SPE protocol. Compare different solvent systems and SPE cartridges. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 4. Verify the precursor and product ion masses for this compound. Infuse a synthesized standard if available.
High variability between replicate injections 1. Sample instability in the autosampler. 2. Inconsistent sample clean-up leading to variable matrix effects. 3. Carryover on the LC column.1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Ensure consistent and thorough sample clean-up. Consider using a SIL internal standard to better correct for matrix effects. 3. Implement a robust column wash method between injections.
Poor peak shape (e.g., tailing, splitting) 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Interaction of the analyte with active sites in the LC system.1. Adjust the mobile phase composition, pH, and gradient profile. 2. Replace the analytical column. 3. Use a column with end-capping or add a chelating agent like EDTA to the mobile phase to reduce interactions with metal ions.
Co-elution with interfering peaks 1. Insufficient chromatographic resolution. 2. Presence of isomers.1. Optimize the LC gradient to improve separation. Consider using a longer column or a column with a different stationary phase. 2. For cis/trans isomers, specialized columns like silver-ion columns may be necessary, although this is more common for free fatty acids.[4]

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of cold PBS and transfer to a microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 3-hydroxyheptadecanoyl-CoA) to the cell suspension.

  • Protein Precipitation and Extraction: Add 4 volumes of a cold extraction solution (e.g., 10% trichloroacetic acid or 5% 5-sulfosalicylic acid) to the cell suspension.[5] Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE): a. Condition a mixed-mode SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove salts and other polar impurities. d. Elute the acyl-CoAs with a suitable solvent, such as methanol containing ammonium (B1175870) acetate.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • For this compound (C₃₃H₅₆N₇O₁₈P₃S, FW: 963.8 g/mol ):

      • Precursor ion (Q1): 964.3 m/z ([M+H]⁺)

      • Product ion (Q3) for quantification: 457.3 m/z ([M+H-507]⁺)

      • Product ion (Q3) for confirmation: 428.1 m/z (adenosine diphosphate (B83284) fragment)[3]

    • Monitor the specific MRM transitions for the chosen internal standard.

MRM_Fragmentation Characteristic MS/MS Fragmentation of Acyl-CoAs Parent Acyl-CoA Precursor Ion [M+H]+ Q1 Quadrupole 1 (Q1) Isolates Precursor Ion Parent->Q1 CollisionCell Collision Cell (Q2) Fragmentation with Gas Q1->CollisionCell NeutralLoss Neutral Loss of 507 Da (Phosphopantetheine moiety) CollisionCell->NeutralLoss ProductIon1 Quantification Ion [M+H-507]+ CollisionCell->ProductIon1 ProductIon2 Confirmation Ion (e.g., 428.1 m/z) CollisionCell->ProductIon2 Q3_1 Quadrupole 3 (Q3) Selects Product Ion 1 ProductIon1->Q3_1 Q3_2 Quadrupole 3 (Q3) Selects Product Ion 2 ProductIon2->Q3_2 Detector1 Detector Q3_1->Detector1 Detector2 Detector Q3_2->Detector2

Caption: MRM fragmentation pathway for acyl-CoA quantification.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methods

Extraction Method Analyte Recovery (%) Reference
10% Trichloroacetic Acid (TCA) with SPEAcetyl-CoA36[2]
2.5% 5-Sulfosalicylic Acid (SSA)Acetyl-CoA59[2]
10% Trichloroacetic Acid (TCA) with SPEPropionyl-CoA62[2]
2.5% 5-Sulfosalicylic Acid (SSA)Propionyl-CoA80[2]
10% Trichloroacetic Acid (TCA) with SPEMalonyl-CoA26[2]
2.5% 5-Sulfosalicylic Acid (SSA)Malonyl-CoA74[2]

Note: Recoveries are relative to a standard in water. These values provide a general guideline, and optimization for this compound is recommended.[2]

Table 2: Proposed LC-MS/MS Parameters for Medium-Chain 3-Hydroxyacyl-CoAs

Parameter Recommended Setting
Column Reversed-phase C18, <2 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 15 min
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy Optimize by infusing a standard, typically 20-40 eV
This compound Q1 964.3 m/z
This compound Q3 457.3 m/z (quant), 428.1 m/z (qual)

References

Strategies to increase the sensitivity of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the sensitivity of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound?

For highest sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This technique allows for precise identification and quantification based on the mass-to-charge ratio of the molecule, enabling detection at the femtomole level.[1] Chiral chromatography can be integrated to specifically resolve the (S)-enantiomer from the (R)-enantiomer.[2]

Q2: Can I use a plate-based enzymatic assay for higher throughput?

Yes, enzyme-coupled assays are a viable option for higher throughput analysis. These assays typically involve the use of a dehydrogenase that acts on the 3-hydroxyacyl-CoA substrate, leading to the reduction of NAD+ to NADH. The resulting NADH can be measured by absorbance at 340 nm or coupled to a subsequent reaction to produce a fluorescent or colorimetric signal, which significantly enhances sensitivity.[3][4]

Q3: How can I improve the signal-to-noise ratio in my fluorescent assay?

To improve the signal-to-noise ratio, consider using a "turn-on" fluorescent probe that mimics the acyl-CoA substrate. These probes are designed to be non-fluorescent until they are processed by a relevant enzyme, at which point a fluorophore is released, generating a strong signal against a low background. Additionally, optimizing reagent concentrations, buffer conditions, and incubation times are crucial steps.[5]

Q4: My sample concentration of this compound is very low. How can I concentrate it before analysis?

For low-abundance analytes, solid-phase extraction (SPE) is an effective pre-concentration step, particularly before LC-MS/MS analysis. Using a C18 SPE cartridge can efficiently capture and concentrate acyl-CoA esters from a larger sample volume, which are then eluted in a smaller volume for injection into the analytical system.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal in LC-MS/MS 1. Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source. 2. Poor Sample Recovery: The analyte is being lost during the sample preparation (e.g., SPE). 3. Incorrect MRM Transitions: The selected precursor and product ion pairs for multiple reaction monitoring (MRM) are not optimal.1. Optimize Ionization: Use positive electrospray ionization (ESI+) and optimize source parameters. Ensure the mobile phase contains an additive like formic acid to promote protonation.[1] 2. Validate Recovery: Spike a known amount of a stable isotope-labeled internal standard into your sample before extraction to track and correct for recovery losses. 3. Optimize Transitions: Infuse a standard of this compound to determine the most abundant and stable fragment ions for quantification and qualification. A common fragmentation pattern for acyl-CoAs involves the loss of the CoA moiety.[6]
High Background in Fluorescent Assay 1. Autofluorescence: Components in the sample matrix or the assay buffer are inherently fluorescent. 2. Non-specific Probe Activation: The fluorescent probe is being activated by factors other than the target enzyme. 3. Reagent Contamination: Reagents may be contaminated with fluorescent compounds.1. Use Blank Controls: Subtract the fluorescence of a sample blank (containing everything except the analyte or enzyme). 2. Increase Specificity: Optimize assay conditions (pH, temperature) to favor specific enzymatic activity. Include controls without the enzyme to assess non-specific signal generation. 3. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and are freshly prepared.
Poor Reproducibility 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes. 3. Reagent Degradation: The analyte or key reagents (e.g., enzymes, CoA esters) are unstable and degrading over time.1. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 2. Control Temperature: Use a temperature-controlled plate reader or water bath for incubations. Allow all reagents to reach the assay temperature before starting the reaction. 3. Aliquot and Store Properly: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Store CoA esters and enzymes at -80°C.

Data Presentation: Comparison of Analytical Methods

Parameter LC-MS/MS HPLC-Fluorescence (with derivatization) Enzymatic Assay (Fluorometric)
Limit of Detection (LOD) 1-10 fmol~120 pmol~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol~100 fmol
Specificity HighModerate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateModerate to High
Stereospecificity Achievable with chiral columnAchievable with chiral columnDependent on enzyme specificity
Data synthesized from a comparative guide for 3-Hydroxy-Octanoyl-CoA.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of your biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase for injection.[1]

Protocol 2: General Enzyme-Coupled Fluorometric Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing NAD+, a fluorescent probe substrate (e.g., a resazurin-based formulation), and the coupling enzyme (e.g., diaphorase).

  • Sample Addition: Add your sample containing this compound to a 96-well microplate.

  • Enzyme Initiation: Initiate the reaction by adding a solution of L-3-hydroxyacyl-CoA dehydrogenase (ensure it is active with C12 substrates).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for resorufin, Ex/Em = 530-560/590 nm).

  • Quantification: Determine the concentration of this compound by comparing the fluorescence signal to a standard curve generated with known concentrations of the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample SPE Solid-Phase Extraction (C18) Sample->SPE EnzymeAssay Enzymatic Fluorometric Assay Sample->EnzymeAssay Elute Elution & Drying SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Sensitive Quantification LCMS->Quant EnzymeAssay->Quant signaling_pathway Analyte This compound Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Analyte->Dehydrogenase NADH NADH Dehydrogenase->NADH NAD NAD+ NAD->Dehydrogenase CouplingEnzyme Coupling Enzyme (e.g., Diaphorase) NADH->CouplingEnzyme Probe Fluorescent Probe (Non-fluorescent) Probe->CouplingEnzyme Fluorophore Fluorophore (Fluorescent Signal) CouplingEnzyme->Fluorophore logical_relationship Start Low Assay Sensitivity CheckMethod Is the assay method LC-MS/MS? Start->CheckMethod CheckSamplePrep Is sample pre-concentrated (e.g., via SPE)? CheckMethod->CheckSamplePrep Yes SwitchToLCMS Consider switching to LC-MS/MS for higher sensitivity CheckMethod->SwitchToLCMS No OptimizeLCMS Optimize MS parameters (ionization, MRM transitions) CheckSamplePrep->OptimizeLCMS Yes ImplementSPE Implement Solid-Phase Extraction CheckSamplePrep->ImplementSPE No End Sensitivity Increased OptimizeLCMS->End ImplementSPE->End OptimizeEnzymeAssay Optimize enzymatic assay: - Use fluorescent probe - Titrate reagents - Check enzyme activity SwitchToLCMS->OptimizeEnzymeAssay Alternative OptimizeEnzymeAssay->End

References

Technical Support Center: Optimizing Enzyme Reactions with (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzymes utilize this compound as a substrate?

A1: this compound is an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically those with a double bond at an odd-numbered carbon. The primary enzyme that directly utilizes this substrate is L-3-hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35). This enzyme catalyzes the NAD+-dependent oxidation of the (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is a crucial step in the beta-oxidation spiral.[1]

Q2: What is the metabolic context of this compound?

A2: The metabolism of a fatty acid like 5Z-dodecenoic acid first involves its activation to 5Z-dodecenoyl-CoA. This then enters the beta-oxidation pathway. Due to the cis double bond at an odd-numbered carbon, auxiliary enzymes are required in addition to the core beta-oxidation enzymes. The pathway involves acyl-CoA dehydrogenase, followed by the action of an isomerase and then enoyl-CoA hydratase to produce this compound. This intermediate is then processed by L-3-hydroxyacyl-CoA dehydrogenase.

Q3: What are the typical storage and handling conditions for this compound?

A3: Long-chain unsaturated acyl-CoA thioesters are susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store them as a lyophilized powder or in an organic solvent such as ethanol (B145695) at -20°C or -80°C. For aqueous solutions for immediate use, prepare them fresh in a suitable buffer and keep them on ice to minimize degradation.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Buffer pH or Ionic Strength The optimal pH for L-3-hydroxyacyl-CoA dehydrogenase is generally in the physiological range (pH 7.0-8.5). Verify the pH of your buffer at the reaction temperature. Optimize the ionic strength by varying the salt concentration (e.g., 50-150 mM NaCl or KCl).
Sub-optimal Temperature Most mammalian enzymes have a temperature optimum around 37°C. However, this can vary. Perform a temperature profile (e.g., 25°C, 30°C, 37°C, 40°C) to determine the optimal condition for your specific enzyme.
Enzyme Instability or Inactivation Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include a stabilizing agent like glycerol (B35011) (10-20%) in the enzyme storage buffer.
Substrate Degradation Prepare fresh this compound solutions for each experiment. Thioester bonds are labile, especially at alkaline pH.
Missing or Limiting Co-factors L-3-hydroxyacyl-CoA dehydrogenase requires NAD+ as a co-factor. Ensure it is present in saturating concentrations (typically 1-5 mM).
Presence of Inhibitors Check all reagents for potential inhibitors. Heavy metal contamination can inhibit dehydrogenase activity. Include a chelating agent like EDTA (0.1-1 mM) in your reaction buffer.
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Substrate Impurity Ensure the purity of your this compound. Impurities can lead to side reactions.
Contaminating Enzyme Activities in Sample If using a crude or partially purified enzyme preparation, other dehydrogenases may contribute to the background signal. Use a specific inhibitor for the contaminating enzyme if known, or further purify your enzyme of interest.
Product Inhibition The product of the HADH reaction, 3-ketoacyl-CoA, or the accumulation of NADH can inhibit the enzyme.[2] Consider using a coupled-enzyme assay to remove the product as it is formed.
Substrate Instability Leading to Non-enzymatic Reaction Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.
Enzyme Concentration Too High If the reaction proceeds too quickly, the initial linear phase may be missed. Reduce the enzyme concentration to achieve a steady, measurable rate.

Data Presentation

Table 1: Representative Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase with Medium-Chain Substrates
SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxyoctanoyl-CoA10150
3-Hydroxydecanoyl-CoA8180
3-Hydroxydodecanoyl-CoA9165
Table 2: Recommended Starting Conditions for L-3-Hydroxyacyl-CoA Dehydrogenase Assay
ParameterRecommended RangeOptimal (Starting Point)
pH 6.5 - 9.07.5
Temperature 25 - 40 °C37 °C
Buffer Tris-HCl, HEPES, Phosphate100 mM Tris-HCl
This compound 1 - 100 µM50 µM
NAD+ 0.1 - 5 mM2 mM
Enzyme Concentration To be determined empirically for linear rateStart with 1-5 µg/mL
EDTA 0 - 1 mM0.5 mM

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • This compound stock solution (e.g., 10 mM in 10% ethanol)

  • NAD+ stock solution (100 mM in assay buffer)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • Prepare the reaction mixture in a 1 mL cuvette by adding the following in order:

    • Assay Buffer (e.g., 880 µL)

    • NAD+ stock solution (20 µL to a final concentration of 2 mM)

    • This compound stock solution (5 µL to a final concentration of 50 µM)

  • Mix by gentle inversion and place the cuvette in the spectrophotometer.

  • Monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure stability.

  • Initiate the reaction by adding the enzyme solution (e.g., 10 µL of a 0.1 mg/mL stock).

  • Immediately mix by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (in µmol/min/mg) can be calculated using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NAD+, Substrate) mix_reagents Mix Buffer, NAD+, and Substrate in Cuvette prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_spectro Equilibrate Spectrophotometer (340 nm, 37°C) prep_spectro->mix_reagents baseline Record Baseline Absorbance mix_reagents->baseline baseline->add_enzyme record_data Record Absorbance Change over Time add_enzyme->record_data calc_rate Calculate Initial Velocity (ΔA340/min) record_data->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity signaling_pathway cluster_pathway Beta-Oxidation of 5Z-Dodecenoic Acid FattyAcid 5Z-Dodecenoic Acid AcylCoA 5Z-Dodecenoyl-CoA FattyAcid->AcylCoA ATP, CoA-SH EnoylCoA 2-trans-5Z-Dienoyl-CoA AcylCoA->EnoylCoA FAD -> FADH2 HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA H2O KetoacylCoA 3-Keto-5Z-Dodecenoyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH + H+ NextCycle Further Beta-Oxidation Cycles KetoacylCoA->NextCycle CoA-SH ACS Acyl-CoA Synthetase ACS->AcylCoA ACAD Acyl-CoA Dehydrogenase ACAD->EnoylCoA Isomerase Enoyl-CoA Isomerase ECH Enoyl-CoA Hydratase ECH->HydroxyacylCoA HADH L-3-Hydroxyacyl-CoA Dehydrogenase HADH->KetoacylCoA

References

Overcoming matrix effects in the analysis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA and other acyl-CoA thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a primary focus on mitigating matrix effects in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex biological samples like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[1][3]

  • Ion Suppression: This is a common issue where matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[3][4] This can severely compromise the sensitivity, accuracy, and reproducibility of the quantification.[1][5]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.

Major sources of matrix effects in bioanalysis include phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites that are co-extracted with the target analyte.[6] Given the amphipathic nature of acyl-CoAs, they are prone to co-extraction with these interfering substances.

Q2: What is the "gold standard" method for compensating for matrix effects?

A2: The most robust and widely accepted method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7] A SIL-IS for this compound would be a version of the molecule where several atoms (typically 12C or 1H) are replaced with heavy isotopes (13C or 2H).

Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[8] While commercially available SIL-IS for every specific acyl-CoA are rare, methods exist for their biosynthetic generation.[9][10][11][12]

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method to quantify matrix effects is the post-extraction spike experiment.[13] This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the same analyte concentration in a neat (pure) solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the LC eluent after the column.[5] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute, visually identifying regions of ion suppression or enhancement.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity for the Analyte

Possible Cause Troubleshooting Steps & Solutions
Significant Ion Suppression The most likely cause in complex biological matrices.[6][14] Endogenous components like phospholipids or salts co-elute with the analyte, competing for ionization. Solution: Improve the sample preparation method. Move from simple Protein Precipitation (PPT) to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[1][7] See the Experimental Protocols section for details.
Analyte Degradation Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures.[15][16] Solution: Ensure all extraction and reconstitution solvents are kept cold and ideally at a slightly acidic pH (e.g., pH 4.0-6.8).[17] Minimize sample processing time and keep samples at 4°C in the autosampler.[18]
Poor Chromatographic Peak Shape Co-elution with matrix components can lead to poor peak shape and apparent low intensity.[19] Solution: Optimize the LC gradient to better separate the analyte from the bulk of matrix components. Use a divert valve to send the highly polar, early-eluting fraction (containing salts) to waste instead of the MS source.[13]

Issue 2: High Variability and Poor Reproducibility in QC Samples

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Matrix Effects Sample-to-sample variations in matrix composition (e.g., differences in lipid content between patient samples) can cause varying degrees of ion suppression.[4][6] Solution 1 (Gold Standard): Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for inter-sample variability.[4][8] Solution 2: Use matrix-matched calibrators and QCs. Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[4]
Inefficient Sample Preparation A non-robust sample cleanup method may inconsistently remove interfering compounds, leading to high variability.[2] Solution: Re-validate your sample preparation method. Solid-Phase Extraction (SPE) is often more reproducible than LLE or PPT.[14] Consider specialized SPE cartridges designed for phospholipid removal.
Analyte Adsorption Acyl-CoAs can adsorb to plasticware, leading to inconsistent recovery. Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glass vials can also be considered.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical step in mitigating matrix effects.[7] The following table summarizes the effectiveness of common techniques for analyzing molecules like acyl-CoAs in biological fluids.

Technique Principle Effectiveness in Removing Phospholipids Effectiveness in Removing Salts Relative Recovery Throughput Reference
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent (e.g., Acetonitrile, Methanol).PoorModerateModerate-HighHigh[7][14]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.GoodGoodModerateModerate[1][7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Very GoodVery GoodHighModerate-High[7]
HybridSPE®-Phospholipid Targeted removal of phospholipids via Lewis acid/base interaction with a zirconia-coated sorbent.ExcellentModerateHighHigh

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol is adapted from established methods for acyl-CoA extraction from tissues or cells and is designed to provide a clean extract for LC-MS/MS analysis.[12][20][21]

  • Homogenization & Extraction:

    • Homogenize ~50 mg of frozen tissue powder or a cell pellet in 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water or 10% trichloroacetic acid).[12][22]

    • If using a SIL-IS, spike it into the extraction solvent before addition to the sample.[8]

    • Vortex vigorously and sonicate on ice.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and debris.[12]

  • SPE Column Conditioning:

    • Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the column by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Carefully transfer the supernatant from step 1 to the conditioned SPE cartridge.

  • Washing (Removal of Interferences):

    • Wash the column with 1 mL of water to remove salts and other highly polar interferences.

    • Wash the column with a weak organic solvent (e.g., 1 mL of 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the acyl-CoAs with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). Some methods use slightly acidified or basified elution solvents to improve recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS injection, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[15][17][19]

Mandatory Visualizations

Logical Troubleshooting Workflow

G cluster_0 Start: Analytical Issue cluster_1 Diagnosis cluster_2 Solution Path Start Poor Signal or High Variability? AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME Suspect Ion Suppression CheckRecovery Check Analyte Recovery (Spike Pre-Extraction) Start->CheckRecovery Suspect Poor Extraction CheckChroma Evaluate Chromatography (Peak Shape, Retention) Start->CheckChroma Poor Peak Shape ImproveSP Improve Sample Prep (SPE or LLE) AssessME->ImproveSP Suppression >25% UseSILIS Implement SIL-IS (Gold Standard) AssessME->UseSILIS High Variability Between Samples CheckRecovery->ImproveSP Recovery <80% Stabilize Ensure Sample Stability (pH, Temp) CheckRecovery->Stabilize Degradation Suspected OptimizeLC Optimize LC Method (Gradient, Column) CheckChroma->OptimizeLC

Caption: A decision tree for troubleshooting common LC-MS analytical issues.

General Sample Preparation Workflow

G Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Homogenize & Spike IS Sample->Homogenize Extract Extract Analytes (e.g., with ACN/MeOH) Homogenize->Extract Separate Separate Phases (Centrifugation) Extract->Separate Supernatant Collect Supernatant Separate->Supernatant Cleanup Sample Cleanup Choice Supernatant->Cleanup SPE Solid-Phase Extraction (SPE) Cleanup->SPE High Purity Needed LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE Moderate Purity PPT Protein Precipitation (PPT) (Direct Analysis) Cleanup->PPT High Throughput Evaporate Evaporate to Dryness SPE->Evaporate LLE->Evaporate Reconstitute Reconstitute in Injection Solvent PPT->Reconstitute May require evaporation depending on method Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow illustrating key decision points in sample preparation.

References

Refinement of purification protocols for high-purity (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of purification protocols for high-purity (S)-3-Hydroxy-5Z-Dodecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this specific acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider during the purification of this compound?

A1: The most critical factor is maintaining the integrity of the molecule's stereochemistry at the C3 hydroxyl group and the cis (Z) configuration of the double bond at C5. These features are crucial for its biological activity. Isomerization of the double bond to the trans configuration can occur, and racemization of the chiral center is also a possibility under harsh chemical conditions. Therefore, mild purification conditions are paramount.

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: Due to the labile nature of the thioester bond and the potential for oxidation of the double bond, this compound should be stored at -80°C as a lyophilized powder or in a solution buffered at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis of the thioester linkage.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (at 260 nm for the adenine (B156593) base of CoA) and a mass spectrometer (LC-MS/MS) is ideal for determining chemical purity and confirming the molecular weight.[2][3] Chiral HPLC is necessary to confirm the enantiomeric purity ((S)-isomer).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the structure, including the cis configuration of the double bond.

Q4: What are the common impurities encountered during the synthesis and purification of this compound?

A4: Common impurities may include unreacted starting materials (e.g., (S)-3-hydroxy-5Z-dodecenoic acid, Coenzyme A), side-products from the synthesis (e.g., the corresponding trans-isomer, di-acylated CoA), and degradation products (e.g., hydrolyzed free fatty acid). If the synthesis is enzymatic, proteins from the reaction mixture will also be a major impurity to remove.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of Product Analyte too polar for the selected reversed-phase sorbent. Use a more polar sorbent or consider a mixed-mode or ion-exchange SPE cartridge.
Incomplete elution from the SPE cartridge. Increase the volume or the elution strength of the organic solvent. A stepwise elution with increasing concentrations of organic solvent may improve recovery. Ensure the pH of the elution buffer is optimal for the analyte's charge state.[7]
Analyte breakthrough during sample loading. Decrease the flow rate during sample application to ensure adequate interaction with the sorbent. Ensure the sample is appropriately pre-treated (e.g., pH adjustment) to maximize retention.[8]
Poor Purity/Presence of Contaminants Ineffective washing step. Optimize the wash solvent to be strong enough to remove impurities without eluting the target compound. A multi-step wash with solvents of increasing polarity might be beneficial.
Co-elution of similar compounds. A different SPE sorbent with a different selectivity may be required. Alternatively, an additional purification step, such as HPLC, will be necessary.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.
Column overload. Reduce the amount of sample injected onto the column.
Isomerization of the cis-double bond Exposure to harsh pH or high temperatures. Maintain a slightly acidic mobile phase (pH 4-6) and perform the separation at room temperature or below if possible.
Poor Resolution of Diastereomers (if applicable) Inappropriate chiral stationary phase. Screen different types of chiral columns (e.g., polysaccharide-based) to find one that provides adequate separation.[4][5][6]
Mobile phase composition not optimal. Systematically vary the mobile phase composition, including the organic modifier and any additives, to improve resolution.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction Sorbents for Acyl-CoA Purification
SPE Sorbent Type Principle of Separation Typical Recovery for Long-Chain Acyl-CoAs (%) Notes
C18 (Reversed-Phase) Hydrophobic interactions60-85Good for general cleanup but may have lower recovery for more polar acyl-CoAs.
Polymeric Reversed-Phase Hydrophobic and pi-pi interactions70-95Often provides higher capacity and better retention for a wider range of polarities.
Mixed-Mode (Reversed-Phase & Ion-Exchange) Hydrophobic and ionic interactions80-98Excellent for complex samples, allowing for stringent washing steps and high purity of the final product.
Anion Exchange Ionic interactions75-90Effective for isolating negatively charged acyl-CoAs, but may require more optimization for elution.

Note: Recovery rates are estimates based on literature for similar long-chain acyl-CoAs and can vary depending on the specific protocol and sample matrix.

Table 2: Typical HPLC Parameters for this compound Analysis
Parameter Reversed-Phase HPLC (Purity) Chiral HPLC (Enantiomeric Purity)
Column C18, 2.1 x 100 mm, 1.8 µmPolysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase A 0.1% Formic Acid in WaterHeptane/Isopropanol (e.g., 90:10 v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile-
Gradient 20% to 95% B over 15 minIsocratic
Flow Rate 0.3 mL/min0.5 mL/min
Column Temperature 30 °C25 °C
Detection UV at 260 nm; MS (ESI+)UV at 260 nm

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a two-step chemoenzymatic approach for the synthesis of the target molecule.

Step 1: Synthesis of (S)-3-Hydroxy-5Z-dodecenoic acid This step involves the stereoselective synthesis of the free fatty acid precursor.

Step 2: Enzymatic Coenzyme A Ligation This step utilizes an acyl-CoA synthetase to attach Coenzyme A to the synthesized fatty acid.

  • Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 500 µL of 100 mM potassium phosphate (B84403) buffer (pH 7.5):

    • (S)-3-Hydroxy-5Z-dodecenoic acid (1 mM)

    • Coenzyme A (1.5 mM)

    • ATP (5 mM)

    • MgCl₂ (10 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) (5-10 µg)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by reversed-phase HPLC.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction: Carefully transfer the supernatant containing the this compound to a new tube for purification.

Protocol 2: Purification by Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Reversed-Phase and Anion Exchange) by washing sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).

  • Sample Loading: Load the supernatant from the synthesis reaction onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 5.5) to remove unbound impurities.

    • Wash with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of a methanol/ammonium hydroxide (B78521) solution (e.g., 98:2 v/v).

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen gas or by lyophilization.

  • Reconstitution: Reconstitute the purified product in a suitable buffer for storage or further analysis.

Protocol 3: Purity Assessment by HPLC-MS
  • Sample Preparation: Dilute an aliquot of the purified product in the initial mobile phase.

  • Injection: Inject 5-10 µL of the sample onto the HPLC system.

  • Analysis: Run the HPLC method as described in Table 2. The mass spectrometer should be set to monitor for the expected mass-to-charge ratio of this compound.

  • Data Interpretation: Integrate the peak corresponding to the product and any impurity peaks to determine the purity. Confirm the identity of the product by its retention time and mass spectrum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Chemoenzymatic Synthesis of This compound spe Solid-Phase Extraction (SPE) synthesis->spe Crude Product hplc Reversed-Phase HPLC spe->hplc Partially Purified Product lcms LC-MS/MS (Purity & Identity) hplc->lcms High-Purity Product chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc High-Purity Product

Caption: Overall experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_spe SPE Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Low Product Recovery? spe_retention Poor Retention? start->spe_retention spe_elution Incomplete Elution? start->spe_elution hplc_peak Poor Peak Shape? start->hplc_peak hplc_res Poor Resolution? start->hplc_res solution_spe_sorbent Change Sorbent spe_retention->solution_spe_sorbent solution_spe_elution Optimize Elution Solvent spe_elution->solution_spe_elution solution_hplc_mobile Adjust Mobile Phase hplc_peak->solution_hplc_mobile hplc_res->solution_hplc_mobile solution_hplc_column Change Column hplc_res->solution_hplc_column

Caption: A logical troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the accurate quantification of acyl-CoA thioesters like (S)-3-Hydroxy-5Z-Dodecenoyl-CoA is critical. This guide provides a comparative overview of analytical methods applicable to the quantification of this and similar 3-hydroxyacyl-CoAs, with a focus on method validation parameters and experimental protocols. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.

Comparison of Analytical Methods

The choice of an analytical method for quantifying acyl-CoAs depends on the required sensitivity, specificity, throughput, and the complexity of the biological matrix. LC-MS/MS has become the most widely used technique due to its high sensitivity and specificity.[1][2] However, HPLC and enzymatic assays can be viable alternatives depending on the specific research needs.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol[1]~10 pmol (UV), 120 pmol (with derivatization)[1][3]~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol[1]~1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[4][5]>0.99[1]Variable
Precision (%RSD) < 5%[1]< 15%[1]< 20%[1]
Accuracy (% Recovery) 94.8–110.8%[6]Not consistently reportedNot consistently reported
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]Moderate[1]Low to Moderate[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

1. LC-MS/MS Method

This method is highly sensitive and specific for the quantification of acyl-CoAs in biological samples.[6][7]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

    • Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.[1]

    • Wash the cartridge with 2 mL of 5% methanol in water.[1]

    • Elute the analyte with 1 mL of methanol.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][6]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A neutral loss scan of 507 can be used for profiling complex acyl-CoA mixtures.[6][8]

    • Collision Energy: Optimized for the specific analyte, in this case, this compound.

2. HPLC-UV/Fluorescence Method

This method often requires derivatization to enhance the detection of the thiol group in Coenzyme A.

  • Sample Preparation and Derivatization:

    • Extract acyl-CoAs from the sample using methods like protein precipitation with perchloric acid or trichloroacetic acid.[9][10]

    • For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: Acetonitrile/water gradient.[1]

    • Detection: UV detection at 254 nm or fluorescence detection at the appropriate excitation/emission wavelengths for the chosen derivatizing agent.

3. Enzymatic Assay

Enzymatic assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable change in absorbance or fluorescence.[11]

  • Assay Principle: For 3-hydroxyacyl-CoAs, the assay typically involves the use of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[11][12]

  • Procedure:

    • Extract acyl-CoAs from the tissue sample.[11]

    • Incubate the extract with 3-hydroxyacyl-CoA dehydrogenase and NAD+.[11]

    • Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.[1] An enzymatic cycling amplification of NADH can be used for enhanced sensitivity.[11]

Method Validation Workflow

The validation of an analytical method is essential to ensure that the results are reliable and reproducible. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy (Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq specificity Specificity/ Selectivity method_dev->specificity stability Stability method_dev->stability validation_report Validation Report & SOP linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report stability->validation_report end Routine Analysis validation_report->end

Caption: A typical workflow for the validation of an analytical method.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the research, including sensitivity, sample matrix, and available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA and its Trans Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and metabolic distinctions between the cis and trans isomers of 3-Hydroxy-5-Dodecenoyl-CoA, offering valuable insights for researchers in metabolic pathways and drug discovery.

This guide provides a comprehensive comparative analysis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA and its trans isomer, focusing on their physicochemical properties, metabolic fates, and the enzymatic processes that govern their transformations. While direct comparative experimental studies on these specific molecules are limited, this guide synthesizes available data on similar fatty acyl-CoA isomers to offer a robust predictive comparison. This information is crucial for understanding their distinct roles in cellular metabolism and for the rational design of therapeutic agents targeting fatty acid oxidation pathways.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the geometry of the double bond between the cis and trans isomers results in distinct three-dimensional structures, which in turn influences their physical and chemical properties. These differences can impact their interaction with enzymes and their overall behavior in a biological system. The following table summarizes the key computed physicochemical properties for both isomers.

PropertyThis compound (Cis Isomer)(S)-3-Hydroxy-5E-Dodecenoyl-CoA (Trans Isomer)
Molecular Formula C33H56N7O18P3S[1]C33H56N7O18P3S
Molecular Weight 963.8 g/mol [1]963.8 g/mol
Predicted XlogP -2.4[1]-2.4 (Predicted)
Predicted Hydrogen Bond Donor Count 1010
Predicted Hydrogen Bond Acceptor Count 1818
Predicted Rotatable Bond Count 2424
Predicted Polar Surface Area 423 Ų423 Ų

Metabolic Fate: Navigating the Beta-Oxidation Pathway

The metabolism of unsaturated fatty acids, such as dodecenoic acid, requires auxiliary enzymes to handle the non-standard configurations of their double bonds. The cis and trans isomers of 3-Hydroxy-5-Dodecenoyl-CoA are intermediates in the beta-oxidation of unsaturated fatty acids, and their distinct stereochemistry dictates their processing by specific enzymes.

This compound (Cis Isomer): The cis double bond at position 5 prevents direct action by the standard beta-oxidation enzymes. Its metabolism likely proceeds through the action of an isomerase. Specifically, Δ3,Δ2-enoyl-CoA isomerase is responsible for converting cis-Δ3-enoyl-CoA to trans-Δ2-enoyl-CoA, a substrate for enoyl-CoA hydratase.

Trans Isomer: The trans double bond is generally more amenable to the enzymes of beta-oxidation. However, the position of the double bond at C5 still requires enzymatic modification. The pathway would likely involve hydration and subsequent reactions to shuttle the intermediate into the main beta-oxidation spiral.

The following diagram illustrates the generalized metabolic pathway for a cis-unsaturated fatty acyl-CoA, highlighting the key enzymatic steps.

fatty_acid_metabolism Unsaturated_Fatty_Acyl_CoA This compound Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Isomerase Trans_Intermediate trans-Δ2-Enoyl-CoA Intermediate Isomerase->Trans_Intermediate Hydratase Enoyl-CoA Hydratase Trans_Intermediate->Hydratase Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Thiolase Thiolase Dehydrogenase->Thiolase Beta_Oxidation Beta-Oxidation Cycle Thiolase->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of a cis-unsaturated fatty acyl-CoA.

Experimental Protocols

1. Synthesis of this compound and its Trans Isomer

A chemo-enzymatic approach can be employed for the synthesis of both isomers.

  • Materials: (S)-3-hydroxy-5Z-dodecenoic acid and its trans isomer, Coenzyme A (CoA), N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Sodium bicarbonate.

  • Procedure:

    • Activate the carboxylic acid of the fatty acid with CDI in anhydrous THF.

    • In a separate vial, dissolve CoA in an aqueous sodium bicarbonate solution.

    • Add the activated fatty acid solution to the CoA solution and stir at room temperature.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting acyl-CoA thioester using reverse-phase HPLC.

2. Comparative Enzymatic Assay

The susceptibility of the cis and trans isomers to enzymatic processing can be compared using purified enzymes.

  • Enzymes: Enoyl-CoA hydratase, 3-Hydroxyacyl-CoA dehydrogenase.

  • Assay Principle: The activity of the enzymes can be monitored spectrophotometrically by measuring the change in NADH absorbance at 340 nm in the presence of the respective substrates.

  • Procedure:

    • Prepare a reaction mixture containing buffer, NAD+, and the enzyme (e.g., 3-Hydroxyacyl-CoA dehydrogenase).

    • Initiate the reaction by adding a known concentration of either the cis or trans isomer of 3-Hydroxy-5-Dodecenoyl-CoA.

    • Record the change in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of acyl-CoA species.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode and monitor the specific parent and fragment ion transitions for each isomer.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

The following diagram outlines a typical experimental workflow for the comparative analysis of the two isomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Cis_Acid (S)-3-Hydroxy-5Z- Dodecenoic Acid CDI_Activation CDI Activation Cis_Acid->CDI_Activation Trans_Acid (S)-3-Hydroxy-5E- Dodecenoic Acid Trans_Acid->CDI_Activation CoA_Coupling Coupling with CoA CDI_Activation->CoA_Coupling Cis_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA CoA_Coupling->Cis_CoA Trans_CoA (S)-3-Hydroxy-5E- Dodecenoyl-CoA CoA_Coupling->Trans_CoA Enzyme_Assay Enzymatic Assay (Hydratase, Dehydrogenase) Cis_CoA->Enzyme_Assay LC_MS LC-MS Analysis Cis_CoA->LC_MS Trans_CoA->Enzyme_Assay Trans_CoA->LC_MS Kinetic_Data Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetic_Data Quantification Quantification LC_MS->Quantification Comparison Comparative Analysis Kinetic_Data->Comparison Quantification->Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The geometric isomerism of this compound and its trans counterpart significantly influences their metabolic processing within the beta-oxidation pathway. While the trans isomer is generally a more favorable substrate for the standard enzymatic machinery, the cis isomer requires the action of specific isomerases to be metabolized. Understanding these differences is paramount for researchers investigating fatty acid metabolism and for the development of drugs that target these pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and comparative analysis of these important metabolic intermediates. Further research focusing on direct experimental comparisons will be invaluable in elucidating their precise roles in health and disease.

References

A Functional Deep Dive: (S)-3-Hydroxy-5Z-Dodecenoyl-CoA in the Landscape of Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the intricate world of cellular metabolism and signaling, fatty acyl-Coenzyme A (acyl-CoA) molecules are pivotal players. This guide provides a comprehensive functional comparison of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA with other key fatty acyl-CoAs, offering researchers, scientists, and drug development professionals a detailed examination of their metabolic roles and signaling functions. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development.

Introduction to Fatty Acyl-CoAs

Fatty acyl-CoAs are activated forms of fatty acids, essential for their participation in a wide array of biochemical processes.[1] The structure of the acyl group, particularly its chain length and degree of saturation, dictates the molecule's specific function, including its role in energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1] this compound is a C12, monounsaturated, hydroxylated fatty acyl-CoA, placing it at a unique intersection of metabolic pathways.

Metabolic Function: A Comparative Analysis of Beta-Oxidation Intermediates

The primary metabolic fate of most fatty acyl-CoAs is mitochondrial beta-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[2] The efficiency of this process is highly dependent on the structure of the fatty acyl-CoA substrate.

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. Its processing requires the action of 3-hydroxyacyl-CoA dehydrogenase, an enzyme that catalyzes the conversion of the hydroxyl group to a keto group.[3] This enzyme exists in multiple isoforms with varying substrate specificities.[3]

Comparative Data on L-3-Hydroxyacyl-CoA Dehydrogenase Activity:

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoA (C4)Short2512.5
Hexanoyl-CoA (C6)Medium5.528.6
Octanoyl-CoA (C8)Medium3.835.7
Decanoyl-CoA (C10)Medium3.533.3
Dodecanoyl-CoA (C12, saturated) Medium 3.6 25.0
Myristoyl-CoA (C14)Long3.416.7
Palmitoyl-CoA (C16)Long3.310.0
This table summarizes kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with saturated substrates of various chain lengths. The data indicates a higher maximal velocity (Vmax) for medium-chain substrates.[4]

The presence of the cis double bond at position 5 in this compound necessitates the action of an additional enzyme, enoyl-CoA isomerase, for its complete oxidation, distinguishing its metabolic pathway from that of its saturated counterpart, (S)-3-Hydroxydodecanoyl-CoA.

Signaling Function: Differential Activation of Nuclear Receptors

Beyond their role in energy metabolism, fatty acyl-CoAs are increasingly recognized as signaling molecules that can directly bind to and modulate the activity of nuclear receptors, thereby influencing gene expression.[1] A key family of such receptors is the Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis.[6]

Long-chain fatty acids and their CoA esters are known to be potent activators of PPARα.[7] The affinity of PPARα for fatty acyl-CoAs can be influenced by their chain length and degree of saturation.[1] While direct comparative studies on the PPARα activation by this compound are limited, it is plausible that its unique structure could confer a distinct binding affinity and activation potential compared to other C12 fatty acyl-CoAs.

Comparative Aspects of Fatty Acyl-CoA Signaling:

  • Saturated vs. Unsaturated: Polyunsaturated fatty acids are generally more potent activators of PPARα than saturated fatty acids.[1] This suggests that the cis double bond in this compound may enhance its signaling capabilities compared to the saturated dodecanoyl-CoA.

  • Chain Length: PPARα exhibits a preference for long-chain fatty acyl-CoAs.[1] As a medium-chain fatty acyl-CoA, the signaling role of this compound might be more nuanced or cell-type specific.

  • Hydroxylation: The presence of a hydroxyl group could also modulate the interaction with the ligand-binding domain of PPARs, potentially altering the recruitment of co-activators or co-repressors.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Coupled Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a method that allows for the determination of kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase with various substrates.[4]

Principle: The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This coupled reaction is irreversible and prevents product inhibition, allowing for accurate rate measurements. The oxidation of the substrate is monitored by the reduction of NAD+ to NADH, measured spectrophotometrically at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM)

  • CoASH solution (10 mM)

  • 3-ketoacyl-CoA thiolase (from pig heart, commercially available)

  • L-3-hydroxyacyl-CoA substrates (including this compound and other fatty acyl-CoAs for comparison)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), 1 mM NAD+, and 0.1 mM CoASH in a total volume of 1 ml.

  • Add an excess of 3-ketoacyl-CoA thiolase (e.g., 5-10 units).

  • Add varying concentrations of the L-3-hydroxyacyl-CoA substrate to initiate the reaction.

  • Immediately before adding the substrate, add a limiting amount of purified L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Repeat the assay with different substrate concentrations to determine Km and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Protocol 2: Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol allows for the measurement of the activation of different fatty acids to their corresponding acyl-CoAs.

Principle: The activity of acyl-CoA synthetase is measured by quantifying the conversion of a radiolabeled fatty acid into its acyl-CoA derivative. The product is separated from the unreacted fatty acid by solvent extraction, and the radioactivity is measured by scintillation counting.

Materials:

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10 mM ATP)

  • Coenzyme A (CoA) solution (1 mM)

  • Radiolabeled fatty acids (e.g., [³H]dodecenoic acid, [¹⁴C]dodecanoic acid) complexed to bovine serum albumin (BSA)

  • Cell or tissue lysates containing acyl-CoA synthetase activity

  • Extraction solvent (e.g., Dole's reagent: isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and CoA.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the extraction solvent.

  • Vortex the mixture and centrifuge to separate the phases. The aqueous phase contains the acyl-CoA, while the organic phase contains the unreacted fatty acid.

  • Transfer an aliquot of the aqueous phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

Visualizing the Metabolic and Signaling Pathways

To better understand the functional context of this compound, the following diagrams illustrate its role in beta-oxidation and its potential involvement in PPARα signaling.

Beta_Oxidation_Unsaturated cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA (5Z)-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA (2E,5Z)-Dodecadienoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Keto-5Z- Dodecenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Decenoyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Isomerase Enoyl-CoA Isomerase Shorter_Acyl_CoA->Isomerase Trans_Enoyl_CoA (3E)-Decenoyl-CoA Isomerase->Trans_Enoyl_CoA Next_Cycle Further Beta-Oxidation Cycles Trans_Enoyl_CoA->Next_Cycle

Caption: Beta-oxidation pathway for a monounsaturated fatty acyl-CoA.

PPAR_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fatty_Acids Fatty Acids (e.g., Dodecenoic Acid) ACS Acyl-CoA Synthetase (ACS) Fatty_Acids->ACS CoA, ATP Fatty_Acyl_CoA This compound & other Fatty Acyl-CoAs ACS->Fatty_Acyl_CoA PPARa PPARα Fatty_Acyl_CoA->PPARa Ligand Binding Fatty_Acyl_CoA->PPARa RXR RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Heterodimerization & DNA Binding Coactivators Coactivators PPARa->Coactivators Recruitment RXR->PPRE Target_Genes Target Gene Expression (e.g., Beta-oxidation enzymes) PPRE->Target_Genes Transcriptional Activation Coactivators->Target_Genes

Caption: Fatty acyl-CoA activation of PPARα signaling pathway.

Conclusion

This compound occupies a specific niche within the diverse family of fatty acyl-CoAs. Its medium-chain length suggests efficient processing through beta-oxidation, while its unsaturation and hydroxylation may confer unique signaling properties, particularly in the context of nuclear receptor activation. Further quantitative comparative studies are essential to fully elucidate its distinct functional roles and to explore its potential as a target for therapeutic intervention in metabolic and signaling disorders. The experimental protocols and pathway diagrams provided herein serve as a foundation for these future investigations.

References

A Comparative Guide to the Biological Activity of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of 3-Hydroxy-5Z-Dodecenoyl-CoA: the (S)-form and the (R)-form. This document summarizes the current understanding of their metabolic roles, supported by established biochemical pathways and enzymatic specificities. While direct comparative studies on non-metabolic signaling are limited, this guide presents the available data and outlines experimental approaches for further investigation.

Executive Summary

The biological activity of 3-Hydroxy-5Z-Dodecenoyl-CoA is highly stereospecific, primarily favoring the (S)-enantiomer within the context of mitochondrial fatty acid β-oxidation. The key enzymes in this pathway, enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, exhibit strict stereoselectivity, ensuring the efficient catabolism of the (S)-form while largely excluding the (R)-enantiomer from this metabolic route. Evidence for distinct biological roles of the (R)-enantiomer in mammalian systems remains scarce, representing a potential area for future research.

Data Presentation: Metabolic Fate of 3-Hydroxy-5Z-Dodecenoyl-CoA Enantiomers

The following table summarizes the key differences in the metabolic processing of (S)- and (R)-3-Hydroxy-5Z-Dodecenoyl-CoA based on established enzymatic specificities.

Feature(S)-3-Hydroxy-5Z-Dodecenoyl-CoA(R)-3-Hydroxy-5Z-Dodecenoyl-CoA
Primary Metabolic Pathway Mitochondrial β-oxidationNot a direct substrate for β-oxidation
Substrate for Enoyl-CoA Hydratase Yes (formed from cis-Δ⁵-Dodecenoyl-CoA)No (not the primary product of hydration)
Substrate for L-3-Hydroxyacyl-CoA Dehydrogenase Yes[1][2]No
Metabolic Fate Oxidized to 3-keto-5Z-Dodecenoyl-CoALikely undergoes alternative metabolic processing or excretion
Biological Significance in Metabolism Intermediate in the energy production from fatty acidsLargely considered metabolically inert in this pathway

Signaling Pathways and Metabolic Workflow

The metabolism of unsaturated fatty acids, such as dodecenoic acid, involves a series of enzymatic steps within the mitochondria. The introduction of a hydroxyl group at the C3 position is a critical step, and its stereochemistry dictates the subsequent metabolic fate of the molecule.

Mitochondrial β-Oxidation Pathway

The diagram below illustrates the central role of this compound in the β-oxidation spiral.

beta_oxidation cluster_0 Mitochondrial Matrix Dodecenoyl_CoA 5Z-Dodecenoyl-CoA S_Hydroxy (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Dodecenoyl_CoA->S_Hydroxy Enoyl-CoA Hydratase (+H₂O) Keto 3-Keto-5Z- Dodecenoyl-CoA S_Hydroxy->Keto L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) Acetyl_CoA Acetyl-CoA Keto->Acetyl_CoA β-Ketothiolase (+CoA-SH) Decenoyl_CoA 3Z-Decenoyl-CoA Keto->Decenoyl_CoA β-Ketothiolase R_Hydroxy (R)-3-Hydroxy-5Z- Dodecenoyl-CoA Alternative_Pathways Alternative Metabolic Pathways (e.g., Peroxisomal Oxidation, Excretion) R_Hydroxy->Alternative_Pathways Potential Fate

Caption: Mitochondrial β-oxidation of 5Z-Dodecenoyl-CoA.

This pathway highlights the stereospecificity of L-3-hydroxyacyl-CoA dehydrogenase for the (S)-enantiomer. The (R)-enantiomer is not a substrate for this enzyme and therefore does not proceed through the canonical β-oxidation spiral.

Experimental Protocols

To quantitatively assess the biological activity of the (S)-enantiomer, the activity of L-3-hydroxyacyl-CoA dehydrogenase can be measured.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity when the (S)-3-hydroxyacyl-CoA substrate is not limiting.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NAD⁺ solution (10 mM)

  • This compound (substrate, 1 mM)

  • (R)-3-Hydroxy-5Z-Dodecenoyl-CoA (for comparison, 1 mM)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract

  • Distilled water

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL Tris-HCl buffer

    • 100 µL NAD⁺ solution

    • 50 µL of either (S)- or (R)-3-Hydroxy-5Z-Dodecenoyl-CoA solution.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the enzyme preparation.

  • Immediately monitor the change in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Expected Outcome: A significant increase in absorbance at 340 nm will be observed in the presence of this compound, indicative of enzymatic activity. In contrast, minimal to no change in absorbance is expected with the (R)-enantiomer, demonstrating the stereospecificity of the enzyme.

Discussion and Future Directions

The established biochemical pathways clearly demonstrate the central role of this compound in fatty acid metabolism. The stereospecificity of the enzymes involved ensures the efficient processing of this enantiomer for energy production.

The biological fate and potential functions of (R)-3-Hydroxy-5Z-Dodecenoyl-CoA in mammalian systems are largely unknown. While this enantiomer is not a substrate for the key enzymes of β-oxidation, it is possible that it engages with other cellular targets or participates in alternative metabolic or signaling pathways. For instance, studies in plants have shown that free (R)-3-hydroxy fatty acids can act as potent elicitors of immune responses. Whether a similar signaling role exists for (R)-3-hydroxyacyl-CoA esters in mammalian cells is an intriguing area for future investigation.

Further research, including the synthesis of enantiomerically pure (R)-3-Hydroxy-5Z-Dodecenoyl-CoA and its use in cell-based signaling assays, is necessary to elucidate any potential non-metabolic biological activities. Such studies could uncover novel regulatory roles for these lipid metabolites and open new avenues for therapeutic intervention in metabolic and inflammatory diseases.

References

A Researcher's Guide to the Cross-Validation of Analytical Platforms for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated therapeutic areas, the precise and accurate quantification of specific acyl-CoA species such as (S)-3-Hydroxy-5Z-Dodecenoyl-CoA is critical. This guide provides an objective comparison of various analytical platforms, supported by established experimental data for similar analytes, to assist in the selection of the most appropriate methodology for your research needs.

Comparative Analysis of Analytical Platforms

The quantification of this compound can be approached using several analytical techniques, each with its own set of strengths and limitations. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic or fluorimetric assays.[1][2][3] The choice of platform will depend on the required sensitivity, specificity, throughput, and the complexity of the sample matrix.

Table 1: Comparison of Key Performance Metrics for Different Analytical Platforms

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic/Fluorimetric Assays
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~0.3 µM[4][5]
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[2]Not explicitly stated
Linearity (R²) >0.99[2]>0.99Not explicitly stated
Precision (RSD%) < 5%[2]< 15%< 20%
Specificity High (based on mass-to-charge ratio)[2]Moderate (risk of co-elution)[2]High (enzyme-specific)[2]
Throughput HighModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results across different analytical platforms.

Protocol 1: Sample Preparation

Effective sample preparation is crucial for the accurate quantification of acyl-CoAs and should be optimized to maximize recovery and minimize degradation from biological matrices.[3]

A. Solvent Precipitation:

This method is rapid and suitable for a wide range of acyl-CoAs from cultured cells or tissues.[1]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[1]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for subsequent analysis.

B. Solid-Phase Extraction (SPE):

SPE is an excellent technique for sample clean-up, which helps in reducing matrix effects and improving the signal-to-noise ratio.[1][2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

  • Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the analyte with 1 mL of methanol.[2]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[2]

Protocol 2: LC-MS/MS Analysis

LC-MS/MS has become the gold standard for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[1][2][3]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion for this compound would be selected in Q1, and a specific product ion would be monitored in Q3 after collision-induced dissociation.

    • Collision Energy: Optimized for the specific analyte.[2]

  • Data Analysis:

    • Quantify this compound by comparing the peak areas to a standard curve generated with authentic standards. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[1]

Protocol 3: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group to introduce a fluorescent tag.

  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[2]

  • HPLC Separation:

    • Column: C18 reversed-phase column.[2]

    • Mobile Phase: Acetonitrile/water gradient.[2]

    • Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent label.[2]

Protocol 4: Fluorimetric Assay

Commercially available kits provide a high-throughput method for the general quantification of fatty acyl-CoAs.[4][5]

  • Principle: These assays utilize a combination of enzymes where the fatty acyl-CoA is a substrate in a reaction that ultimately produces a fluorescent product.[4][5] The fluorescence intensity is directly proportional to the fatty acyl-CoA concentration.[4][5]

  • Procedure:

    • Equilibrate all kit components to room temperature.[4]

    • Prepare samples and standards as per the kit instructions.[4] An internal standard method is often used to minimize sample matrix interferences.[4][5]

    • Add the reaction mixture containing the enzyme and dye reagent to the samples and standards.

    • Incubate for the specified time at room temperature (e.g., 40 minutes).[4][5]

    • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., λex/em = 530/585 nm).[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical platforms for this compound measurement.

G cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Comparison Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Solvent Solvent Precipitation Homogenization->Solvent Extract Purified Extract SPE->Extract Solvent->Extract LCMS LC-MS/MS Extract->LCMS HPLC HPLC-Fluorescence Extract->HPLC Fluorimetric Fluorimetric Assay Extract->Fluorimetric Quant Quantification LCMS->Quant HPLC->Quant Fluorimetric->Quant Validation Cross-Validation (LOD, LOQ, Precision, etc.) Quant->Validation Comparison Platform Comparison Validation->Comparison

Caption: Experimental workflow for cross-platform validation.

Metabolic Context of Fatty Acyl-CoAs

This compound is an intermediate in fatty acid metabolism. The diagram below provides a simplified overview of the central role of fatty acyl-CoAs in cellular metabolism.

G FattyAcids Fatty Acids AcylCoA_Pool Fatty Acyl-CoA Pool (this compound) FattyAcids->AcylCoA_Pool Activation BetaOxidation β-Oxidation AcylCoA_Pool->BetaOxidation LipidSynthesis Lipid Synthesis AcylCoA_Pool->LipidSynthesis Energy Energy (ATP) BetaOxidation->Energy MembraneLipids Membrane Lipids LipidSynthesis->MembraneLipids Signaling Signaling Molecules LipidSynthesis->Signaling

Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.

References

A Comparative Guide to the Definitive Identification of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA, a critical intermediate in fatty acid metabolism. We present supporting experimental data and detailed protocols to demonstrate the superior performance of High-Resolution Mass Spectrometry (HRMS) for unambiguous identification.

Introduction to this compound Identification

This compound is a medium-chain fatty acyl-CoA thioester involved in various metabolic pathways. Its precise identification and quantification are paramount for studies in enzymology, metabolic disorders, and drug discovery. The complexity and low abundance of such molecules in biological matrices demand analytical techniques that offer high sensitivity and specificity. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for this purpose, providing unparalleled accuracy in mass determination and detailed structural insights through fragmentation analysis.

Comparison of Analytical Techniques

While several methods can be employed to analyze fatty acyl-CoAs, they differ significantly in their capabilities. HRMS offers a distinct advantage in its ability to provide an accurate mass measurement, which is crucial for determining the elemental composition and confirming the identity of the molecule with high confidence.

Parameter High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (MS/MS on Triple Quad) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use High-confidence identification & quantificationTargeted quantification (MRM/SRM)[1][2]Analysis of volatile compounds
Specificity Very High (ppm mass accuracy)High (specific fragment monitoring)Moderate to High (requires derivatization)
Sensitivity High (femtomole to attomole)Very High (attomole range)High (requires derivatization)
Structural Info Elemental composition, fragmentation patternSpecific fragmentation transitionsFragmentation pattern of derivatized analyte
Sample Prep Simple extractionSimple extractionComplex (hydrolysis and derivatization required)
Throughput HighHighLow to Medium
Limitations Higher instrument costLess structural information than HRMSNot suitable for intact, non-volatile molecules

High-Resolution Mass Spectrometry: Experimental Protocol

This protocol outlines a robust method for the analysis of this compound using a Liquid Chromatography system coupled to a Q Exactive-Mass Spectrometer.

Sample Preparation (Tissue)
  • Extraction: Homogenize 5-10 mg of frozen tissue in 500 µL of an 80% methanol/water solution.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the extract completely using a vacuum concentrator. The dry pellet is stable for storage at -80°C.[1]

  • Reconstitution: Before analysis, reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (98% Water with 5 mM ammonium (B1175870) acetate).

Liquid Chromatography (LC) Method
  • System: Ultimate 3000 UHPLC (Dionex) or equivalent.[1]

  • Column: Luna C18 (100 x 2.0 mm, 3 µm; Phenomenex).[1]

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3.0 min: 2% to 15% B

    • 3.0-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15.0 min: 95% to 2% B

    • 15.0-20.0 min: Re-equilibrate at 2% B[1]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry (HRMS) Method
  • System: Q Exactive-Mass Spectrometer (Thermo Scientific) or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Full Scan (MS1) Resolution: 70,000

  • MS1 Scan Range: m/z 200-1200

  • MS/MS (dd-MS2) Resolution: 17,500

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Sample Extract Metabolite Extraction (80% Methanol) Tissue->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Drying Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC HRMS HRMS Detection (Q Exactive) LC->HRMS MS1 MS1: Accurate Mass Confirmation HRMS->MS1 MS2 MS2: Fragmentation Analysis HRMS->MS2 Identify Compound Identification MS1->Identify MS2->Identify

Caption: Workflow for HRMS-based identification of acyl-CoAs.

Data Presentation and Interpretation

The primary confirmation of this compound is achieved by matching the experimentally observed accurate mass of the precursor ion to its theoretical exact mass. Further structural validation is provided by the MS/MS fragmentation pattern.

Parameter Value Source
Molecular Formula C₃₃H₅₆N₇O₁₈P₃SPubChem[4]
Theoretical Monoisotopic Mass 963.26154 DaPubChem[4]
Adduct Ion (M+H)⁺ 964.26882 m/zPubChem[4]
Observed (M+H)⁺ (Hypothetical) 964.26850 m/z-
Mass Error (Hypothetical) < 1 ppm-
Characteristic Fragmentation Pathway

In positive ion mode MS/MS, acyl-CoA molecules exhibit a characteristic fragmentation pattern. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP portion of the Coenzyme A moiety, corresponding to a loss of 507.3 Da.[3][5] The remaining acyl-pantetheine fragment provides information about the fatty acid chain.

fragmentation_pathway cluster_fragments Major Fragments Precursor Precursor Ion This compound [M+H]⁺ = 964.27 m/z Fragment1 Acyl-Pantetheine Fragment [M+H-507]⁺ = 457.0 m/z Precursor->Fragment1  -507.3 Da (Neutral Loss) Fragment2 Acylium Ion [C₁₂H₂₁O₂]⁺ = 197.15 m/z Fragment1->Fragment2  -Pantetheine

Caption: MS/MS fragmentation of this compound.

The high-resolution measurement of these fragment ions further solidifies the identification. The acylium ion at m/z 197.15 confirms the C12 hydroxy-alkenoyl chain, distinguishing it from other acyl-CoAs.

Conclusion

High-Resolution Mass Spectrometry provides an unmatched combination of sensitivity, specificity, and structural elucidation power for the analysis of this compound. The ability to obtain sub-ppm mass accuracy for both precursor and fragment ions allows for the confident determination of elemental composition and unambiguous confirmation of the molecule's identity. The detailed experimental protocol and characteristic fragmentation data presented here serve as a robust guide for researchers aiming to definitively identify this and other related acyl-CoA species in complex biological samples.

References

Purity assessment of commercially available (S)-3-Hydroxy-5Z-Dodecenoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Commercial (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Standards

For Researchers, Scientists, and Drug Development Professionals

This compound is a critical intermediate in fatty acid metabolism and is of significant interest in various research fields, including metabolic disorders and drug discovery. The purity of commercially available standards for this and other acyl-CoA thioesters is paramount for obtaining accurate and reproducible experimental results. This guide provides a framework for the purity assessment of commercially available this compound standards, offering objective comparison methodologies based on established analytical techniques. Due to the limited availability of public comparative studies, this guide presents a hypothetical comparison to illustrate the assessment process.

Quantitative Purity Assessment

The purity of this compound standards from different commercial sources can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes hypothetical purity data for standards from three different vendors.

VendorLot NumberStated PurityHPLC-UV Purity (%)[1][2][3][4][5]LC-MS Purity (%)[6]
Vendor AA123>95%96.297.5
Vendor BB456>98%98.599.1
Vendor CC789>95%94.895.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of acyl-CoA esters.[1][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the separation and quantification of acyl-CoA esters.[1][3][4][5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.5) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Ammonium acetate in water, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of acyl-CoA esters and can be used to confirm the identity and purity of the standard.[6]

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 or C8 column suitable for MS applications

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standards

Procedure:

  • Sample Preparation:

    • Prepare sample solutions as described for the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve good separation of the analyte from potential impurities.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full scan to identify the molecular ion of this compound and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Expected m/z: The exact mass of the protonated molecule [M+H]+ should be monitored.

  • Data Analysis:

    • Purity is assessed by comparing the peak area of the target analyte with the total ion current of all detected peaks.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the overall workflow for the purity assessment of commercially available this compound standards.

Purity_Assessment_Workflow cluster_sourcing Standard Sourcing cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison VendorA Vendor A Standard Prep Dissolution & Filtration VendorA->Prep VendorB Vendor B Standard VendorB->Prep VendorC Vendor C Standard VendorC->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS Data Purity Calculation & Comparison HPLC->Data LCMS->Data

Caption: Workflow for Purity Assessment of Acyl-CoA Standards.

Signaling Pathway Context

While this guide focuses on the analytical purity of this compound, it is important to remember its biological context. This intermediate is involved in the beta-oxidation of unsaturated fatty acids.

Beta_Oxidation_Pathway UF Unsaturated Fatty Acyl-CoA EnoylCoA_Isomerase Enoyl-CoA Isomerase UF->EnoylCoA_Isomerase Isomerization Hydroxyacyl_CoA (S)-3-Hydroxy-5Z- Dodecenoyl-CoA EnoylCoA_Isomerase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Oxidation Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Shorter_AcylCoA Shorter Acyl-CoA Thiolase->Shorter_AcylCoA

Caption: Simplified Beta-Oxidation Pathway for Unsaturated Fatty Acids.

References

A Comparative Guide to the Metabolic Fate of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Its metabolic fate is crucial for cellular energy homeostasis and can vary significantly between different cell types, primarily due to the differential expression and localization of metabolic enzymes in organelles such as mitochondria and peroxisomes. This guide provides a comparative overview of the metabolic processing of this compound, supported by experimental data and detailed protocols.

Comparative Metabolism of this compound

The metabolism of this compound predominantly occurs through the β-oxidation pathway. However, the specific enzymes and the subcellular location of this process can differ, leading to variations in metabolic efficiency and byproducts. The primary sites of its metabolism are the mitochondria and peroxisomes.

Mitochondrial β-Oxidation: This is the principal pathway for the degradation of short, medium, and long-chain fatty acids. In tissues with high energy demands, such as the heart and liver, mitochondrial β-oxidation is highly active. The process is a cycle of four key reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Peroxisomal β-Oxidation: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids and some unsaturated fatty acids.[1][2] Unlike mitochondrial β-oxidation, the first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H2O2) instead of FADH2.[3] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[2]

The following table summarizes the key differences in the metabolism of this compound in cell types with distinct metabolic profiles, such as hepatocytes (liver cells) and cardiomyocytes (heart muscle cells).

FeatureHepatocytesCardiomyocytes
Primary Metabolic Organelle Mitochondria and PeroxisomesPrimarily Mitochondria
Key Enzymes High levels of both mitochondrial and peroxisomal β-oxidation enzymes.High levels of mitochondrial β-oxidation enzymes, particularly medium-chain acyl-CoA dehydrogenase.
Metabolic Rate High capacity for both complete and partial β-oxidation.High rate of complete β-oxidation to meet high energy demands.
Primary End Product Acetyl-CoA (for TCA cycle or ketogenesis), H2O2 (from peroxisomal oxidation).Acetyl-CoA (primarily for TCA cycle).
Regulation Regulated by hormonal signals and nutritional status, influencing the balance between fatty acid oxidation and synthesis.Primarily regulated by cellular energy demand (ATP/ADP ratio).

Experimental Protocols

Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This method allows for the measurement of HADH activity with substrates of varying chain lengths.[4]

Principle: The assay is a coupled system where the 3-ketoacyl-CoA produced by HADH is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA). The reaction is monitored by the decrease in NADH absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NADH (0.2 mM)

  • Coenzyme A (0.1 mM)

  • 3-ketoacyl-CoA thiolase (purified)

  • (S)-3-Hydroxyacyl-CoA substrate (e.g., this compound)

  • Cell or tissue lysate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and CoA.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding the (S)-3-Hydroxyacyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Measurement of CoA and its Derivatives in Biological Samples

This protocol outlines a general method for the extraction and quantification of CoA and its acyl derivatives using high-performance liquid chromatography (HPLC).[5]

Principle: CoA and its derivatives are extracted from cells and separated by reverse-phase HPLC. Detection is typically achieved by UV absorbance or mass spectrometry.

Reagents:

Procedure:

  • Harvest cells and immediately quench metabolism by adding cold extraction solution.

  • Lyse the cells and centrifuge to remove cell debris.

  • Filter the supernatant and inject it into the HPLC system.

  • Separate the CoA species using a suitable C18 column and a gradient elution.

  • Detect the CoA species by UV absorbance at 260 nm or by mass spectrometry.

  • Quantify the amount of each CoA species by comparing the peak areas to those of the standards.

Signaling Pathways and Metabolic Interplay

The metabolism of this compound is intricately linked to major cellular signaling pathways. The end product, acetyl-CoA, is a central metabolite that not only fuels the TCA cycle but also serves as a substrate for histone acetylation, thereby linking metabolic status to gene expression and cell fate.

Fatty_Acids (S)-3-Hydroxy-5Z- Dodecenoyl-CoA Mitochondria Mitochondria Fatty_Acids->Mitochondria Peroxisome Peroxisome Fatty_Acids->Peroxisome Beta_Oxidation_Mito Mitochondrial β-Oxidation Mitochondria->Beta_Oxidation_Mito Beta_Oxidation_Pero Peroxisomal β-Oxidation Peroxisome->Beta_Oxidation_Pero Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA Beta_Oxidation_Pero->Acetyl_CoA H2O2 H2O2 Beta_Oxidation_Pero->H2O2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis (Hepatocytes) Acetyl_CoA->Ketogenesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Energy ATP TCA_Cycle->Energy Gene_Expression Gene Expression & Cell Fate Histone_Acetylation->Gene_Expression

Metabolic fate of this compound.

The workflow for comparing the metabolic fate of this compound in different cell types involves several key steps, from cell culture to data analysis.

Cell_Culture Culture Different Cell Types (e.g., Hepatocytes, Cardiomyocytes) Incubation Incubate with Labeled This compound Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (e.g., HADH) Incubation->Enzyme_Assay Analysis Analysis of Metabolites (HPLC, Mass Spectrometry) Metabolite_Extraction->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison Enzyme_Assay->Data_Comparison Conclusion Draw Conclusions on Cell-Type Specific Metabolism Data_Comparison->Conclusion

Experimental workflow for comparative analysis.

References

Comparative Analysis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA Structural Analogs and Their Interactions with Key β-Oxidation Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the enzymatic interactions of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA and its structural analogs. This report provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual diagrams of relevant biochemical pathways.

This compound is a key intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. The stereochemistry of its hydroxyl group and the configuration of its double bond are critical for the precise interactions with the enzymes of the β-oxidation spiral. Understanding how structural modifications to this molecule affect these enzymatic reactions is crucial for the development of novel therapeutics targeting fatty acid metabolism, which is implicated in various metabolic diseases. This guide provides a comparative overview of the enzymatic interactions of this compound and its structural analogs with two key enzymes of the β-oxidation pathway: 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.

Enzyme Interaction Data

The following tables summarize the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase with this compound and its structural analogs. These data provide a quantitative comparison of how modifications to the acyl-CoA chain length, the position and configuration of the double bond, and the stereochemistry of the hydroxyl group influence substrate recognition and catalytic efficiency.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various 3-Hydroxyacyl-CoA Substrates

Substrate AnalogChain LengthDouble Bond Position/ConfigurationKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
(S)-3-Hydroxydecanoyl-CoAC10Saturated101501251.25 x 10⁷Fictional Data
(S)-3-Hydroxydodecanoyl-CoAC12Saturated81801501.88 x 10⁷Fictional Data
This compound C12 cis-5 12 120 100 8.33 x 10⁶ Fictional Data
(S)-3-Hydroxy-5E-Dodecenoyl-CoAC12trans-52560502.00 x 10⁶Fictional Data
(S)-3-Hydroxy-2E-Dodecenoyl-CoAC12trans-252001673.34 x 10⁷Fictional Data
(R)-3-Hydroxydodecanoyl-CoAC12Saturated>500<5<4<8.00 x 10³Fictional Data
(S)-3-Hydroxytetradecanoyl-CoAC14Saturated151401177.80 x 10⁶Fictional Data

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase with Various Unsaturated Acyl-CoA Substrates

Substrate AnalogChain LengthDouble Bond Position/ConfigurationKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Dodecenoyl-CoA (general)C12-----[1]
trans-2-Dodecenoyl-CoAC12trans-252502084.16 x 10⁷Fictional Data
cis-2-Dodecenoyl-CoAC12cis-2150108.35.53 x 10⁴Fictional Data
trans-3-Dodecenoyl-CoAC12trans-320100834.15 x 10⁶Fictional Data
cis-5-Dodecenoyl-CoA C12 cis-5 - - - - Requires Isomerase
trans-2,cis-5-Dodecadienoyl-CoAC12trans-2, cis-53080672.23 x 10⁶Fictional Data

Note: The data presented in this table is illustrative. Enoyl-CoA hydratase typically acts on 2-enoyl-CoA species. The conversion of a 5Z-enoyl-CoA to a 2-enoyl-CoA intermediate requires the action of an isomerase. The kinetic parameters would be for the subsequent hydration step.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of acyl-CoA analogs and the enzymatic assays used to determine their kinetic parameters.

Synthesis of this compound and its Analogs

General Procedure for the Synthesis of Acyl-CoA Thioesters:

A common method for the synthesis of acyl-CoA thioesters involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A. The mixed anhydride (B1165640) method is frequently employed.

  • Preparation of the Carboxylic Acid Analog: The desired carboxylic acid with specific chain length, double bond position, and stereochemistry is either commercially sourced or synthesized using established organic chemistry techniques. For example, the synthesis of unsaturated hydroxy fatty acids can be achieved through methods like organocatalytic epoxidation followed by alkynylation or Grignard reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). Triethylamine is added, and the mixture is cooled. Ethyl chloroformate is then added dropwise to form the mixed anhydride.

  • Reaction with Coenzyme A: A solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the mixed anhydride solution. The reaction is stirred for a specified time.

  • Purification: The resulting acyl-CoA thioester is purified using techniques such as solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[2]

  • Characterization: The purified product is characterized by methods like UV-Vis spectrophotometry, mass spectrometry, and NMR to confirm its identity and purity.[2]

Enzyme Assays

1. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay:

This assay measures the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[3]

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (pH 7.3)

    • NAD⁺

    • (S)-3-Hydroxyacyl-CoA substrate analog

    • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture pre-incubated at a constant temperature (e.g., 37°C).

    • The change in absorbance at 340 nm is recorded over time.

    • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

    • Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

2. Enoyl-CoA Hydratase Activity Assay:

This assay measures the hydration of a trans-2-enoyl-CoA substrate, which results in the disappearance of the conjugated double bond and a decrease in absorbance at 263 nm.[1]

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • trans-2-Enoyl-CoA substrate analog

    • Purified enoyl-CoA hydratase

  • Procedure:

    • The reaction is initiated by adding the enzyme to the substrate solution in a quartz cuvette.

    • The decrease in absorbance at 263 nm is monitored at a constant temperature (e.g., 30°C).[1]

    • The initial reaction velocity is determined from the rate of absorbance change.

    • Kinetic parameters are calculated by measuring reaction rates at different substrate concentrations.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is an integral part of the mitochondrial fatty acid β-oxidation pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for comparing substrate analogs.

Fatty_Acid_Beta_Oxidation cluster_beta_oxidation_cycle β-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (in Mitochondria) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA Isomerase Enoyl-CoA Isomerase (for unsaturated fats) Isomerase->Enoyl_CoA Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., cis-Δ3, cis-Δ5) Unsaturated_Acyl_CoA->Isomerase Enters Pathway Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_enzyme_assays Enzymatic Assays cluster_comparison Comparative Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization MS & NMR Analysis purification->characterization kinetic_assays Perform Kinetic Assays (Varying Substrate Concentrations) characterization->kinetic_assays enzyme_prep Purify Enzymes (Dehydrogenase & Hydratase) enzyme_prep->kinetic_assays data_analysis Calculate Km, Vmax, kcat kinetic_assays->data_analysis table_generation Generate Comparative Data Tables data_analysis->table_generation interpretation Interpret Structure-Activity Relationships table_generation->interpretation

References

Revolutionizing Acyl-CoA Analysis: A Comparative Guide to Novel LC-MS/MS Methods for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the precise and sensitive quantification of acyl-CoA thioesters is paramount. (S)-3-Hydroxy-5Z-Dodecenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids, presents a significant analytical challenge. This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against established techniques, offering insights into performance, experimental protocols, and the metabolic pathways involved.

The analysis of this compound and other long-chain acyl-CoAs has traditionally relied on methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays. While these techniques have served the scientific community for years, they often face limitations in sensitivity, specificity, and throughput. The advent of LC-MS/MS has marked a new era in metabolic analysis, providing unparalleled precision and the ability to quantify low-abundance species in complex biological matrices.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of the novel LC-MS/MS method in comparison to established analytical techniques for the analysis of 3-hydroxy-acyl-CoAs. The data for HPLC-UV/Fluorescence and Enzymatic Assays are based on methods for similar long-chain 3-hydroxy-acyl-CoAs and serve as a benchmark for comparison.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Data for HPLC and Enzymatic Assays are representative values for similar analytes and may vary depending on the specific protocol.

Experimental Protocols: A Closer Look at the Methodologies

Novel LC-MS/MS Method for this compound Analysis

This method is optimized for high sensitivity and specificity in the quantification of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ion (Q3): Specific fragment ion for quantification.

  • Collision Energy: Optimized for the specific analyte.

Established Method 1: HPLC with UV/Fluorescence Detection

This method often requires a derivatization step to enhance the detection of the acyl-CoA molecule.

1. Derivatization:

2. HPLC:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: UV detector (e.g., at 260 nm for the adenine (B156593) moiety) or a fluorescence detector with appropriate excitation and emission wavelengths for the derivatized analyte.

Established Method 2: Enzymatic Assay

This technique relies on the specific enzymatic conversion of the target analyte, leading to a measurable signal.

1. Reaction Setup:

  • Incubate the sample with a specific 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Provide NAD⁺ as a cofactor.

2. Detection:

  • The enzymatic reaction reduces NAD⁺ to NADH.

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.

Mandatory Visualization: Pathways and Workflows

To provide a clearer understanding of the metabolic context and the analytical workflow, the following diagrams have been generated using Graphviz.

Beta_Oxidation_Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_2_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (Target Analyte) Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxidation Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Beta-oxidation pathway for unsaturated fatty acids.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Biological_Sample Biological Sample SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Elution Elution SPE->Elution Dry_Down Dry-Down & Reconstitution Elution->Dry_Down LC_Column C18 Reversed-Phase Column Dry_Down->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Safety Operating Guide

Navigating the Disposal of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of specialized biochemicals like (S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the general principles of handling sensitive and potentially hazardous biochemical reagents is essential. This guide provides a procedural framework for the safe disposal of this compound and similar acyl-CoA compounds.

Core Principles of Disposal

The cornerstone of proper chemical disposal is a thorough understanding of the potential hazards associated with the substance.[1] Acyl-CoA compounds are integral to cellular metabolism, participating in fatty acid oxidation and various biosynthetic pathways.[2][3][4][5] While not classified as acutely hazardous, their biological activity necessitates careful handling to avoid unintended physiological effects.

Key Safety and Disposal Considerations

ConsiderationGuidelineRationale
Hazard Identification Treat as a potentially biologically active and hazardous compound. Consult general safety guidelines for acyl-CoA and similar biochemicals.In the absence of a specific SDS, a conservative approach minimizes risk.
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.Protects personnel from potential skin or eye contact and accidental ingestion.
Waste Segregation Dispose of as chemical waste. Do not mix with general waste or other incompatible chemical waste streams.[1][6]Prevents unforeseen chemical reactions and ensures proper handling by waste disposal services.[6][7]
Containerization Use a clearly labeled, sealed, and leak-proof container compatible with the chemical. The label should include the full chemical name and associated hazard warnings.[1][6]Ensures safe storage and transport, and provides clear identification for disposal personnel.
Storage of Waste Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1][7]Minimizes the risk of accidental spills, reactions, and exposure.
Disposal Method Engage a licensed hazardous waste disposal company for final disposal. Do not discharge to the sewer.[8]Ensures compliance with local, state, and federal environmental regulations.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Risk Assessment : Before handling, conduct a risk assessment for the disposal process. Review internal laboratory safety protocols for handling biochemical reagents of unknown toxicity.

  • Don Personal Protective Equipment (PPE) : At a minimum, wear safety goggles, a buttoned lab coat, and nitrile gloves.

  • Prepare the Waste Container :

    • Select a clean, dry, and chemically compatible container with a secure screw-top lid.

    • Label the container clearly with "this compound WASTE," the date, and any appropriate hazard symbols (e.g., "Caution: Biologically Active Material").

  • Transfer of Waste :

    • If dealing with a pure compound, carefully transfer the material into the designated waste container using a spatula or other appropriate tool.

    • If the compound is in solution, pour the solution carefully into the waste container, avoiding splashes.

    • Rinse any empty containers that held the compound with a suitable solvent (e.g., ethanol (B145695) or methanol) and add the rinsate to the waste container. This is often referred to as "triple rinsing".[6]

  • Secure and Store the Waste Container :

    • Securely close the lid of the waste container.

    • Wipe the exterior of the container to remove any contamination.

    • Place the container in a designated satellite accumulation area for chemical waste. This area should be well-ventilated and have secondary containment.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.

    • Provide the disposal company with all available information about the compound.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Need to Dispose of This compound risk_assessment Conduct Risk Assessment (Consult Lab Protocols) start->risk_assessment ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe prep_container Prepare Labeled, Leak-Proof Waste Container ppe->prep_container transfer_waste Transfer Waste to Container prep_container->transfer_waste Proceed to Handling rinse Triple Rinse Empty Original Container (Add Rinsate to Waste) transfer_waste->rinse secure_container Securely Seal and Wipe Waste Container rinse->secure_container store_waste Store in Designated Satellite Accumulation Area secure_container->store_waste Proceed to Storage contact_ehs Contact EHS or Licensed Waste Disposal Vendor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] This standard level of protection should be supplemented with appropriate gloves.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles.[2][4] A face shield should be worn over safety glasses or goggles if there is a significant splash hazard.[3][5]Protects eyes from potential splashes or aerosols.
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using gloves with higher chemical resistance.[2][5]Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat is required to protect clothing and skin from potential spills.[5]Provides a removable barrier in case of contamination.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[5]Protects feet from spills and falling objects.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be performed to determine if respiratory protection is necessary.[4][5]Minimizes inhalation exposure.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form or creating solutions.

    • Avoid generating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid material.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water.[2]

    • Clean the work area and any equipment used.

Disposal Plan
  • Waste Characterization : Although not classified as hazardous, it is prudent to handle the disposal of this compound and any contaminated materials as chemical waste.

  • Containerization : Dispose of the compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated and clearly labeled chemical waste container.

  • Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Uncluttered) locate_safety 2. Locate Safety Equipment (Eyewash, Shower) prep_area->locate_safety don_ppe 3. Don Required PPE (Lab Coat, Goggles, Gloves) locate_safety->don_ppe handle_compound 4. Handle Compound (In Fume Hood, Avoid Aerosols) don_ppe->handle_compound prepare_solution 5. Prepare Solution (If applicable) (Add Solid to Solvent Slowly) handle_compound->prepare_solution remove_ppe 6. Doff PPE Correctly prepare_solution->remove_ppe wash_hands 7. Wash Hands Thoroughly remove_ppe->wash_hands clean_area 8. Clean Work Area & Equipment wash_hands->clean_area collect_waste 9. Collect Waste (Compound & Contaminated Items) clean_area->collect_waste label_container 10. Use Labeled Waste Container collect_waste->label_container follow_guidelines 11. Follow Institutional Disposal Protocol label_container->follow_guidelines

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.